molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Cat. No.: B1267675
CAS No.: 5610-49-1
M. Wt: 142.24 g/mol
InChI Key: YKSVXVKIYYQWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVXVKIYYQWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329832
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-49-1
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Butylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Butylpiperazine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a pungent odor.[1] It is soluble in water and common organic solvents such as ethanol and dimethylformamide.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₈N₂[1][2][3]
Molecular Weight142.24 g/mol [2][3]
Boiling Point192°C[1]
Melting Point-15°C[1]
Density0.84 g/cm³[1]
Refractive Indexn20/D 1.466[3]

Structural Information and Identifiers

The structural identity of this compound is defined by various standard chemical nomenclature and notation systems.

Identifier TypeIdentifierSource
IUPAC NameThis compound[2]
SMILESCCCCN1CCNCC1[2][3]
InChIInChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3[2][3]
InChIKeyYKSVXVKIYYQWBB-UHFFFAOYSA-N[2][3]

A variety of registry numbers and database identifiers are used to catalog this compound.

Database/RegistryIdentifierSource
CAS Number5610-49-1[2][3]
PubChem CID424322[2]
EC Number628-437-8[2]
Beilstein/REAXYS103974[3]
MDL NumberMFCD00039702[3]

digraph "1-Butylpiperazine_Identifiers" {
graph [fontname="Arial", rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", ratio="fill"];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Center Node substance [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structure Identifiers node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; iupac [label="IUPAC: this compound"]; smiles [label="SMILES: CCCCN1CCNCC1"]; inchi [label="InChI: 1S/C8H18N2/..."]; inchikey [label="InChIKey: YKSVXVKIYYQWBB..."];

// Physical Properties node [fillcolor="#34A853", fontcolor="#FFFFFF"]; formula [label="Formula: C₈H₁₈N₂"]; mol_weight [label="Mol. Wt.: 142.24 g/mol"];

// Registry Numbers node [fillcolor="#FBBC05", fontcolor="#202124"]; cas [label="CAS: 5610-49-1"]; pubchem [label="PubChem CID: 424322"];

// Relationships edge [color="#5F6368"]; substance -> iupac [label="is named"]; substance -> smiles [label="is represented by"]; substance -> inchi [label="is represented by"]; inchi -> inchikey [label="generates"]; substance -> formula [label="has"]; formula -> mol_weight [label="results in"]; substance -> cas [label="is registered as"]; substance -> pubchem [label="is cataloged in"]; }

Caption: Relationship between this compound and its key identifiers.

Synthesis and Reactivity

Synthesis this compound is typically prepared through the reaction of piperazine with n-butanol.[1] The process involves an intermediate step where piperazine reacts with cuprous chloride to form N-butoxyl piperazine salt.[1] This intermediate is then treated with anhydrous hydrochloric acid and dehydrated to yield the final product.[1]

Applications in Research and Drug Development The piperazine moiety is a significant heterocyclic structure in medicinal chemistry, frequently found in bioactive molecules and approved drugs.[4][5] Its presence can optimize the pharmacokinetic properties of a drug candidate, such as solubility, and it can serve as a versatile scaffold to arrange pharmacophoric groups correctly for interaction with biological targets.[4][6] this compound, as a monosubstituted piperazine, is primarily used in organic synthesis as a catalyst, solvent, and a crucial intermediate for the preparation of various chemicals, including pesticides, dyes, and pharmaceuticals.[1] It can also function as an amino-protecting agent in organic reactions.[1] The structural versatility of piperazine derivatives allows for extensive modifications, leading to the development of novel drugs with improved potency and selectivity across various therapeutic areas, including antimicrobial, anticancer, and central nervous system applications.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound, such as specific parameters for NMR, IR, or mass spectrometry, are not available in the consulted search results. While spectral data for related compounds like 1-Boc-piperazine are mentioned to be available in databases such as SpectraBase, the specific experimental conditions used to acquire these spectra are not provided.[7][8][9][10]

Safety Information

This compound is considered an irritant and is corrosive.[1] It can cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, such as eye shields and gloves, should be worn when handling this chemical to avoid contact.[1][3] It is a combustible liquid and should be kept away from fire and oxidants.[1][3]

References

In-Depth Technical Guide to 1-Butylpiperazine: Synthesis, Properties, and Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butylpiperazine, a key chemical intermediate in organic synthesis and drug discovery. This document details its fundamental properties, synthesis methodologies, and potential pharmacological significance, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound, a mono-N-alkylated derivative of piperazine, is a versatile building block in the synthesis of a wide range of biologically active molecules. Its physicochemical properties are summarized below.

PropertyValueReference
CAS Number 5610-49-1
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184-186 °C
Density 0.876 g/mL at 25 °C
Refractive Index n20/D 1.466

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-alkylation of piperazine. Two primary methods are prevalent: direct alkylation with a butyl halide and reductive amination with butanal. To control for the common issue of di-alkylation, methods employing a mono-protected piperazine derivative are often preferred in research and industrial settings.

Method 1: Direct Alkylation of Mono-protected Piperazine

This method involves the alkylation of a piperazine derivative where one of the nitrogen atoms is protected, for instance, with an acetyl group, to ensure mono-alkylation.

Experimental Protocol:

  • Alkylation of N-Acetylpiperazine: In a mechanically stirred suspension of anhydrous potassium carbonate (1.25 equivalents) and N-Acetylpiperazine in dry tetrahydrofuran (THF), 1-bromobutane (1.25 equivalents) is added.[1]

  • The reaction mixture is heated to reflux and maintained overnight.[1]

  • After cooling to room temperature, the inorganic salts are removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure to yield N-butyl-N'-acetylpiperazine.[1]

  • Deprotection: The resulting N-butyl-N'-acetylpiperazine is then subjected to hydrolysis to remove the acetyl group, yielding the final product, this compound.[2]

Method 2: Reductive Amination of Piperazine

Reductive amination offers an alternative route that can prevent the formation of quaternary ammonium salts.

Experimental Protocol:

  • Iminium Ion Formation: Piperazine is reacted with butanal in a suitable solvent. This initial reaction forms an iminium ion intermediate.[1]

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is then introduced to the reaction mixture in a one-pot fashion.[1] This reduces the iminium ion to the desired N-alkylated product, this compound.[1]

Synthesis_Workflow Piperazine Piperazine Protection Protection (e.g., Acetylation) Piperazine->Protection MonoProtected Mono-protected Piperazine Protection->MonoProtected Alkylation Alkylation (1-Bromobutane, Base) MonoProtected->Alkylation AlkylatedProtected N-Butyl-N'-protected Piperazine Alkylation->AlkylatedProtected Deprotection Deprotection (e.g., Hydrolysis) AlkylatedProtected->Deprotection Product This compound Deprotection->Product

A representative workflow for the synthesis of this compound via a protection strategy.

Pharmacological Relevance and Receptor Interactions

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and serving as a scaffold to interact with various biological targets.[3] Derivatives of piperazine have shown significant affinity for a range of receptors, including dopamine, serotonin, and sigma receptors.

While specific binding data for this compound is not extensively reported in publicly available literature, the general structure-activity relationships of N-alkylated piperazines suggest potential interactions with these receptor families. The N-butyl substituent will influence the lipophilicity and steric bulk of the molecule, which are critical factors in receptor binding.

For instance, studies on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have demonstrated high affinity for dopamine D3 and D4 receptors.[4] Similarly, various arylpiperazines are known to bind to serotonin receptors.[5][6] The fundamental interaction often involves the protonated nitrogen of the piperazine ring forming a salt bridge with an acidic residue, such as an aspartate, in the receptor's binding pocket.[7]

Receptor_Interaction cluster_receptor Receptor Binding Pocket cluster_ligand Piperazine Ligand Asp Aspartate Residue (Anionic) Aro1 Aromatic Residue 1 (e.g., Phenylalanine) Aro2 Aromatic Residue 2 (e.g., Tryptophan) N1 N1 (Protonated) Cationic N1->Asp Ionic Interaction Butyl Butyl->Aro1 Hydrophobic/ Van der Waals Interaction PiperazineRing Piperazine Ring PiperazineRing->Aro2 π-Stacking/ Hydrophobic Interaction

A generalized diagram of potential piperazine derivative interactions within a receptor binding site.

Conclusion

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is well-established, with methods available to control selectivity. While its specific biological activity is not yet fully characterized in the public domain, the broader class of piperazine derivatives demonstrates significant interactions with key neurological receptors. Further investigation into the specific receptor binding profile and functional activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Butylpiperazine from Piperazine and Butyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butylpiperazine, a valuable building block in medicinal chemistry and drug development, from the readily available starting materials piperazine and butyl bromide. This document details two primary synthetic strategies: a direct, one-pot N-alkylation and a two-step approach involving a protecting group strategy to ensure mono-alkylation. The guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of an N-alkyl substituent, such as a butyl group, significantly modulates the physicochemical and pharmacological properties of the piperazine ring, including its basicity, lipophilicity, and receptor-binding affinity. The synthesis of this compound is therefore a critical process for the development of novel chemical entities.

The primary challenge in the synthesis of this compound from piperazine and butyl bromide lies in controlling the degree of alkylation. The presence of two secondary amine functionalities in piperazine can lead to a mixture of mono- and di-alkylated products. This guide presents methodologies to selectively synthesize the desired mono-alkylated product, this compound.

Synthetic Strategies

Two principal methodologies for the synthesis of this compound are presented:

  • Method A: Direct Mono-N-alkylation using Excess Piperazine. This approach leverages Le Chatelier's principle by using a large molar excess of piperazine to statistically favor the mono-alkylation product.

  • Method B: Two-Step Synthesis via N-Acetylpiperazine. This more controlled method involves the protection of one of the piperazine nitrogens as an acetamide, followed by alkylation of the remaining secondary amine and subsequent deprotection.

The choice of method will depend on factors such as the desired purity of the final product, scalability, and cost considerations.

Experimental Protocols

Method A: Direct Mono-N-alkylation using Excess Piperazine

This protocol is adapted from general procedures for the mono-alkylation of piperazines.

Reaction Scheme:

Materials:

  • Piperazine (anhydrous)

  • 1-Bromobutane (Butyl Bromide)

  • Pyridine (or another suitable base/solvent)

  • Acetone

  • Dichloromethane (or other suitable extraction solvent)

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for reflux, filtration, extraction, and distillation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 100 mmol) in pyridine (30 mL). A 4:1 molar ratio of piperazine to butyl bromide is recommended to favor mono-alkylation.[1]

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (25 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and then place it in a freezer overnight to precipitate excess piperazine and pyridinium salts.[1]

    • Filter the cold mixture and wash the solid residue with cold acetone.[1]

    • Combine the filtrate and washings and remove the solvents under reduced pressure using a rotary evaporator.[1]

    • The crude product can be further purified by partitioning between water and a suitable organic solvent like dichloromethane. Extract the aqueous layer with the organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure.[1]

Method B: Two-Step Synthesis via N-Acetylpiperazine

This method offers a more controlled synthesis of this compound with higher selectivity for the mono-alkylated product.

Step 1: N-Butylation of N-Acetylpiperazine

Reaction Scheme:

Materials:

  • N-Acetylpiperazine

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Standard laboratory glassware and equipment for reflux and filtration.

Procedure:

  • Reaction Setup: To a mechanically stirred suspension of anhydrous potassium carbonate (0.195 mol) and N-acetylpiperazine (0.156 mol) in dry THF, add 1-bromobutane (0.195 mol).

  • Reaction: Reflux the reaction mixture overnight.

  • Work-up:

    • Cool the reaction to room temperature and remove the inorganic salts by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-N'-butylpiperazine.

Step 2: Hydrolysis of N-Acetyl-N'-butylpiperazine

Reaction Scheme:

Materials:

  • N-Acetyl-N'-butylpiperazine (from Step 1)

  • 2.0 M Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware and equipment for reflux and distillation.

Procedure:

  • Reaction: Reflux the crude N-acetyl-N'-butylpiperazine (0.126 mol) in 150 mL of 2.0 M aqueous sodium hydroxide solution overnight.[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the water.

  • Purification: Isolate the pure this compound by distillation.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the N-acetylpiperazine route.

StepReactantsProductYieldPurityBoiling Point (°C)
N-Butylation of N-Acetylpiperazine N-Acetylpiperazine, 1-Bromobutane, K₂CO₃, THFN-Acetyl-N'-butylpiperazine88%--
Hydrolysis of N-Acetyl-N'-butylpiperazine N-Acetyl-N'-butylpiperazine, NaOH (aq)This compound71%>97%192-195

Mandatory Visualization

Reaction Pathway for Direct N-Alkylation

G piperazine Piperazine intermediate Mono-alkylation piperazine->intermediate + Butyl Bromide (Excess Piperazine) butyl_bromide Butyl Bromide butyl_bromide->intermediate product1 This compound intermediate->product1 Major Product product2 1,4-Dibutylpiperazine intermediate->product2 Side Product (+ Butyl Bromide)

Caption: Direct N-alkylation of piperazine with butyl bromide.

Experimental Workflow for Two-Step Synthesis

G cluster_step1 Step 1: N-Butylation cluster_step2 Step 2: Hydrolysis start1 N-Acetylpiperazine + 1-Bromobutane + K2CO3 in THF reflux1 Reflux Overnight start1->reflux1 workup1 Filtration & Concentration reflux1->workup1 intermediate Crude N-Acetyl-N'-butylpiperazine workup1->intermediate start2 Intermediate + 2M NaOH(aq) intermediate->start2 Proceed to Step 2 reflux2 Reflux Overnight start2->reflux2 workup2 Concentration reflux2->workup2 purification Distillation workup2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound from piperazine and butyl bromide. The direct alkylation method using an excess of piperazine offers a one-pot synthesis, which can be advantageous in terms of simplicity. However, controlling the selectivity to obtain pure mono-alkylated product can be challenging. The two-step synthesis via N-acetylpiperazine provides a more controlled and often higher-yielding route to pure this compound. The choice of the synthetic route will be dictated by the specific requirements of the research or development project, including purity specifications, scale, and economic factors. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

The Diverse Biological Activities of 1-Butylpiperazine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure and presence in numerous approved drugs. Among its many derivatives, those featuring a 1-butyl substituent have emerged as a class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-butylpiperazine and its derivatives, with a focus on their potential therapeutic applications in oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A noteworthy study detailed the synthesis of a series of benzothiazole-piperazine derivatives, including compounds with a this compound moiety. These derivatives were evaluated for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The results indicated that aroyl-substituted derivatives were particularly active, inducing apoptosis via cell cycle arrest at the subG1 phase.[1]

Similarly, another study focused on piperazine amide derivatives and their in-vitro cytotoxic effects on a panel of human cell lines including HeLa, MCF7, MDA-MB-231, HCT116, and HT29. One such derivative showed promising cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 11.3 µM.[2] This compound was found to activate apoptosis and block the cell cycle in the G0/G1 phase.[2]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Piperazine Amide DerivativeMDA-MB-231IC5011.3[2]
Benzothiazole-Piperazine Derivative (Aroyl substituted)HUH-7, MCF-7, HCT-116-Active[1]
Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity: The anticancer activity of piperazine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., gefitinib) and incubated for another 48 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

Apoptosis and Cell Cycle Analysis: To understand the mechanism of action, further studies such as AO/EB staining, comet assay, and cell cycle analysis using flow cytometry are performed. These assays help to determine if the compounds induce apoptosis and at which phase of the cell cycle they act.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown significant promise in this area, exhibiting activity against a range of bacterial and fungal strains.

A study on the synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives reported that these compounds showed significant activity against various bacterial strains, although they were less active against the tested fungi. The antibacterial activity was tested against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
N-Alkyl Piperazine DerivativesS. aureus, P. aeruginosa, S. epidermidis, E. coliMICNot specified, but showed significant activity
Chalcone-Piperazine DerivativesCandida albicansMIC2.22[4]
Gatifloxacin-Piperazine DerivativesGram-positive bacteriaMIC1-5[4]
Experimental Protocols: Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay: The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is diluted to achieve a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity on the central nervous system, with many approved drugs for psychiatric disorders containing this scaffold.[5] The N-substituent on the piperazine ring plays a crucial role in determining the affinity and selectivity for various CNS receptors.

Studies on N-substituted piperazine derivatives have shown their potential as dual inhibitors of serotonin and noradrenaline reuptake.[6] The structure-activity relationship studies help in designing compounds with improved potency and selectivity for specific receptors, which is crucial for developing new treatments for depression and anxiety.[6]

While specific quantitative data for this compound derivatives targeting CNS receptors is limited in the reviewed literature, the general findings for N-alkylpiperazines suggest that the butyl group can contribute to favorable interactions with neurotransmitter transporters and receptors. The lipophilicity conferred by the butyl chain can influence the blood-brain barrier permeability, a critical factor for CNS-acting drugs.

Experimental Protocols: CNS Receptor Binding Assays

Radioligand Binding Assays: To determine the affinity of compounds for specific CNS receptors (e.g., serotonin, dopamine receptors), radioligand binding assays are commonly employed.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-serotonin) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine ring. A general and efficient method for the synthesis of monosubstituted piperazines involves the reaction of a large excess of piperazine with an appropriate alkyl halide. However, to achieve better selectivity and yield for mono-alkylation, protective group strategies are often employed.

General Synthesis Workflow:

SynthesisWorkflow Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine Protection (Boc)₂O Butyl_Boc_Piperazine 1-Butyl-4-Boc-piperazine Boc_Piperazine->Butyl_Boc_Piperazine Alkylation (Butyl bromide, Base) Butylpiperazine This compound Butyl_Boc_Piperazine->Butylpiperazine Deprotection (TFA or HCl) Derivative This compound Derivative Butylpiperazine->Derivative Further Functionalization AnticancerPathway cluster_cell Cancer Cell Butylpiperazine This compound Derivative Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Butylpiperazine->Receptor Inhibition PI3K PI3K/Akt Pathway Butylpiperazine->PI3K Inhibition CellCycle Cell Cycle Progression (G0/G1 Phase) Butylpiperazine->CellCycle Arrest Apoptosis Apoptosis Butylpiperazine->Apoptosis Induction Receptor->PI3K Activation PI3K->CellCycle Promotion CellCycle->Apoptosis Induction

References

An In-depth Technical Guide on 1-Butylpiperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-butylpiperazine moiety is a significant scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its unique structural and physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, provide a versatile template for drug design.[1][2][3][4] This scaffold often imparts favorable characteristics such as improved water solubility, oral bioavailability, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while also enhancing affinity and specificity for various biological targets.[2][4]

Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, with notable activity as antipsychotics, antidepressants, anxiolytics, anticancer agents, and neuroprotective agents.[3][5][6][7] Their mechanism of action frequently involves modulation of central nervous system (CNS) targets, particularly dopamine and serotonin receptors.[1][8][9][10]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a substituted piperazine with a butyl-containing electrophile or the reductive amination of a piperazine with a butyl-aldehyde. A common and versatile starting material for these syntheses is 1-Boc-piperazine, which allows for regioselective functionalization of the piperazine ring.[11][12]

A general synthetic strategy involves the reaction of an appropriately substituted arylpiperazine with a 4-bromobutyl-containing intermediate in the presence of a base, such as anhydrous potassium carbonate, and a catalytic amount of potassium iodide in a suitable solvent like acetonitrile.[13]

II. Therapeutic Applications and Biological Targets

The therapeutic versatility of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections detail their applications in key therapeutic areas.

This compound derivatives are prominent in the development of drugs for CNS disorders, primarily due to their interaction with dopaminergic and serotonergic systems.[1][3]

Dopamine Receptor Ligands: Many this compound derivatives exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes.[8][9] N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides, for instance, have been identified as potent and selective D3 receptor antagonists.[8] These compounds are being investigated for their potential in treating substance abuse disorders.[9]

Serotonin Receptor Ligands: The this compound scaffold is also a key component of ligands for various serotonin (5-HT) receptors.[1][14][15] Derivatives have been synthesized that act as agonists or antagonists at receptors such as 5-HT1A.[10][14][15][16] The interaction with these receptors contributes to the anxiolytic and antidepressant-like effects observed for some of these compounds.[3][10]

Table 1: Quantitative Data for this compound Derivatives as Dopamine and Serotonin Receptor Ligands

Compound ClassTarget(s)Key Structural FeaturesBinding Affinity (Ki, nM)Functional ActivityReference
N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamidesD3, D22,3-dichlorophenylpiperazine, butyl linker, arylamido functionD3: 0.6 - 1080Antagonist[8]
Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamidesD3, D2, D4Functionalized butylamide linking chainD3: 1 - 5Antagonist / Partial Agonist[9]
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180)α1B, 5-HT1A, D23,5-di-tert-butyl-4-hydroxybenzyl moietyLow micromolar rangeModulator[10]
Arylpiperazine derivatives of 1,16-diphenyl-19-azahexacyclo...trione5-HT1AComplex polycyclic imide--[14][15]

The piperazine ring is a recognized scaffold in the design of anticancer agents, and this compound derivatives are no exception.[6][7] Their mechanisms of action in cancer are diverse and can include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[5]

For example, novel vindoline-piperazine conjugates, where a this compound derivative is attached to the vindoline core, have shown significant antiproliferative activity against a panel of human tumor cell lines.[17] Specifically, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety have demonstrated potent growth inhibition of breast cancer cell lines.[17]

Table 2: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell Line(s)Activity MetricValueReference
Vindoline-piperazine conjugatesBreast cancer (MDA-MB-468)GI501.00 µM[17]
Vindoline-piperazine conjugatesNon-small cell lung cancer (HOP-92)GI501.35 µM[17]
Phenylpiperazine derivatives of 1,2-benzothiazineBreast adenocarcinoma (MCF7)CytotoxicityComparable to doxorubicin[18]
Piperazine-containing synthetic hybridsHCT-116, Colo-205IC501.0 - 3.0 µM[7]

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20][21][22]

In the context of Alzheimer's disease, certain piperazine derivatives have been shown to inhibit the aggregation of amyloid-β and tau peptides, which are pathological hallmarks of the disease.[19] Some compounds have also demonstrated the ability to disaggregate pre-formed aggregates and exhibit neuroprotective properties by reversing amyloid-β induced toxicity.[19] Furthermore, specific piperazine derivatives have been found to prevent neurofibrillary degeneration and amyloid deposition, leading to the preservation of memory in animal models.[20]

For Parkinson's disease, piperine, a naturally occurring compound containing a piperidine ring (structurally related to piperazine), has shown neuroprotective effects in a mouse model of the disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions.[23] This suggests that synthetic piperazine derivatives could be designed to have similar or enhanced neuroprotective activities.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Materials:

  • Appropriately substituted arylpiperazine

  • 4-Bromobutyl-arylcarboxamide

  • Anhydrous potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of the arylpiperazine (1 equivalent), 4-bromobutyl-arylcarboxamide (1.2 equivalents), anhydrous K2CO3 (2 equivalents), and a catalytic amount of KI is prepared in acetonitrile.

  • The reaction mixture is refluxed for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-[4-(aryl)piperazin-1-yl]butyl)arylcarboxamide.

  • The final compound is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

(This is a generalized protocol based on common synthetic strategies. For specific examples, please refer to the cited literature such as Szulczyk et al., 2014[13])

Materials:

  • Cell membranes from Sf9 cells stably expressing rat D3 receptors

  • [3H]Spiperone (radioligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Cell membranes are prepared and diluted in the assay buffer to a final protein concentration of 10-20 µg per well.

  • The assay is performed in a total volume of 250 µL in 96-well microplates.

  • Varying concentrations of the test compounds are added to the wells.

  • The radioligand, [3H]Spiperone, is added at a concentration close to its Kd value for the D3 receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).

  • The plates are incubated at room temperature for 60-90 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

(This is a generalized protocol. For specific details, please refer to the cited literature such as Grundt et al., 2007[9])

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts related to this compound derivatives.

G cluster_synthesis General Synthetic Workflow Arylpiperazine Arylpiperazine Reaction N-Alkylation Reaction (Reflux) Arylpiperazine->Reaction Bromobutyl_intermediate 4-Bromobutyl Intermediate Bromobutyl_intermediate->Reaction Base_Catalyst Base (K2CO3) Catalyst (KI) Base_Catalyst->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_dopamine_signaling Dopamine D3 Receptor Antagonism Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor Activates G_Protein Gi/o Protein D3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects Butylpiperazine_Derivative This compound Derivative (Antagonist) Butylpiperazine_Derivative->D3_Receptor Blocks

Caption: Signaling pathway of Dopamine D3 receptor antagonism by this compound derivatives.

G cluster_assay_workflow Radioligand Binding Assay Workflow Prepare_Membranes Prepare Cell Membranes (with D3 Receptors) Add_Components Add to Plate: - Membranes - Test Compound - [3H]Spiperone Prepare_Membranes->Add_Components Incubate Incubate (Allow Binding) Add_Components->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

V. Conclusion and Future Perspectives

This compound derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their privileged structure allows for facile modification, leading to the development of potent and selective ligands for a variety of biological targets. The extensive research into their activity at dopamine and serotonin receptors has paved the way for new treatments for CNS disorders. Moreover, emerging evidence of their efficacy as anticancer and neuroprotective agents opens up exciting new avenues for drug discovery.[6][21]

Future research should focus on a deeper understanding of the structure-activity relationships to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel therapeutic applications for these compounds, guided by a combination of computational modeling and high-throughput screening, will undoubtedly continue to expand the medicinal chemistry landscape of this compound derivatives. The development of multi-target ligands based on this scaffold also holds significant promise for treating complex multifactorial diseases.[19][20]

References

Pharmacological Profile of N-Butylpiperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-butylpiperazine compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse interactions with various neurotransmitter receptors and transporters. This document details their binding affinities, functional activities, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in drug discovery and development.

Introduction to N-Butylpiperazine Compounds

The N-butylpiperazine scaffold is a versatile chemical moiety that serves as a core component in a multitude of pharmacologically active compounds. The structural flexibility of the piperazine ring, combined with the lipophilic butyl chain, allows for modifications that can fine-tune the affinity and selectivity of these compounds for various biological targets.[1][2] This has led to the development of N-butylpiperazine derivatives with significant activity at dopamine, serotonin, and sigma receptors, making them promising candidates for the treatment of a range of central nervous system (CNS) disorders, including psychosis, depression, and neuropathic pain.[3][4][5]

Receptor Binding Affinities

The interaction of N-butylpiperazine compounds with their molecular targets is primarily characterized by their binding affinity, typically expressed as the inhibition constant (Kᵢ). This section summarizes the Kᵢ values of representative N-butylpiperazine and related piperazine derivatives at key CNS receptors.

Dopamine Receptor Affinities

N-butylpiperazine derivatives have been extensively studied for their interaction with dopamine D2 and D3 receptors. High affinity and selectivity for the D3 receptor are often sought after for the development of novel antipsychotics and treatments for substance abuse.[4][6]

Compound/DerivativeReceptorKᵢ (nM)Selectivity (D2/D3)Reference
N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamidesD30.6 - 10802 - 97[6]
N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29)hD30.7133[7]
hD2L93.3[7]
WC10hD3-42[8]
WC26hD3-51[8]
WC44hD3-23[8]
4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a–f)D31.4 - 43-[4]
4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f)D32.5 - 31-[4]
Sigma Receptor Affinities

Sigma receptors, classified into σ₁ and σ₂ subtypes, are another important target for N-butylpiperazine compounds. Ligands for these receptors are being investigated for their potential in treating neurodegenerative diseases, cancer, and pain.[3][9][10]

Compound/DerivativeReceptorKᵢ (nM)Selectivity (σ₂/σ₁)Reference
N-(3-Phenylpropyl)-N'-benzylpiperazinesσ₁0.37 - 2.801.4 - 52[3]
σ₂1.03 - 34.3[3]
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13)σ₁2.738[10]
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30)σ₁2.6187[10]
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)σ₁0.380.56[11]
σ₂0.68[11]
N-(o-nitro)phenethyl)piperazine (9)σ₂4.9-[9]
N-(m-nitro)phenethyl)piperazine (10)σ₁<1-[9]
6-Substituted SN79 analogsσ₂0.56 - 17.9-[12]

Functional Activity

Beyond binding affinity, the functional activity of a compound, whether it acts as an agonist, antagonist, or partial agonist, is crucial for its pharmacological profile. This is often determined using in vitro functional assays that measure the cellular response to receptor activation.

Dopamine Receptor Functional Activity

The functional activity of N-butylpiperazine derivatives at dopamine receptors is commonly assessed using assays that measure changes in second messenger levels (e.g., cAMP) or G-protein activation (e.g., GTPγS binding).

Compound/DerivativeReceptorAssayActivityEC₅₀/IC₅₀ (nM)Reference
(-)-15D2GTPγSFull Agonist10.4[13]
D3GTPγSFull Agonist0.14[13]
Compound 29hD3MitogenesisAntagonist3.0[7]
WC10D2Adenylyl CyclaseWeak Partial Agonist (30-35% of quinpirole)-[8]
WC26D2Adenylyl CyclasePartial Agonist-[8]
WC44D2Adenylyl CyclaseAgonist-[8]
Sigma Receptor Functional Activity

Functional characterization of sigma receptor ligands often involves measuring their effects on cell viability, proliferation, or specific signaling pathways.

Compound/DerivativeReceptorAssayActivityEC₅₀/IC₅₀ (µM)Reference
Piperidines 24 and 15σ₂Antiproliferative (SK-N-SH cells)Putative Agonist1.40 and 3.64[11]
6-Isothiocyanate SN79 derivativesσ₂Cell ViabilityCytotoxic7.6 - 32.8[14]
Pitolisantσ₁Calcium FluxAgonist0.402[15]
σ₂Calcium FluxAntagonist10[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological data. This section provides outlines of key experimental protocols used to characterize N-butylpiperazine compounds.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for σ₁ and σ₂ receptors.

Objective: To determine the Kᵢ of a test compound at σ₁ and σ₂ receptors.

Materials:

  • Radioligands: --INVALID-LINK---Pentazocine (for σ₁), [³H]DTG (for σ₂)

  • Non-specific binding control: Haloperidol (for σ₁), unlabeled DTG (for σ₂)

  • Membrane preparation: From guinea pig brain (for σ₁) or rat liver (for σ₂)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Test compound: N-butylpiperazine derivative

  • 96-well filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, membrane preparation, and the test compound or vehicle.

  • For σ₂ assays, add a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

  • Add the radioligand at a concentration near its Kₑ value.

  • To determine non-specific binding, add a high concentration of the respective non-labeled ligand.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Dopamine D2/D3 Receptors

This functional assay measures the G-protein activation following receptor stimulation.

Objective: To determine the EC₅₀ and intrinsic activity of a test compound at D2/D3 receptors.

Materials:

  • Cell membranes: From CHO or HEK293 cells stably expressing human D2 or D3 receptors.[16][17]

  • Radioligand: [³⁵S]GTPγS

  • Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl₂, pH 7.4.[16]

  • GDP

  • Test compound: N-butylpiperazine derivative

  • Agonist control: Dopamine or quinpirole

  • 96-well plates

  • Scintillation counter or SPA technology

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.[18]

  • Terminate the reaction (e.g., by filtration or addition of a stop solution).

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

  • Compare the Eₘₐₓ of the test compound to that of a known full agonist to determine its intrinsic activity.

In Vivo Microdialysis in Rodents

This protocol outlines the general procedure for measuring the extracellular levels of a test compound and neurotransmitters in the brain of a freely moving animal.

Objective: To assess the pharmacokinetic and pharmacodynamic profile of an N-butylpiperazine compound in the brain.

Materials:

  • Animal model: Rat or mouse

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound: N-butylpiperazine derivative

  • Analytical system: HPLC with appropriate detection (e.g., electrochemical or mass spectrometry)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[19][20] Allow for a recovery period of several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[20][21]

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).

  • Post-dosing Collection: Continue collecting dialysate samples to monitor changes in the extracellular concentrations of the test compound and neurotransmitters over time.

  • Sample Analysis: Analyze the dialysate samples using a validated HPLC method.

  • Histological Verification: At the end of the experiment, sacrifice the animal and verify the correct placement of the probe.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the pharmacological profile of N-butylpiperazine compounds.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by N-butylpiperazine compounds at D3 and σ₂ receptors.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D3_Agonist D3 Agonist (e.g., N-Butylpiperazine derivative) D3R Dopamine D3 Receptor D3_Agonist->D3R Binds to Gi_alpha Gαi D3R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits ERK ERK G_beta_gamma->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., gene expression, neuronal excitability) PKA->Downstream_Effects ERK->Downstream_Effects

Caption: Putative signaling pathway of a dopamine D3 receptor agonist.

Sigma2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane ER Membrane cluster_intracellular Intracellular Sigma2_Ligand σ₂ Ligand (e.g., N-Butylpiperazine derivative) Sigma2R Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2R Binds to PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Cell_Proliferation Cell Proliferation Sigma2R->Cell_Proliferation Regulates Cell_Signaling Cell Signaling Cascades (e.g., Ca²⁺ mobilization, apoptosis) PGRMC1->Cell_Signaling Modulates

Caption: Simplified overview of Sigma-2 receptor interactions and functions.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the pharmacological characterization of N-butylpiperazine compounds.

Drug_Discovery_Workflow Start Compound Synthesis (N-Butylpiperazine Scaffold) Primary_Screening Primary Screening: Radioligand Binding Assays (Dopamine & Sigma Receptors) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with high affinity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Functional_Assays Functional Assays: GTPγS, cAMP, Cell Viability Hit_Identification->Functional_Assays Active Lead_Selection Lead Selection (Desired functional profile) Functional_Assays->Lead_Selection Lead_Selection->Functional_Assays Suboptimal In_Vivo_Studies In Vivo Studies: Pharmacokinetics (Microdialysis) Behavioral Models Lead_Selection->In_Vivo_Studies Potent & Efficacious Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for the discovery and characterization of N-butylpiperazine compounds.

In_Vivo_Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion & Perfusion with aCSF Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin Compound Administration Baseline->Drug_Admin Post_Dose_Collection Post-Dose Sample Collection Drug_Admin->Post_Dose_Collection Analysis HPLC Analysis of Dialysates Post_Dose_Collection->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

Caption: Workflow for an in vivo microdialysis experiment in a rodent model.

Conclusion

N-butylpiperazine compounds represent a rich and diverse class of molecules with significant potential for the development of novel therapeutics for CNS disorders. Their pharmacological profile is dictated by their specific interactions with a range of receptors, most notably dopamine and sigma receptors. A thorough understanding of their binding affinities, functional activities, and the underlying signaling pathways is paramount for the rational design and development of new chemical entities with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive pharmacological characterization of this important class of compounds.

References

1-Butylpiperazine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a ubiquitous structural element in a vast array of pharmacologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a highly desirable component in drug design. Among the numerous derivatives, 1-butylpiperazine stands out as a critical building block, offering a strategic entry point for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in organic synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
CAS Number 5610-49-1
Appearance Colorless liquid
Boiling Point 192-195 °C
Density ~0.84 g/cm³
Refractive Index (n20/D) 1.466
IUPAC Name This compound
SMILES CCCCN1CCNCC1
InChIKey YKSVXVKIYYQWBB-UHFFFAOYSA-N

Spectroscopic data for this compound is available and includes 1H NMR, 13C NMR, IR, and Raman spectra, which are crucial for reaction monitoring and product characterization.

Synthesis of this compound

The primary challenge in the synthesis of this compound is achieving selective mono-alkylation of the piperazine ring, avoiding the formation of the 1,4-dibutylpiperazine byproduct. A robust and widely applicable method involves the temporary protection of one nitrogen atom, followed by alkylation and subsequent deprotection. The following protocol details a reliable synthesis via an N-acetyl intermediate.

This two-step procedure ensures high yields of the desired mono-butylpiperazine.

Step 1: Synthesis of 1-Acetylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix anhydrous piperazine (1.0 mol), acetamide (1.0 mol), xylene (250 ml), and iodine (1.0 g, catalyst).

  • Reaction: Heat the mixture to a gentle reflux and maintain overnight.

  • Work-up: After cooling, remove the xylene and any unreacted starting materials by distillation at atmospheric pressure.

  • Purification: Reduce the pressure to approximately 15 mmHg and collect the 1-acetylpiperazine product by vacuum distillation at 156-165 °C.

Step 2: Alkylation of 1-Acetylpiperazine and Hydrolysis

  • Reaction Setup: To a mechanically stirred suspension of potassium carbonate (K₂CO₃, 1.25 eq) and 1-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (THF), add 1-bromobutane (1.25 eq).

  • Reaction: Reflux the reaction mixture overnight. Monitor the reaction progress by TLC or GC-MS.

  • Intermediate Isolation: Cool the reaction to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain crude N-butyl-N'-acetylpiperazine as a clear oil. This intermediate can be purified by chromatography if necessary.

  • Hydrolysis: The crude N-butyl-N'-acetylpiperazine is then subjected to acidic or basic hydrolysis to remove the acetyl group. For example, refluxing with aqueous hydrochloric acid followed by basification and extraction will yield the final product.

  • Final Purification: The resulting this compound can be purified by distillation to yield the final product with a boiling point of 192-195 °C.

Piperazine Piperazine Acetylpiperazine 1-Acetylpiperazine Piperazine->Acetylpiperazine Ac2O or Acetamide/I2 Acetamide Acetamide Acetamide->Acetylpiperazine Intermediate N-Butyl-N'-acetylpiperazine Acetylpiperazine->Intermediate K2CO3, THF Bromobutane 1-Bromobutane Bromobutane->Intermediate Butylpiperazine This compound Intermediate->Butylpiperazine Hydrolysis (H+ or OH-)

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the presence of a nucleophilic secondary amine, which serves as a handle for further functionalization. The butyl group provides a degree of lipophilicity, while the free amine allows for the introduction of a wide variety of substituents, making it a cornerstone for building molecular diversity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl piperazines, a common motif in centrally active pharmaceuticals. This compound can be efficiently coupled with various aryl halides (bromides, chlorides, or triflates) to generate diverse libraries of compounds for drug screening.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XantPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The secondary amine of this compound readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental for introducing carbonyl-containing moieties, which are prevalent in many drug structures.

The secondary amine can also undergo further alkylation. To achieve this selectively, reductive amination is the preferred method as it avoids the formation of quaternary ammonium salts. This involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

cluster_start Starting Materials cluster_reactions Key Reactions cluster_products Product Scaffolds Butylpiperazine This compound Buchwald Buchwald-Hartwig Amination Butylpiperazine->Buchwald Reductive Reductive Amination Butylpiperazine->Reductive Acylation Acylation Butylpiperazine->Acylation ArylHalide Aryl Halide (Ar-X) ArylHalide->Buchwald Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reductive AcylChloride Acyl Chloride (R-COCl) AcylChloride->Acylation ArylProduct N-Aryl-N'-butylpiperazine Buchwald->ArylProduct AlkylProduct N-Alkyl-N'-butylpiperazine Reductive->AlkylProduct AmideProduct N-Acyl-N'-butylpiperazine Acylation->AmideProduct

Caption: this compound as a versatile synthetic hub.

Role in Drug Discovery: Targeting Dopamine Receptors

The N-alkyl-N'-arylpiperazine framework is a key pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system. Specifically, derivatives of this compound have been instrumental in the development of potent and selective ligands for dopamine receptors.

The dopamine D3 receptor, in particular, has been identified as a promising target for therapeutic intervention in substance use disorders and other neuropsychiatric conditions. Synthetic efforts have shown that a four-carbon (butyl) chain linking a phenylpiperazine core to an arylamide moiety is often optimal for high-affinity binding to the D3 receptor. For instance, compounds such as N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides have been synthesized and evaluated as potent D3 receptor antagonists. In these structures, the this compound core serves as the central scaffold, correctly positioning the aryl groups for optimal interaction with the receptor binding pocket.

Many piperazine derivatives exert their pharmacological effects by modulating monoaminergic neurotransmission, which includes dopamine and serotonin pathways.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-Alkylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The introduction of an alkyl substituent at the 1-position of the piperazine ring, creating 1-alkylpiperazines, marked a significant step in the evolution of this versatile molecule, unlocking a vast chemical space for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of 1-alkylpiperazines, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: From Anthelmintics to Blockbuster Drugs

The history of 1-alkylpiperazines is intrinsically linked to the parent molecule, piperazine. While the precise first synthesis of a simple 1-alkylpiperazine is not definitively documented in readily available historical records, the emergence of N-substituted piperazines gained momentum in the early to mid-20th century. Piperazine itself was first introduced as a therapeutic agent in 1953 for the treatment of parasitic worm infections, functioning as an anthelmintic.[1] Its mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[2]

The true potential of the 1-alkylpiperazine scaffold began to be realized with the development of the first-generation antihistamines. The synthesis of cyclizine in 1947 by Burroughs Wellcome (now part of GlaxoSmithKline) was a landmark achievement.[3] This was followed by the development of meclizine , patented in 1951, which is structurally and pharmacologically similar. These compounds, featuring a 1-alkyl-4-benzhydrylpiperazine core, demonstrated potent antihistaminic activity by acting as inverse agonists at the H1 receptor.[2][3] This discovery opened the floodgates for the exploration of 1-alkylpiperazines in various therapeutic areas.

The subsequent decades witnessed an explosion in the development of 1-alkylpiperazine-containing drugs, including antipsychotics, antidepressants, and anticancer agents. This widespread adoption is a testament to the scaffold's ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to allow for facile structural modifications to optimize target engagement.[4]

Core Synthetic Strategies: The Alkylation of Piperazine

The primary methods for the synthesis of 1-alkylpiperazines have remained conceptually consistent over time, though with significant refinements in reagents and conditions. The most fundamental approach is the direct N-alkylation of piperazine.

Experimental Protocols for Key Synthetic Transformations

Three main strategies dominate the synthesis of 1-alkylpiperazines:

  • Nucleophilic Substitution: This is the most direct method and typically involves the reaction of piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). To favor mono-alkylation, an excess of piperazine is often used. Alternatively, a protecting group, such as the tert-butoxycarbonyl (Boc) group, can be employed to block one of the nitrogen atoms, allowing for selective alkylation of the other.[5]

    • Typical Protocol for Mono-N-alkylation of Piperazine:

      • To a solution of an excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the alkyl halide (1 equivalent).

      • A base, such as potassium carbonate or triethylamine, may be added to neutralize the hydrohalic acid formed during the reaction.

      • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

      • The excess piperazine is removed by extraction with water.

      • The product is then extracted into an organic solvent, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

      • The crude product is purified by distillation or column chromatography.

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. This is a highly efficient one-pot procedure that avoids the formation of quaternary ammonium salts.

    • Typical Protocol for Reductive Amination:

      • Piperazine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane.

      • A reducing agent, such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or hydrogen gas with a catalyst (e.g., Pd/C), is added portion-wise to the reaction mixture.

      • The reaction is stirred at room temperature for several hours to overnight.

      • The reaction is quenched by the addition of water or a dilute acid.

      • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

      • Purification is achieved by distillation or chromatography.

  • Reduction of Carboxamides: 1-Acylpiperazines can be reduced to the corresponding 1-alkylpiperazines using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    • Typical Protocol for Amide Reduction:

      • The 1-acylpiperazine is dissolved in a dry, aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

      • A solution of the reducing agent (e.g., LiAlH4 or BH3 in THF) is added dropwise to the cooled reaction mixture (typically at 0 °C).

      • The reaction is then stirred at room temperature or heated to reflux until the starting material is consumed.

      • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

      • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

      • The organic layer is dried and concentrated to yield the 1-alkylpiperazine, which can be further purified if necessary.

The logical workflow for the synthesis and purification of a 1-alkylpiperazine can be visualized as follows:

G General Workflow for 1-Alkylpiperazine Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Piperazine Piperazine Reaction Reaction Piperazine->Reaction Alkylating Agent Alkylating Agent Alkylating Agent->Reaction Quenching Quenching Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation/Chromatography Distillation/Chromatography Drying->Distillation/Chromatography Crude Product Characterization Characterization Distillation/Chromatography->Characterization

Caption: A generalized workflow for the synthesis of 1-alkylpiperazines.

Physicochemical Properties of Simple 1-Alkylpiperazines

The introduction of an alkyl group to the piperazine ring systematically alters its physicochemical properties. The following table summarizes key data for a series of simple 1-alkylpiperazines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)pKa1pKa2
Piperazine C4H10N286.14145-146[6]109-112[6]1.1 (solid)[6]9.83 (at 23°C)[7]5.68
1-Methylpiperazine C5H12N2100.16138[2]-6[2]0.903[2]9.09[1]4.94[1]
1-Ethylpiperazine C6H14N2114.19157[8]-60[8]0.8999.27 (Predicted)[9]~5
1-n-Propylpiperazine C7H16N2128.22~180-182N/AN/AN/AN/A
1-n-Butylpiperazine C8H18N2142.24198-202N/A0.881N/AN/A

The Role of 1-Alkylpiperazines in Drug Action: Signaling Pathways

The therapeutic effects of 1-alkylpiperazine-containing drugs are diverse and depend on the other substituents attached to the piperazine ring, which dictate the biological target. Two prominent examples are their roles as antihistamines and antipsychotics.

Antihistaminic Action: Inverse Agonism at the H1 Receptor

First-generation antihistamines containing the 1-alkylpiperazine scaffold, such as cyclizine and meclizine, function as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This means they not only block the binding of histamine but also reduce the basal activity of the receptor.

G H1 Receptor Signaling and Inhibition by 1-Alkylpiperazine Antihistamines Histamine Histamine H1 Receptor (GPCR) H1 Receptor (GPCR) Histamine->H1 Receptor (GPCR) Activates 1-Alkylpiperazine Antihistamine 1-Alkylpiperazine Antihistamine 1-Alkylpiperazine Antihistamine->H1 Receptor (GPCR) Inhibits (Inverse Agonist) Gq/11 Gq/11 H1 Receptor (GPCR)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Allergic Response Allergic Response Ca2+ Release->Allergic Response PKC Activation->Allergic Response

Caption: Signaling pathway of H1 receptor and its inhibition.

Antipsychotic Action: Modulation of Dopamine and Serotonin Receptors

Many atypical antipsychotic drugs incorporate a 1-arylpiperazine moiety, a close relative of 1-alkylpiperazines. These drugs often exhibit a complex pharmacology, acting on multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. Their therapeutic efficacy is believed to arise from a balanced antagonism of these receptors.

G Mechanism of Action of Atypical Antipsychotics with a Piperazine Moiety Atypical Antipsychotic (Piperazine Derivative) Atypical Antipsychotic (Piperazine Derivative) Dopamine D2 Receptor Dopamine D2 Receptor Atypical Antipsychotic (Piperazine Derivative)->Dopamine D2 Receptor Antagonism Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Atypical Antipsychotic (Piperazine Derivative)->Serotonin 5-HT2A Receptor Antagonism Mesolimbic Pathway Mesolimbic Pathway Dopamine D2 Receptor->Mesolimbic Pathway Modulates Nigrostriatal Pathway Nigrostriatal Pathway Dopamine D2 Receptor->Nigrostriatal Pathway Modulates Mesocortical Pathway Mesocortical Pathway Serotonin 5-HT2A Receptor->Mesocortical Pathway Modulates Positive Symptoms Positive Symptoms Mesolimbic Pathway->Positive Symptoms Reduces Extrapyramidal Side Effects Extrapyramidal Side Effects Nigrostriatal Pathway->Extrapyramidal Side Effects Mitigates (due to 5-HT2A antagonism) Negative/Cognitive Symptoms Negative/Cognitive Symptoms Mesocortical Pathway->Negative/Cognitive Symptoms Improves

Caption: Simplified mechanism of atypical antipsychotics.

Conclusion

The discovery and development of 1-alkylpiperazines represent a significant chapter in the history of medicinal chemistry. From their early use as simple anthelmintics to their central role in the architecture of modern pharmaceuticals, the journey of this scaffold highlights the power of systematic chemical modification in the quest for new and improved therapies. A thorough understanding of their history, synthesis, and mechanisms of action provides a solid foundation for the continued exploration and exploitation of the 1-alkylpiperazine core in future drug discovery endeavors. The versatility and favorable properties of this scaffold ensure its continued prominence in the development of new medicines for years to come.

References

1-Butylpiperazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Butylpiperazine. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory and manufacturing environment.

Chemical Identification and Physical Properties

This compound is a substituted piperazine derivative with a butyl group attached to one of the nitrogen atoms. It is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈N₂[2][3]
Molecular Weight 142.24 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 196-198 °C
Melting Point -60 °C
Flash Point 68 °C (154.4 °F) - closed cup
Density 0.881 g/mL at 25 °C
Solubility Soluble in water.
Vapor Pressure 0.4 mmHg at 25 °C
Refractive Index n20/D 1.466[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity – single exposureCategory 3, Respiratory tract irritationH335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Harmful

  • Health Hazard

Toxicological Data

Table 3: Toxicological Data for Piperazine (as a surrogate)

TestSpeciesRouteValueReference
LD50RatOral1900 mg/kg[4]
LD50MouseOral600 mg/kg[4]
LC50MouseInhalation5400 mg/m³/2H[4]

Note: This data is for Piperazine and should be used as an estimate for this compound. The butyl substitution may alter the toxicological properties.

Experimental Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The "Up-and-Down Procedure" (UDP) (OECD 425) is a sequential dosing method that uses a minimum number of animals to estimate the LD50.[5] Animals, typically rats, are dosed one at a time.[5] If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose.[5] This continues until a stopping criterion is met, allowing for the calculation of the LD50 value.[5]

Skin Corrosion/Irritation (OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.[1][2] The test substance is applied topically to the RhE tissue.[1][2] After a specific exposure period, cell viability is measured using a cell viability assay (e.g., MTT assay).[2][6] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6]

Serious Eye Damage/Irritation (OECD Guideline 405)

This in vivo test involves applying the test substance to the eye of an animal, typically a rabbit, and observing for any ocular lesions.[7][8][9][10] The severity and reversibility of effects on the cornea, iris, and conjunctiva are scored at specific time points.[9] Based on the scores, the substance is classified for its potential to cause serious eye damage or irritation.[9]

Handling Precautions and Exposure Controls

Due to the hazardous nature of this compound, strict handling precautions and engineering controls are necessary to minimize exposure.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls that should be implemented when handling this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for this compound PPE_Node Eye Protection Chemical safety goggles or face shield Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Skin and Body Protection Lab coat, closed-toe shoes, long pants Respiratory Protection Use in a well-ventilated area or with a respirator if inhalation risk is high

Caption: Recommended PPE for handling this compound.

First Aid Measures

In case of exposure to this compound, immediate first aid is critical. The following workflow outlines the appropriate steps.

First_Aid_Workflow cluster_first_aid First Aid Measures for this compound Exposure Exposure Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Skin Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. Identify->Skin Skin Eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Identify->Eye Eye Inhalation Inhalation: Move to fresh air. Seek medical attention. Identify->Inhalation Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Identify->Ingestion Ingestion Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: First aid workflow for this compound exposure.

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions. Vapors may form explosive mixtures with air.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.

This technical guide provides a summary of the key safety and handling information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to be fully trained on its hazards and the necessary safety precautions. Always work in a well-ventilated area and use the appropriate personal protective equipment.

References

1-Butylpiperazine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 1-Butylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients. Understanding these fundamental properties is critical for its effective handling, formulation, and the development of robust analytical methods. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the known qualitative characteristics and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Solubility Profile

This compound is qualitatively described as being soluble in water and common organic solvents such as ethanol and dimethylformamide.[1] The presence of the basic nitrogen atoms in the piperazine ring allows for protonation in aqueous acidic solutions, which generally enhances solubility in such media. Conversely, the butyl group introduces lipophilic character, contributing to its solubility in organic solvents.

A summary of the expected solubility of this compound is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic WaterSoluble[1]The nitrogen atoms can form hydrogen bonds with water. Solubility is pH-dependent and increases in acidic conditions due to salt formation.
EthanolSoluble[1]Miscible due to the polar nature of ethanol and the ability to form hydrogen bonds.
Polar Aprotic Dimethylformamide (DMF)Soluble[1]Good solvent for many organic compounds, including amines.
AcetonitrileLikely SolubleCommonly used as a solvent in HPLC for similar compounds.
Non-Polar TolueneLikely SolubleThe butyl group provides sufficient non-polar character.
HexaneLikely Sparingly Soluble to InsolubleThe polar piperazine ring may limit solubility in highly non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for quantitatively determining the solubility of a liquid analyte like this compound in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the solute's concentration.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the solution to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any suspended particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Workflow for Solubility Determination:

G Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate in temperature-controlled shaker prep1->prep2 sample1 Withdraw supernatant prep2->sample1 sample2 Centrifuge or filter to remove solids sample1->sample2 analysis1 Dilute filtrate sample2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 calc1 Calculate solubility from concentration and dilution factor analysis2->calc1

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following sections outline protocols for assessing the stability of this compound under various stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature and Elevated (e.g., 60°C)Up to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature and Elevated (e.g., 60°C)Up to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry HeatElevated (e.g., 80°C)Up to 7 days
Photostability UV and Visible LightRoom TemperatureAs per ICH Q1B guidelines

Experimental Protocols for Stability Testing

General Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., water, acetonitrile, methanol)

  • Calibrated oven, photostability chamber

  • pH meter

  • HPLC-UV/PDA or HPLC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the neat substance or a solution in an inert solvent can be used.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample, protected from the stress condition, should be stored under ambient or refrigerated conditions.

  • Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 6, 24, 48 hours, 7 days).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity, while a mass spectrometer (MS) is invaluable for identifying degradation products.[3]

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Workflow for Stability-Indicating Method Development:

G Workflow for Developing a Stability-Indicating HPLC Method cluster_method_dev Method Development cluster_stress_samples Stress Sample Generation cluster_method_val Method Validation dev1 Select initial column and mobile phase dev2 Optimize mobile phase (pH, organic modifier) dev1->dev2 dev3 Optimize column temperature and flow rate dev2->dev3 stress1 Perform forced degradation studies (acid, base, oxidative, thermal, photo) dev3->stress1 val1 Inject stressed samples to check for peak separation stress1->val1 val2 Assess peak purity of the main peak val1->val2 val3 Validate the method (specificity, linearity, accuracy, precision, robustness) val2->val3

Caption: A flowchart outlining the process for developing and validating a stability-indicating HPLC method for this compound.

Synthesis Pathway

This compound is typically synthesized via the N-alkylation of piperazine with a butyl halide or by reductive amination. A common laboratory-scale synthesis involves the reaction of piperazine with n-butanol.

Reaction Scheme for the Synthesis of this compound:

G Synthesis of this compound piperazine Piperazine C₄H₁₀N₂ reagents Reaction Conditions piperazine->reagents n_butanol n-Butanol C₄H₁₀O n_butanol->reagents product This compound C₈H₁₈N₂ reagents->product

Caption: A simplified reaction diagram for the synthesis of this compound from piperazine and n-butanol.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. The successful application of these methods will enable a more comprehensive understanding of this compound's physicochemical properties, facilitating its use in drug discovery and development.

References

Spectroscopic Characterization of 1-Butylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-butylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. Please note that this data is predicted based on the chemical structure and typical values for the constituent functional groups, as specific experimental data was not publicly available at the time of this guide's compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.85t4HH-3, H-5 (piperazine ring, adjacent to NH)
~2.40t4HH-2, H-6 (piperazine ring, adjacent to N-butyl)
~2.35t2H-N-CH₂ -CH₂-CH₂-CH₃ (butyl group)
~1.65s (broad)1H-NH (piperazine ring)
~1.45m2H-N-CH₂-CH₂ -CH₂-CH₃ (butyl group)
~1.30m2H-N-CH₂-CH₂-CH₂ -CH₃ (butyl group)
~0.90t3H-N-CH₂-CH₂-CH₂-CH₃ (butyl group)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~58.0-N-CH₂ -CH₂-CH₂-CH₃ (butyl group)
~54.5C-2, C-6 (piperazine ring)
~46.0C-3, C-5 (piperazine ring)
~29.0-N-CH₂-CH₂ -CH₂-CH₃ (butyl group)
~20.5-N-CH₂-CH₂-CH₂ -CH₃ (butyl group)
~14.0-N-CH₂-CH₂-CH₂-CH₃ (butyl group)
Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch (secondary amine)
2955, 2925, 2870StrongC-H stretch (alkyl)
2810MediumC-H stretch (N-alkyl)
1465MediumC-H bend (CH₂)
1380MediumC-H bend (CH₃)
1130MediumC-N stretch
Mass Spectrometry (MS)

Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
14230[M]⁺ (Molecular Ion)
99100[M - C₃H₇]⁺ (Loss of propyl radical)
8540[C₅H₁₁N₂]⁺
7060[C₄H₈N]⁺
5680[C₃H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Data processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid, a thin film is prepared.

  • A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The plates are pressed together to create a thin, uniform film.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the clean salt plates is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL, further diluted to approximately 10 µg/mL).

  • The solution is filtered if any particulate matter is present.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Ionization: For EI, a standard electron energy of 70 eV is used. For ESI, appropriate spray voltage and nebulizing gas flow are set.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a mass-to-charge (m/z) range that includes the molecular weight of this compound (142.24 g/mol ) and its expected fragments (e.g., m/z 40-200).

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin Film Preparation Thin Film (Neat Liquid) Sample->Thin Film Preparation Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Dissolution->NMR IR IR Thin Film Preparation->IR MS MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with predicted ¹H NMR assignments.

The Therapeutic Potential of 1-Butylpiperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

Introduction: 1-Butylpiperazine, a derivative of the piperazine ring, is emerging as a molecule of significant interest in the field of drug discovery and development. The piperazine heterocycle is a well-established pharmacophore found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The addition of a butyl group to the piperazine nucleus creates a unique chemical entity with potential applications across a range of therapeutic areas, from metabolic disorders to infectious diseases and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action.

Histamine H3 Receptor Antagonism: A Promising Avenue for Metabolic and Neurological Disorders

Recent research has highlighted the potential of this compound derivatives as potent antagonists of the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters. Its modulation is a key strategy for the development of therapeutics for a variety of conditions, including obesity, cognitive disorders, and sleep-wake cycle disturbances.

Quantitative Analysis of H3 Receptor Antagonism

Studies on a series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine derivatives, which incorporate the this compound moiety, have demonstrated significant in vitro and in vivo activity. The antagonist potency of these compounds has been quantified, providing valuable structure-activity relationship (SAR) insights.

CompoundModificationIn Vitro H3 Receptor Antagonist Potency (pA2)In Vivo Effect on Food Intake (Rats)
Derivative 1 This compound with phenoxyalkylguanidine8.43Reduced food intake
Derivative 2 This compound with substituted benzylguanidine8.49Reduced food intake

Caption: Table summarizing the in vitro potency and in vivo efficacy of this compound derivatives as histamine H3 receptor antagonists.

Experimental Protocol: Histamine H3 Receptor Antagonism Assay (Guinea Pig Jejunum)

The assessment of H3 receptor antagonist activity is often performed using an ex vivo preparation of the guinea pig jejunum. This classic pharmacological model allows for the functional characterization of receptor-ligand interactions.

Methodology:

  • Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 32-33°C and aerated with oxygen.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine.

  • Agonist Response: A selective H3 receptor agonist, such as (R)-α-methylhistamine, is added to the bath in increasing concentrations. Activation of presynaptic H3 receptors inhibits acetylcholine release, leading to a reduction in the twitch response.

  • Antagonist Evaluation: The this compound derivative (test compound) is introduced into the bath prior to the addition of the H3 agonist. The ability of the test compound to prevent the agonist-induced inhibition of the twitch response is measured.

  • Data Analysis: The antagonist potency is quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Caption: Workflow for determining histamine H3 receptor antagonist activity.

In Vivo Studies: Impact on Food Intake

The therapeutic potential of H3 receptor antagonists in metabolic disorders is often evaluated through in vivo studies in animal models of obesity.

Methodology:

  • Animal Model: Diet-induced obese rats are frequently used to mimic the human condition.

  • Compound Administration: The this compound derivative is administered to the animals, typically via intraperitoneal injection or oral gavage, over a defined period.

  • Food Intake Measurement: Daily food consumption is meticulously recorded for both the treatment and control groups.

  • Body Weight Monitoring: The body weight of the animals is measured regularly throughout the study.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant reduction in food intake and body weight in the treated group compared to the control group.

Antimicrobial Potential of this compound Derivatives

The piperazine scaffold is a common feature in a number of antimicrobial agents. The lipophilic nature of the butyl group in this compound may enhance its ability to penetrate microbial cell membranes, suggesting a potential role for this compound and its derivatives as novel anti-infective agents.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its ability to inhibit the growth of or kill microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative parameter in this assessment. While specific MIC values for this compound against a wide range of pathogens are not yet extensively documented in publicly available literature, the general class of N-alkyl piperazine derivatives has shown significant activity against various bacterial strains.

Bacterial StrainGeneral MIC Range for N-Alkyl Piperazine Derivatives (µg/mL)
Staphylococcus aureus1-5
Escherichia coli>100 (often less active)
Pseudomonas aeruginosa>100 (often less active)
Streptomyces epidermidis1-10

Caption: General antimicrobial activity profile for N-alkyl piperazine derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Neuropharmacological Applications: Modulating Monoamine Transporters

Piperazine derivatives are well-known for their interactions with the central nervous system, particularly their ability to modulate the activity of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This is often achieved through interactions with their respective transporters (DAT, SERT, and NET).

Potential Mechanism of Action

The structural similarity of the piperazine core to endogenous neurotransmitters suggests that this compound and its derivatives could act as ligands for monoamine transporters. By binding to these transporters, they may inhibit the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action. This mechanism is central to the therapeutic effects of many antidepressant and anxiolytic drugs.

Caption: Proposed mechanism of this compound at monoamine transporters.

Experimental Protocol: Monoamine Transporter Binding Assay

Radioligand binding assays are a common in vitro method to determine the affinity of a compound for a specific transporter.

Methodology:

  • Source of Transporters: Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters (hDAT, hSERT, or hNET) are used.

  • Radioligand: A specific radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for hDAT) is selected.

  • Competition Binding: The cell membranes expressing the transporter are incubated with the radioligand in the presence of varying concentrations of the this compound derivative.

  • Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the transporter. A lower Ki value indicates a higher binding affinity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its demonstrated activity as a histamine H3 receptor antagonist provides a strong foundation for its exploration in the treatment of metabolic and neurological disorders. Furthermore, its structural features suggest a high potential for antimicrobial and broader neuropharmacological applications.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of this compound derivatives to improve potency, selectivity, and pharmacokinetic profiles for specific targets.

  • In-depth Antimicrobial Profiling: Conducting comprehensive studies to determine the MIC values of this compound and its derivatives against a broad panel of clinically relevant bacteria and fungi.

  • Elucidation of Neuropharmacological Mechanisms: Performing detailed in vitro and in vivo studies to characterize the interactions of this compound derivatives with various CNS targets, including a wider range of receptors and transporters.

  • Toxicology and Safety Assessment: Thoroughly evaluating the safety profile of lead compounds to ensure their suitability for further development.

The versatility of the this compound core, combined with a systematic and data-driven drug discovery approach, holds significant promise for the development of the next generation of therapeutics.

Methodological & Application

Application Notes: Synthesis of 1-Butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique physicochemical properties.[1][2][3] The six-membered ring with two opposing nitrogen atoms provides a combination of structural rigidity and polarity, which can improve aqueous solubility, oral bioavailability, and target binding affinity.[2] 1-Butylpiperazine derivatives, specifically, are key intermediates in the synthesis of a wide array of pharmacologically active compounds, including antiviral, anticancer, and antipsychotic drugs.[4][5] This document provides detailed protocols for the synthesis of this compound derivatives via two primary methods: Direct N-Alkylation and Reductive Amination.

Core Synthetic Strategies

The synthesis of mono-N-butylpiperazine derivatives requires careful control to prevent the common side reaction of di-alkylation at both nitrogen atoms. The two most effective strategies to achieve mono-substitution are:

  • Direct N-Alkylation : This classic method involves the reaction of a piperazine with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[6] To ensure mono-alkylation, a mono-protected piperazine, such as N-Boc-piperazine, is often used. The Boc (tert-butoxycarbonyl) group deactivates one nitrogen, allowing for selective alkylation on the unprotected amine.[7][8] Alternatively, using a large excess of piperazine relative to the alkylating agent can favor the mono-alkylated product.[8]

  • Reductive Amination : This one-pot process involves reacting piperazine with butyraldehyde (butanal) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8] This method is highly efficient and effectively prevents the formation of quaternary ammonium salts, which can be a problem in direct alkylation.[8]

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route depends on factors such as substrate compatibility, desired purity, and cost. The following tables summarize typical reaction conditions for the synthesis of 1-butyl-4-Boc-piperazine.

Table 1: Direct N-Alkylation Conditions

ParameterConditionPurpose/CommentReference
Piperazine Substrate 1-Boc-piperazine (1.0 eq)Mono-protection prevents di-alkylation.[7][8]
Alkylating Agent 1-Bromobutane (1.1-1.2 eq)Provides the butyl group.[6]
Base K₂CO₃ (2.0 eq) or DIPEA (2.0 eq)Neutralizes the HBr formed during the reaction.[6][8]
Solvent Acetonitrile (MeCN) or DMFAprotic polar solvents are effective.[6]
Temperature 60-80 °CHeating is often required to drive the reaction.[6]
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.[8]
Typical Yield 80-95%Generally high yields for protected piperazines.[9]

Table 2: Reductive Amination Conditions

ParameterConditionPurpose/CommentReference
Piperazine Substrate 1-Boc-piperazine (1.0 eq)Mono-protection ensures selectivity.[7]
Carbonyl Source Butyraldehyde (1.1 eq)Reacts with the amine to form an iminium ion.[8]
Reducing Agent NaBH(OAc)₃ (1.5 eq)Selectively reduces the iminium ion.[8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common solvents for this reaction.[10]
Temperature Room Temperature (20-25 °C)Reaction proceeds under mild conditions.
Reaction Time 4-12 hoursGenerally faster than direct alkylation.
Typical Yield 85-98%Often provides cleaner product and higher yields.[10]

Experimental Workflows and Logic

The general workflow for synthesizing this compound derivatives is a multi-step process involving the core reaction, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Start: 1-Boc-Piperazine & Alkylating Agent select_method Select Protocol (Alkylation or Reductive Amination) start->select_method add_reagents Add Reagents & Solvent select_method->add_reagents stir Stir under appropriate conditions (Temp, Time) add_reagents->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Aqueous Workup: Quench & Extract monitor->quench Reaction Complete purify Purification: Silica Gel Chromatography quench->purify deprotect Optional: Boc Deprotection (TFA/DCM) purify->deprotect end_product Final Product: This compound Derivative purify->end_product Boc-Protected Product deprotect->end_product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Choosing the appropriate synthetic method is critical for success. The following decision tree can guide researchers.

G start Start: Synthesize This compound Derivative q1 Is the aldehyde (butyraldehyde) stable and readily available? start->q1 a1_yes Reductive Amination (High Yield, Clean) q1->a1_yes Yes q2 Are quaternary ammonium salts a major concern? q1->q2 No a2_yes Reductive Amination (Avoids Quaternization) q2->a2_yes Yes a1_no Direct N-Alkylation (Classic, Robust) q2->a1_no No q3 Is preventing di-alkylation critical? a1_no->q3 a3_yes Use Mono-Protected Piperazine (e.g., 1-Boc-piperazine) q3->a3_yes Yes a3_no Use Large Excess of Piperazine q3->a3_no No

Caption: Decision tree for selecting a synthetic method for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation of 1-Boc-Piperazine

This protocol describes the synthesis of tert-butyl 4-butylpiperazine-1-carboxylate via direct alkylation.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • 1-Bromobutane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension for 15 minutes at room temperature.

  • Slowly add 1-bromobutane (1.1 equivalents) to the reaction mixture.[6]

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Reductive Amination of 1-Boc-Piperazine

This protocol describes the synthesis of tert-butyl 4-butylpiperazine-1-carboxylate via reductive amination.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-piperazine and butyraldehyde in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: The reaction may effervesce.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.

Protocol 3: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the final this compound.

Materials:

  • tert-butyl 4-butylpiperazine-1-carboxylate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (5-10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the Boc-protected piperazine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and cool in an ice bath.

  • Carefully basify the solution to pH > 10 with 1M NaOH.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain this compound.

Applications in Drug Discovery

Piperazine derivatives are crucial building blocks for compounds targeting a range of biological pathways.[2] Their ability to interact with receptors like serotonin (5-HT) and dopamine (D2) makes them vital in the development of treatments for psychiatric disorders.[11] Furthermore, their structural versatility is exploited in creating agents with anti-inflammatory, antimicrobial, and anticancer properties.[3][5][12]

G cluster_apps Therapeutic Applications cluster_targets Biological Targets / Mechanisms scaffold Piperazine Scaffold antipsychotic Antipsychotic scaffold->antipsychotic anticancer Anticancer scaffold->anticancer antimicrobial Antimicrobial scaffold->antimicrobial anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory antihistamine Antihistamine scaffold->antihistamine receptors Receptor Modulation (5-HT1A, D2) antipsychotic->receptors apoptosis Induction of Apoptosis anticancer->apoptosis pathogens Inhibition of Pathogens (Bacteria, Fungi) antimicrobial->pathogens cytokines Cytokine Inhibition anti_inflammatory->cytokines

Caption: Biological activities and applications of piperazine derivatives in drug discovery.

References

Application Notes and Protocols for N-alkylation of Piperazine with Butyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperazine is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and other biologically active molecules. The piperazine moiety is a common scaffold in drug design, and its substitution pattern significantly influences the pharmacological properties of the final compound. This document provides detailed application notes and experimental protocols for the N-alkylation of piperazine with various butyl halides, focusing on reaction conditions, selectivity control, and purification procedures.

Core Concepts

The N-alkylation of piperazine with butyl halides is a nucleophilic substitution reaction where the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. A key challenge in this reaction is controlling the degree of alkylation to selectively obtain either the mono-N-alkylated or the di-N-alkylated product.

Several strategies can be employed to control the selectivity:

  • Stoichiometry Control: Using a large excess of piperazine can favor mono-alkylation.[1]

  • Protecting Groups: The use of a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to achieve selective mono-alkylation.[1][2] The protecting group can be subsequently removed.

  • Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]

Reaction Conditions Overview

The choice of reaction parameters such as solvent, base, temperature, and the nature of the butyl halide significantly impacts the reaction outcome, including yield and selectivity.

Data Summary of N-alkylation Reactions

The following tables summarize various reported conditions for the N-alkylation of piperazine and its derivatives with butyl halides.

Table 1: Mono-N-alkylation of Piperazine Derivatives

Piperazine DerivativeButyl HalideBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight88 (of N-butyl-N'-acetylpiperazine)[3]
1-(4-bromophenyl)piperazineAlkyl BromideK₂CO₃Acetonitrile60-80Not specifiedNot specified[1]
N-Boc-piperazineAlkyl HalideK₂CO₃AcetonitrileNot specifiedNot specifiedNot specified[2]
Piperazine hexahydrateo-methylbenzyl bromide-Ethanol20 then 702.5 hours89[4]
PiperazineAlkyl halidePyridinePyridineReflux12 hoursNot specified[2]

Table 2: Di-N-alkylation of Piperazine

Piperazine DerivativeButyl HalideBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Piperazine4,5-dichloro-1,2-dithiol-3-oneTriethylamineMethanolReflux2 hours89 (of bis-product)[5]

Note: Specific yield data for the di-N-alkylation of piperazine with simple butyl halides under a single set of conditions was not prevalent in the provided search results. The example above illustrates a di-substitution reaction on the piperazine core.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group (N-Acetylpiperazine)

This protocol describes the synthesis of mono-N-butylpiperazine via the alkylation of N-acetylpiperazine followed by hydrolysis.[3]

Materials:

  • N-Acetylpiperazine

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric Acid (for hydrolysis)

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Alkylation:

    • To a mechanically stirred suspension of N-Acetylpiperazine and anhydrous K₂CO₃ (1.25 equivalents) in dry THF, add 1-bromobutane (1.25 equivalents).

    • Reflux the reaction mixture overnight.

    • Monitor the reaction progress using TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the inorganic salts by filtration.

    • Concentrate the filtrate under reduced pressure to obtain crude N-butyl-N'-acetylpiperazine.

  • Hydrolysis:

    • The crude N-butyl-N'-acetylpiperazine is then subjected to acidic or basic hydrolysis to remove the acetyl group. For acidic hydrolysis, refluxing with aqueous hydrochloric acid is a common method.

    • After hydrolysis, neutralize the reaction mixture with a suitable base (e.g., NaOH) to a basic pH.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-N-butylpiperazine.

    • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Direct Mono-N-alkylation of a Substituted Piperazine

This protocol provides a general procedure for the direct mono-N-alkylation of a substituted piperazine.[1]

Materials:

  • Substituted Piperazine (e.g., 1-(4-bromophenyl)piperazine)

  • Alkyl Bromide (e.g., Butyl Bromide) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the N-alkylation of piperazine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Products piperazine Piperazine reaction_step N-alkylation (Heating, Stirring) piperazine->reaction_step butyl_halide Butyl Halide butyl_halide->reaction_step base Base (e.g., K₂CO₃) base->reaction_step solvent Solvent (e.g., Acetonitrile) solvent->reaction_step quenching Quenching (e.g., aq. NaHCO₃) reaction_step->quenching extraction Extraction (e.g., DCM) quenching->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography or Distillation concentration->chromatography mono_product Mono-N-butylpiperazine chromatography->mono_product di_product Di-N-butylpiperazine chromatography->di_product

Caption: General workflow for the N-alkylation of piperazine.

G cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection piperazine Piperazine protected_piperazine N-Acetylpiperazine piperazine->protected_piperazine protecting_reagent Protecting Reagent (e.g., Acetyl Chloride) protecting_reagent->protected_piperazine alkylated_protected N-Acetyl-N'-butylpiperazine protected_piperazine->alkylated_protected alkylating_agent Butyl Halide alkylating_agent->alkylated_protected base Base base->alkylated_protected solvent Solvent solvent->alkylated_protected hydrolysis Hydrolysis (Acid or Base) alkylated_protected->hydrolysis mono_product Mono-N-butylpiperazine hydrolysis->mono_product

References

Application Notes and Protocols: 1-Butylpiperazine as a Versatile Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The piperazine scaffold is a privileged structural motif found in numerous biologically active compounds, imparting favorable physicochemical properties such as improved solubility and bioavailability. 1-Butylpiperazine, as a readily available and versatile secondary amine, serves as an excellent building block in various MCRs for the generation of diverse compound libraries for drug discovery.

These application notes provide an overview of the utility of this compound in key multi-component reactions, including the Biginelli, Hantzsch, and Ugi-type reactions. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research and development setting.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). By incorporating a piperazine-containing enaminone, novel DHPMs with potential pharmacological activities can be synthesized. While a specific protocol for this compound was not found in the reviewed literature, a detailed procedure for a closely related piperazine derivative is provided below as a representative example.[1][2]

General Reaction Scheme

Biginelli_Reaction reagents Piperazine-containing Enaminone + Substituted Benzaldehyde + Urea conditions Glacial Acetic Acid Reflux, 3h reagents->conditions product Dihydropyrimidinone Derivative conditions->product

Caption: General scheme for the Biginelli reaction involving a piperazine-containing enaminone.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-(4-(piperazin-1-yl)benzoyl)-3,4-dihydropyrimidin-2(1H)-one[1]

Materials:

  • (2E)-4-methyl-1-(4-(piperazin-1-yl)phenyl)pent-2-en-1-one (Enaminone)

  • 4-Chlorobenzaldehyde

  • Urea

  • Glacial Acetic Acid

Procedure:

  • A mixture of (2E)-4-methyl-1-(4-(piperazin-1-yl)phenyl)pent-2-en-1-one (0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and urea (0.01 mol) in glacial acetic acid (10 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed on a heating mantle for 3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with water, and dried.

  • The crude product is recrystallized from a mixture of glacial acetic acid and ethanol to afford the pure compound.

Quantitative Data

The following table summarizes the yields for a selection of synthesized dihydropyrimidinone derivatives containing a piperazine moiety, demonstrating the efficiency of this Biginelli-type reaction.[1]

CompoundAr-substituentYield (%)
1 4-Cl85
2 4-F82
3 4-NO₂88
4 2-Cl80
5 3-NO₂86

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or an amine to form 1,4-dihydropyridines (DHPs).[3][4] By employing a bifunctional starting material containing a piperazine core, novel bis-dihydropyridine structures with potential applications in materials science and medicinal chemistry can be accessed.

General Reaction Scheme

Hantzsch_Synthesis reagents Piperazine-linked Dialdehyde + Active Methylene Compound + Ammonium Acetate conditions Reflux in Acetic Acid reagents->conditions product Bis(1,4-dihydropyridine) Derivative conditions->product

Caption: General scheme for the Hantzsch-like synthesis of bis(1,4-dihydropyridines) linked by a piperazine core.

Experimental Protocol: Synthesis of bis(1,4-dihydropyridine-3,5-dicarbonitrile) linked to a piperazine core

This protocol is based on a Hantzsch-like reaction of a piperazine-linked bis-aldehyde with an active methylene compound.

Materials:

  • ((piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(oxy))dibenzaldehyde

  • 3-Aminocrotononitrile

  • Glacial Acetic Acid

Procedure:

  • A mixture of the piperazine-linked dibenzaldehyde (1 equivalent) and 3-aminocrotononitrile (4 equivalents) is refluxed in glacial acetic acid.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired bis(1,4-dihydropyridine) derivative.

Quantitative Data

While specific yield data for a this compound derivative in a Hantzsch reaction was not available, the synthesis of related bis(1,4-dihydropyridines) linked to a piperazine core has been reported with good to excellent yields.

Ugi-type Reaction: Synthesis of Piperazine-Based Peptidomimetics

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, which provides access to α-acylamino amides. A variation of this reaction, the "split-Ugi" reaction, is particularly well-suited for the synthesis of 1,4-disubstituted piperazine derivatives. This approach has been successfully employed to generate libraries of potential dopamine receptor ligands.[5]

General Reaction Scheme (Split-Ugi)

Split_Ugi_Reaction reagents Piperazine + Aldehyde + Carboxylic Acid + Isocyanide conditions Methanol Reflux reagents->conditions product 1,4-Disubstituted Piperazine Derivative conditions->product

Caption: General scheme for the split-Ugi synthesis of 1,4-disubstituted piperazines.

Experimental Protocol: General Procedure for the Split-Ugi Synthesis of 1,4-Disubstituted Piperazines

Materials:

  • Piperazine (or a mono-substituted piperazine like this compound)

  • Aldehyde (e.g., formaldehyde)

  • Carboxylic Acid (e.g., 1H-indole-2-carboxylic acid)

  • Isocyanide (e.g., 1-isocyano-4-methoxybenzene)

  • Methanol

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and piperazine (1.0 mmol) in methanol (5 mL) in a sealed tube, the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol) are added.

  • The reaction mixture is stirred and heated to reflux for the appropriate time (typically monitored by TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the desired 1,4-disubstituted piperazine derivative.

Quantitative Data

The split-Ugi reaction has been shown to be highly efficient for the synthesis of a library of piperazine-based compounds with yields often exceeding 70%.

Carboxylic AcidIsocyanideProduct Yield (%)
1H-indole-2-carboxylic acid1-isocyano-4-methoxybenzene85
1H-indole-2-carboxylic acid1-bromo-4-isocyanobenzene82
N-MOM-indole-2-carboxylic acid1-isocyano-4-methoxybenzene90
N-MOM-indole-2-carboxylic acid1-bromo-4-isocyanobenzene88

Conclusion

This compound and related piperazine derivatives are valuable reagents in multi-component reactions for the efficient synthesis of diverse heterocyclic compounds. The Biginelli, Hantzsch, and Ugi-type reactions provide robust and versatile platforms for incorporating the piperazine scaffold into novel molecular architectures. The protocols and data presented herein serve as a practical guide for researchers in drug discovery and organic synthesis to explore the chemical space around this privileged structural motif. Further exploration and optimization of these reactions with this compound are encouraged to expand the accessible chemical diversity for the development of new therapeutic agents.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the synthesis of aryl amines from aryl halides or triflates and a wide variety of amine coupling partners.[1][3] The N-aryl piperazine moiety is a particularly important structural motif found in a vast number of biologically active compounds and approved drugs, targeting a range of conditions including cancer, depression, and anxiety.[4][5][6] The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of these valuable N-aryl piperazine scaffolds.[4][5]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides. The tert-butoxycarbonyl (Boc) protecting group allows for mono-arylation of the piperazine ring, which can be subsequently removed under acidic conditions to provide the free secondary amine for further functionalization.[7] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[4][8] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[1][4]

Reaction Scheme

G cluster_conditions Conditions ArylHalide Aryl Halide/Triflate (Ar-X) BocPiperazine 1-Boc-piperazine Product N-Aryl-1-Boc-piperazine ArylHalide->Product Base Base BocPiperazine->Product Byproducts Byproducts Base->Byproducts PdSource Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand Ligand (e.g., XantPhos, RuPhos) Solvent Solvent (e.g., Toluene, Dioxane) Temperature Heat (80-110 °C)

Caption: General reaction scheme for the Buchwald-Hartwig amination of 1-Boc-piperazine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides, providing a starting point for reaction optimization.

Table 1: Reaction Conditions and Yields for the Coupling of 1-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene(NHC)Pd(allyl)Cl (1)-NaOt-BuTolueneRT0.0896
4-Bromoanisole(NHC)Pd(allyl)Cl (1)-NaOt-BuTolueneRT0.0890
BromoarenesPd₂(dba)₃ (1.5)BINAP (1.8)NaOt-BuToluene801865-95

Data sourced from references[7][9].

Table 2: Reaction Conditions and Yields for the Coupling of 1-Boc-piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-ChlorotoluenePd₂(dba)₃ (1)RuPhos (2)NaOt-BuToluene1000.1794
4-ChloroanisolePd₂(dba)₃ (1)RuPhos (2)NaOt-BuToluene1000.1797

Data sourced from reference[6].

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 1-Boc-piperazine

This protocol provides a general method that can be adapted for specific substrates.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Boc-piperazine (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[4]

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[4]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[4]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

  • Syringes and needles

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium catalyst, and the ligand under an inert atmosphere.[4]

  • Solvent Addition: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas three times.[4] Add the anhydrous solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-Boc-piperazine.[4]

Visualizations

Experimental Workflow

G A Reaction Setup: - Add reactants, base, catalyst, and ligand to a Schlenk tube - Purge with inert gas B Solvent Addition: - Add anhydrous solvent via syringe A->B C Reaction: - Heat to desired temperature with stirring B->C D Monitoring: - Track progress by TLC or LC-MS C->D E Workup: - Cool, dilute, and perform aqueous washes D->E F Drying and Concentration: - Dry organic layer and remove solvent E->F G Purification: - Purify by flash column chromatography F->G

Caption: A flowchart illustrating the key steps in the experimental protocol.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(NR₂H)]⁺X⁻ PdII_Aryl->PdII_Amine Ligand Exchange (HNR₂) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Caption: A simplified representation of the palladium-catalyzed cycle.[2]

Applications in Drug Development

The N-aryl piperazine scaffold synthesized via the Buchwald-Hartwig amination is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] This reaction is a key step in the synthesis of a wide range of pharmaceuticals, including treatments for cancer, central nervous system disorders, and infectious diseases.[5][10] The ability to rapidly and efficiently construct libraries of N-aryl piperazines makes this reaction an invaluable tool in the drug discovery process, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[5] For instance, this methodology has been instrumental in the synthesis of drugs like Aripiprazole (Abilify™) and Zykadia™.[6] The reaction's broad substrate scope and functional group tolerance allow for its application in the synthesis of complex molecules with diverse biological activities.[1][5]

References

Application Notes and Protocols: Reductive Amination for the Synthesis of 1-Butylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-butylpiperazine and its analogs via reductive amination. This versatile method offers an efficient route to a class of compounds with significant potential in drug discovery, targeting a range of biological pathways.

Introduction

Piperazine and its derivatives are prominent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. The N-alkylation of the piperazine ring, particularly with a butyl group, can significantly influence the pharmacological properties of the resulting molecule. Reductive amination is a powerful and widely used method for the C-N bond formation, offering a controlled and efficient synthesis of N-alkylated amines like this compound analogs. This technique involves the reaction of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Synthesis of this compound and a Representative Analog

This section outlines the synthesis of this compound and a representative analog, 1-butyl-4-(4-chlorophenyl)piperazine, using a one-pot reductive amination protocol with sodium triacetoxyborohydride as the reducing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct N-alkylation of piperazine with butyraldehyde.

Materials:

  • Piperazine

  • Butyraldehyde (Butanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of piperazine (1.0 equiv.) in 1,2-dichloroethane (DCE), add butyraldehyde (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Protocol 2: Synthesis of 1-Butyl-4-(4-chlorophenyl)piperazine

This protocol details the synthesis of an N-aryl, N'-alkyl piperazine analog.

Materials:

  • 1-(4-Chlorophenyl)piperazine

  • Butyraldehyde (Butanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-(4-chlorophenyl)piperazine (1.0 equiv.) in 1,2-dichloroethane (DCE), add butyraldehyde (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.2 equiv.) in portions.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield 1-butyl-4-(4-chlorophenyl)piperazine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and a representative analog.

CompoundStarting MaterialsReducing AgentSolventReaction Time (h)Yield (%)
This compound Piperazine, ButyraldehydeNaBH(OAc)₃DCE6-1270-85
1-Butyl-4-(4-chlorophenyl)piperazine 1-(4-Chlorophenyl)piperazine, ButyraldehydeNaBH(OAc)₃DCE6-1275-90

Table 1: Summary of Reaction Conditions and Yields.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound C₈H₁₈N₂142.242.85 (t, 4H), 2.40 (t, 4H), 2.35 (t, 2H), 1.45 (m, 2H), 1.30 (m, 2H), 0.90 (t, 3H)58.5, 54.5, 46.0, 29.0, 20.5, 14.0
1-Butyl-4-(4-chlorophenyl)piperazine C₁₄H₂₁ClN₂252.787.25 (d, 2H), 6.85 (d, 2H), 3.20 (t, 4H), 2.60 (t, 4H), 2.45 (t, 2H), 1.55 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H)149.5, 129.0, 125.0, 117.0, 58.0, 53.0, 49.0, 29.0, 20.5, 14.0

Table 2: Physicochemical and Spectroscopic Data. (Note: NMR data are predicted and may vary slightly from experimental values.)

Potential Signaling Pathways Modulated by this compound Analogs

While the specific biological targets of this compound analogs are still under extensive investigation, the broader class of N-alkyl and N-aryl piperazines has been shown to interact with several key signaling pathways implicated in various diseases. The introduction of the butyl group can modulate the affinity and selectivity of these compounds for their targets.

1. G Protein-Coupled Receptor (GPCR) Signaling:

Many piperazine derivatives are known to be ligands for aminergic GPCRs, including dopamine and serotonin receptors.[1][2][3] These receptors play a crucial role in neurotransmission and are key targets for drugs treating neurological and psychiatric disorders. N-alkylpiperazines can act as agonists, antagonists, or allosteric modulators of these receptors, thereby influencing downstream signaling cascades.

GPCR_Signaling Ligand This compound Analog GPCR GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiates

Caption: GPCR signaling pathway potentially modulated by this compound analogs.

2. Chemokine Receptor Signaling (CXCR4):

N-alkyl piperazine analogs have been identified as antagonists of the CXCR4 receptor.[4][5] The CXCR4/CXCL12 signaling axis is pivotal in cell migration, proliferation, and survival.[4] Antagonism of this pathway has therapeutic potential in cancer, HIV infection, and inflammatory diseases.

CXCR4_Signaling Ligand This compound Analog (Antagonist) CXCR4 CXCR4 Receptor Ligand->CXCR4 Blocks CXCL12 CXCL12 CXCL12->CXCR4 Binds Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK) CXCR4->Downstream Activates Cell_Response Cellular Responses (Migration, Proliferation) Downstream->Cell_Response Leads to

Caption: CXCR4 signaling pathway and its inhibition by N-alkyl piperazine analogs.

3. Cancer-Related Signaling Pathways:

Some piperazine derivatives have demonstrated the ability to inhibit multiple signaling pathways crucial for cancer cell growth and survival, such as the PI3K-AKT, Src family kinases, and BCR-ABL pathways. While not directly demonstrated for this compound analogs, this highlights a potential avenue for their application in oncology research.

Cancer_Signaling cluster_0 Potential Targets PI3K PI3K AKT AKT PI3K->AKT Src Src Proliferation Cell Proliferation & Survival Src->Proliferation BCR_ABL BCR-ABL BCR_ABL->Proliferation AKT->Proliferation Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Src Inhibitor->BCR_ABL Workflow Start Start: Select Piperazine & Aldehyde Reaction Reductive Amination (One-pot) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Receptor Binding Assays) Characterization->Screening Data_Analysis Data Analysis & SAR Screening->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

References

Application Notes and Protocols for the Analytical Characterization of 1-Butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-butylpiperazine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by piperazine-containing molecules. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of these derivatives throughout the drug discovery and development process.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound derivatives from complex matrices, including reaction mixtures, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile this compound derivatives. Reversed-phase chromatography is the most common mode of separation.

Quantitative Data Summary for HPLC Analysis of Piperazine Derivatives

ParameterHPLC-UV (with Derivatization)HPLC-UV (Direct)LC-MS/MS
Analyte PiperazineN-Boc-piperazineN-Butyryl-N'-cinnamyl-piperazine analog
Matrix Active Pharmaceutical Ingredients (API)Pharmaceutical Drug SubstancesPlasma, Urine
Linearity Range 30 - 350 ppm[1]Not explicitly stated0.5 - 100 ng/mL[2]
Accuracy (% Recovery) 104.87 - 108.06%[1]Not explicitly statedWithin ± 15%[2]
Precision (%RSD) < 1.13%[1]Not explicitly stated≤ 12% (inter-day)[2]
Limit of Detection (LOD) 30 ppm[1]Not explicitly stated0.1 ng/mL[2]
Limit of Quantification (LOQ) 90 ppm[1]Not explicitly stated0.5 ng/mL[2]

Experimental Protocol: HPLC-UV Analysis of 1-Butyl-4-Arylpiperazine Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate or Formic acid (for mobile phase modification)

    • Purified water (18.2 MΩ·cm)

    • This compound derivative reference standard

    • Sample containing the this compound derivative

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.7

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the specific derivative)

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

    • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3]

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Data Processing: Identify the peak corresponding to the this compound derivative based on its retention time. Quantify the analyte using the calibration curve generated from the standards.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Define Analytical Requirements B Select Column and Mobile Phase A->B C Prepare Standard and Sample Solutions B->C D Optimize Chromatographic Conditions C->D E Inject Samples and Acquire Data D->E F Assess System Suitability E->F G Validate Method (Linearity, Accuracy, Precision) F->G H Finalize Protocol G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection and Homogenization B Extraction (LLE or SPE) A->B C Derivatization (Optional) B->C D Injection into GC-MS C->D E Separation and Detection D->E F Peak Identification (Retention Time & Mass Spectrum) E->F G Quantification (Calibration Curve) F->G H Reporting G->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine This compound Derivative Piperazine->PI3K Inhibition

References

Application Notes and Protocols for High-Throughput Screening of 1-Butylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of pharmacological activities.[1][2] Its unique structural and physicochemical properties, such as high bioavailability and the ability to be readily modified, make it a valuable component in drug discovery.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Butylpiperazine libraries, a specific class of piperazine derivatives with significant therapeutic potential.

This compound derivatives are being explored for various applications, including anticancer, antimicrobial, and central nervous system (CNS) targeted therapies.[1][3][4] These notes will cover protocols for primary HTS campaigns, hit confirmation, and outline potential signaling pathways that may be modulated by this class of compounds.

Application Note 1: High-Throughput Screening for Anticancer Activity

This application note describes a cell-based high-throughput screening campaign to identify this compound derivatives with antiproliferative activity against human cancer cell lines. Many piperazine derivatives have been investigated for their potential as anticancer agents, often targeting signaling pathways crucial for cancer cell survival and proliferation.[5][6]

Data Presentation: Summary of a Representative Anticancer Screen

The following table summarizes hypothetical data from a primary screen of a 10,000-compound this compound library against the HeLa (cervical cancer) and U87 (glioblastoma) cell lines.

ParameterHeLa ScreenU87 ScreenDescription
Library Size 10,00010,000Total number of unique this compound derivatives screened.
Screening Concentration 10 µM10 µMSingle concentration used for the primary screen.
Assay Format 384-well microplate384-well microplateMiniaturized format for high-throughput efficiency.
Primary Assay CellTiter-Glo® Luminescent Cell Viability AssayCellTiter-Glo® Luminescent Cell Viability AssayMeasures cell viability by quantifying ATP.
Primary Hit Rate 1.8%2.1%Percentage of compounds causing >50% growth inhibition.
Confirmed Hit Rate 1.1%1.3%Percentage of primary hits confirmed in repeat experiments.
Potency Range (IC50) 0.5 µM - 15 µM0.8 µM - 20 µMThe range of 50% inhibitory concentrations for confirmed hits.
Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Cytotoxicity

This protocol outlines a luminescent-based assay to screen for compounds that inhibit the proliferation of cancer cell lines.

Materials and Reagents:

  • HeLa or U87 cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound compound library (10 mM in DMSO)

  • 384-well white, clear-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating: Culture cells to 80-90% confluency. Harvest and resuspend cells in culture medium to a density of 200,000 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate. Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition: Prepare a working dilution of the this compound library compounds in culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate (final concentration 10 µM).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (e.g., staurosporine) and negative (vehicle only) controls. Calculate the percentage of growth inhibition for each compound. Identify primary hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Hit Confirmation and Dose-Response Analysis

Procedure:

  • Select confirmed hits from the primary screen.

  • Prepare serial dilutions of each hit compound in culture medium, typically in a 10-point concentration range (e.g., from 100 µM to 1 nM).

  • Repeat the cytotoxicity assay as described in Protocol 1 with the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

HTS_Anticancer_Workflow cluster_primary Primary Screening cluster_analysis1 Data Analysis cluster_confirmation Hit Confirmation cluster_analysis2 Data Analysis cluster_final Outcome plate_prep Plate 10,000 Compounds in 384-well plates add_cells Add HeLa or U87 cells plate_prep->add_cells incubate1 Incubate 48h add_cells->incubate1 add_reagent Add CellTiter-Glo® incubate1->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_primary Identify Primary Hits (>50% Inhibition) read_plate->analyze_primary retest Re-test Primary Hits analyze_primary->retest dose_response Dose-Response Assay (10-point curve) retest->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 confirmed_hits Confirmed Hits for Further Studies calc_ic50->confirmed_hits

Caption: A general workflow for a high-throughput screening campaign to identify anticancer compounds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Butylpiperazine This compound Derivative (Hit) Butylpiperazine->PI3K Inhibition Butylpiperazine->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound derivatives.[6]

Application Note 2: High-Throughput Screening for Antimicrobial Activity

This application note details a protocol for screening a this compound library to identify compounds with antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The piperazine scaffold is present in several antimicrobial agents.[7]

Data Presentation: Summary of a Representative Antimicrobial Screen

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for hit compounds from a screen of a this compound library.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BPP-00128>64
BPP-02561632
BPP-1048416
BPP-3141>648
BPP-502124
Ciprofloxacin 1 0.5
Experimental Protocols

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the this compound derivatives.

Materials and Reagents:

  • Staphylococcus aureus and Escherichia coli strains

  • Mueller-Hinton Broth (MHB)

  • This compound compound library (in DMSO)

  • 96-well clear, round-bottom microplates

  • Resazurin sodium salt solution (viability indicator)

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in MHB in the 96-well plates.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Dilute the cultures in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the compound-containing plates. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of a compound that prevents this color change (i.e., inhibits visible bacterial growth).

  • Data Acquisition: Read the absorbance at 570 nm and 600 nm.

Mandatory Visualization: Antimicrobial Screening Workflow

HTS_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome serial_dilute Serial Dilution of This compound Library inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate 2-4h add_resazurin->incubate2 read_mic Determine MIC (Visual or Plate Reader) incubate2->read_mic active_compounds Identify Active Antimicrobial Compounds read_mic->active_compounds

Caption: Workflow for a broth microdilution high-throughput screen for antimicrobial compounds.

Conclusion

The protocols and data presented in these application notes provide a framework for the high-throughput screening of this compound libraries to identify novel therapeutic candidates. The versatility of the piperazine scaffold suggests that these libraries may yield hits for a variety of biological targets and disease indications. Further characterization of confirmed hits, including mechanism of action studies and in vivo efficacy models, will be crucial for their development into potential drug candidates.

References

Application of 1-Butylpiperazine in the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with various G-protein coupled receptors (GPCRs). The 1-butylpiperazine moiety, in particular, serves as a versatile building block for the synthesis of novel compounds targeting a range of central nervous system (CNS) disorders, including psychosis, depression, and anxiety. The butyl linker provides optimal spacing and flexibility for the terminal aryl group to engage with the binding pockets of key neurotransmitter receptors, primarily dopaminergic (D₂) and serotonergic (5-HT₁ₐ, 5-HT₂ₐ) receptors. This document provides a comprehensive overview of the application of this compound in CNS drug discovery, including detailed synthetic protocols, pharmacological evaluation methods, and a summary of structure-activity relationship (SAR) data.

Rationale for Use in CNS Drug Development

The therapeutic efficacy of many antipsychotic, antidepressant, and anxiolytic drugs is attributed to their modulation of dopamine and serotonin neurotransmitter systems.[1] 1-Aryl-4-butylpiperazine derivatives have emerged as a significant class of compounds that exhibit potent affinities for D₂ and various 5-HT receptors. The nature of the aryl group, the length of the alkyl chain (with butyl being highly effective), and the terminal moiety all contribute to the affinity and functional activity at these receptors.[2] By systematically modifying these structural features, researchers can fine-tune the pharmacological profile to achieve desired therapeutic effects while minimizing off-target activities and associated side effects.

Data Presentation: Receptor Binding Affinities of this compound Derivatives

The following tables summarize the in vitro binding affinities (Ki, nM) of various this compound and related long-chain arylpiperazine derivatives at key CNS receptors. This data is crucial for understanding the structure-activity relationships and guiding the design of new CNS-active agents.

Table 1: Binding Affinities (Ki, nM) of Quinolinone-based Arylpiperazine Derivatives [3]

CompoundAr-group5-HT₁ₐ5-HT₂D₂α₁
5 m-chlorophenyl2.5182015
6 o-methoxyphenyl4.5152520
7 phenyl158010050

Table 2: Binding Affinities (Ki, nM) of Quinazolidinone-based Arylpiperazine Derivatives [4]

CompoundAr-groupLinker Length5-HT₁ₐ5-HT₂ₐ
1 m-chlorophenyl312016
2 m-chlorophenyl42468
3 o-methoxyphenyl3110>1000
4 o-methoxyphenyl411>1000

Table 3: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives with a Butyl Linker

CompoundTerminal Group5-HT₁ₐ5-HT₂ₐD₂Reference
LQFM180 3,5-di-tert-butyl-4-hydroxybenzyllow µMlow µMlow µM[5]
MM5 Piperidin-2-oneHigh Affinity--[2]
MC1 8-azaspiro[4.5]decane-7,9-dioneHigh AffinityModerate Agonist-[2]

Table 4: Binding Affinities (Ki, nM) of Various Long-Chain Arylpiperazine Derivatives [6]

CompoundAr-groupTerminal Group5-HT₁ₐ5-HT₂ₐ5-HT₇D₂
9b 2-methoxyphenylN-methyl-5-methoxyindole23.939.445.0>1000
12a 2-methoxyphenyl2,3-dihydro-1,4-benzodioxine41.531542.5300

Experimental Protocols

Protocol 1: General Synthesis of 1-Aryl-4-(4-bromobutyl)piperazine Intermediate

This protocol describes a general method for the synthesis of a key intermediate, 1-aryl-4-(4-bromobutyl)piperazine, which can be further modified to create a variety of CNS-active agents.

Materials:

  • 1-Arylpiperazine

  • 1,4-Dibromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-arylpiperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) and 1,4-dibromobutane (3.0 eq).

  • Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 1-aryl-4-(4-bromobutyl)piperazine.

Protocol 2: Synthesis of 1-[4-(4-Aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinone Derivatives

This protocol outlines the synthesis of the final CNS-active compounds by reacting the intermediate from Protocol 1 with 3,4-dihydro-2(1H)-quinolinone.

Materials:

  • 1-Aryl-4-(4-bromobutyl)piperazine (from Protocol 1)

  • 3,4-Dihydro-2(1H)-quinolinone

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ice-water bath

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 3,4-dihydro-2(1H)-quinolinone (1.1 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-aryl-4-(4-bromobutyl)piperazine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 80 °C for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the final product.

Protocol 3: Radioligand Binding Assay for D₂ and 5-HT₁ₐ Receptors

This protocol details the method for determining the binding affinity of synthesized compounds to dopamine D₂ and serotonin 5-HT₁ₐ receptors.

Materials:

  • Cell membranes expressing human D₂ or 5-HT₁ₐ receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]Spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁ₐ)

  • Non-specific binding agent: Haloperidol (for D₂) or Serotonin (for 5-HT₁ₐ)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Synthesized test compounds at various concentrations

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or non-specific binding agent (final concentration 10 µM).

    • 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 50 µL of radioligand at a concentration close to its Kd value.

    • 100 µL of the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37 °C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D₂ and 5-HT₁ₐ)

This protocol measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the target receptor (D₂ or 5-HT₁ₐ).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (agonists or antagonists).

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • 384-well white opaque plates.

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer containing various concentrations of the test agonist.

    • Incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for another 15-30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

    • Add a fixed concentration of a known agonist (at its EC₈₀) to all wells, except the basal control.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells.

    • Incubate for another 15-30 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the signal using a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. For agonist mode, plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the EC₅₀ value. For antagonist mode, plot the percent inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀ value.

Protocol 5: ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of downstream signaling pathways by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the target receptor.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with the test compound for the desired time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow Arylpiperazine 1-Arylpiperazine Intermediate 1-Aryl-4-(4-bromobutyl)piperazine Arylpiperazine->Intermediate K2CO3, ACN, Reflux Dibromobutane 1,4-Dibromobutane Dibromobutane->Intermediate Final_Product CNS-Active Agent Intermediate->Final_Product NaH, DMF Quinolinone 3,4-Dihydro-2(1H)-quinolinone Quinolinone->Final_Product

Caption: Synthetic workflow for this compound derived CNS agents.

G cluster_screening Experimental Screening Workflow Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (cAMP, pERK) Binding_Assay->Functional_Assay Potent Binders Lead_Identification Lead Identification Functional_Assay->Lead_Identification Desired Activity

Caption: High-throughput screening workflow for CNS drug candidates.

G cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates Butylpiperazine_Antagonist This compound Antagonist Butylpiperazine_Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal function) CREB->Gene_Expression Regulates

Caption: Dopamine D2 receptor signaling pathway and antagonist action.

G cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Gi Gαi/o HT1AR->Gi Activates Butylpiperazine_Agonist This compound Agonist/Partial Agonist Butylpiperazine_Agonist->HT1AR Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) Gi->Neuronal_Hyperpolarization Opens K+ channels cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates

Caption: Serotonin 5-HT1A receptor signaling and agonist action.

References

Application Notes and Protocols: The Role of the 1-Butylpiperazine Moiety in the Development of Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have shown significant promise in oncology, with many exhibiting potent anti-cancer activity. This document focuses on the application of N-substituted piperazines, with a particular interest in the 1-butylpiperazine moiety, in the development of novel anti-cancer therapeutics. While specific research on this compound derivatives in oncology is emerging, the broader class of N-alkyl and N-aryl piperazine compounds provides a strong foundation for their potential. These compounds often exert their anti-cancer effects by inducing programmed cell death (apoptosis) and modulating key signaling pathways that are frequently dysregulated in cancer.

This document provides a summary of the cytotoxic activities of various piperazine derivatives, detailed protocols for key experimental assays, and a visualization of the pertinent signaling pathways to guide researchers in this field.

Data Presentation: Cytotoxicity of Piperazine Derivatives

The anti-cancer efficacy of various piperazine derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the in vitro cytotoxic or growth-inhibitory potential of selected compounds, expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. Lower values are indicative of higher potency.

Compound ID/NameCancer Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
C505 K562Chronic Myeloid LeukemiaCell Proliferation Assay0.058[1]
HeLaCervical CancerCell Proliferation Assay0.155[1]
AGSGastric AdenocarcinomaCell Proliferation Assay0.055[1]
Compound 23 MDA-MB-468Breast CancerNot Specified1.00[2]
Compound 25 HOP-92Non-small cell lungNot Specified1.35[2]
Arylpiperazine Derivative HCT-116Colon CancerMTT Assay3.0[3]
Colo-205Colon CancerMTT Assay1.0[3]
Benzothiazole-Piperazine (1h) HUH-7Hepatocellular CarcinomaSRB Assay-[4]
Benzothiazole-Piperazine (1j) MCF-7Breast CancerSRB Assay-[4]
Bergenin-aryl-sulfonylpiperazine (13o) CAL-27Tongue CancerNot Specified15.41[5]
SCC09Oral CancerNot Specified17.41[5]

Signaling Pathways and Experimental Workflows

The development and evaluation of novel piperazine-based anti-cancer compounds typically follow a structured workflow, from initial screening to mechanistic studies. A common mechanism of action for these compounds is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start Design & Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assays (MTT, SRB, etc.) start->cytotoxicity ic50 Determine IC50/GI50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blotting (Signaling Proteins) cell_cycle->western_blot

Caption: Experimental workflow for the development of piperazine-based anti-cancer compounds.

A frequent target of piperazine derivatives is the induction of programmed cell death. The intrinsic apoptosis pathway is a key mechanism.

intrinsic_apoptosis_pathway compound This compound Derivative stress Cellular Stress compound->stress bax Bax Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blotting for Apoptotic Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Butylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.

Issue Potential Cause Suggested Solution
Low Yield of this compound Formation of 1,4-dibutylpiperazine: The presence of two reactive secondary amines in piperazine can lead to the formation of the di-substituted byproduct.[1][2]Control Stoichiometry: Use an excess of piperazine relative to the butylating agent to statistically favor mono-alkylation.[2][3]• Slow Addition of Alkylating Agent: Add the butyl halide or other alkylating agent dropwise to the reaction mixture, preferably at a low temperature, to maintain a low concentration of the electrophile.[2]• Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, directing alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1][3]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1]Optimize Temperature and Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2][3]• Base Selection: Use a suitable base to neutralize the acid formed during the reaction. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize the formation of the di-substituted byproduct.[1]
Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction may be slow or incomplete.[3]Solvent Choice: Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[3]
Difficult Product Purification Similar Polarity of Mono- and Di-substituted Products: The desired this compound and the 1,4-dibutylpiperazine byproduct may have similar polarities, making chromatographic separation challenging.[1]Optimize Column Chromatography: Adjust the solvent system and gradient for better separation. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help prevent tailing on silica gel.[2]• Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine products will move to the aqueous layer as their salts. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]
Presence of Unreacted Piperazine: Excess piperazine from the reaction can contaminate the product.Aqueous Wash: During the work-up, perform thorough washes with water to remove the water-soluble piperazine.
Reaction Stalls or is Incomplete Reversible Reaction Equilibrium: The acid generated during the reaction can protonate the piperazine, reducing its nucleophilicity and slowing down the reaction.[3]Ensure Sufficient Base: Use an adequate amount of base to effectively neutralize the acid byproduct.[3]
Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.Use Pure Reagents: Ensure that piperazine and the butylating agent are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the N-alkylation of piperazine to produce this compound are direct alkylation and a protecting group strategy.[2][3]

  • Direct Alkylation: This method involves reacting piperazine directly with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base. It is a straightforward approach but can lead to the formation of the 1,4-dibutylpiperazine byproduct.[3]

  • Protecting Group Strategy: This involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, ensuring that alkylation occurs only at the other nitrogen. The protecting group is then removed in a subsequent step to yield the mono-substituted product. This method offers better control and selectivity.[1][3]

Q2: How can I minimize the formation of the 1,4-dibutylpiperazine byproduct?

A2: To favor the formation of the mono-butylated product, you can employ several strategies:

  • Use a large excess of piperazine (5-10 equivalents) compared to the butylating agent.[2]

  • Add the butylating agent slowly to the reaction mixture.[2]

  • The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3]

Q3: What is the role of the base in the N-alkylation of piperazine?

A3: A base is used to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed during the alkylation reaction. This prevents the protonation of the piperazine, which would decrease its nucleophilicity and slow down or stop the reaction. The choice of base is important; a strong base can increase the reaction rate but may also promote di-substitution. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred.[1]

Q4: My this compound product is difficult to purify by column chromatography due to tailing. What can I do?

A4: Tailing of basic compounds like piperazines on acidic silica gel is a common issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[2]

Q5: Are there alternative synthesis routes to this compound that do not start with piperazine?

A5: Yes, alternative methods exist. For instance, one approach involves starting with diethanolamine, which undergoes chlorination, Boc protection, and then ammonolysis and cyclization to form N-Boc-piperazine.[4][5] The Boc group can then be removed, and the butyl group can be introduced. Another method starts from 2-morpholone, which reacts with BOC anhydride and then ammonia to form 1-BOC-piperazine.[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperazine

Materials:

  • Piperazine

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (5-10 equivalents) in acetonitrile or DMF.

  • Add potassium carbonate (2-3 equivalents).

  • Slowly add 1-bromobutane (1 equivalent) to the mixture at room temperature while stirring.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with 0.1-1% triethylamine) to obtain this compound.

Protocol 2: Synthesis via N-Boc-piperazine

Step 1: Synthesis of N-Boc-piperazine [2]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-piperazine

Materials:

  • N-Boc-piperazine

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-piperazine in acetonitrile or DMF.

  • Add potassium carbonate and 1-bromobutane.

  • Heat the mixture and monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 to obtain N-Boc-1-butylpiperazine.

Step 3: Deprotection of N-Boc-1-butylpiperazine

Materials:

  • N-Boc-1-butylpiperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-1-butylpiperazine in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

Data Presentation

Table 1: Comparison of General N-Alkylation Strategies

Strategy Advantages Disadvantages Key Considerations
Direct Alkylation • One-step reaction• Simpler procedure• Formation of di-substituted byproduct• Lower selectivity• May require a large excess of piperazine• Stoichiometry control is crucial• Slow addition of the alkylating agent is recommended
Protecting Group Strategy • High selectivity for mono-alkylation• Cleaner reaction profile• Multi-step process (protection, alkylation, deprotection)• May result in a lower overall yield due to multiple steps• Choice of protecting group and deprotection conditions are important

Visualizations

Synthesis_Pathways cluster_0 Direct Alkylation cluster_1 Protecting Group Strategy Piperazine Piperazine OneButylpiperazine This compound Piperazine->OneButylpiperazine Alkylation ButylHalide Butyl Halide ButylHalide->OneButylpiperazine Base Base Base->OneButylpiperazine DiButylpiperazine 1,4-Dibutylpiperazine (Byproduct) OneButylpiperazine->DiButylpiperazine Further Alkylation Piperazine2 Piperazine NBocPiperazine N-Boc-piperazine Piperazine2->NBocPiperazine Protection Boc2O Boc₂O Boc2O->NBocPiperazine NBocButylpiperazine N-Boc-1-butylpiperazine NBocPiperazine->NBocButylpiperazine Alkylation ButylHalide2 Butyl Halide ButylHalide2->NBocButylpiperazine Base2 Base Base2->NBocButylpiperazine OneButylpiperazine2 This compound NBocButylpiperazine->OneButylpiperazine2 Deprotection Deprotection Deprotection (e.g., TFA, HCl)

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckByproduct Check for 1,4-Dibutylpiperazine (e.g., by GC-MS, NMR) Start->CheckByproduct HighByproduct High Amount of Byproduct CheckByproduct->HighByproduct Yes LowByproduct Low Amount of Byproduct CheckByproduct->LowByproduct No SolutionByproduct Solutions: - Use excess piperazine - Slow addition of alkylating agent - Use N-Boc-piperazine HighByproduct->SolutionByproduct CheckConditions Review Reaction Conditions: - Temperature - Time - Base - Solvent LowByproduct->CheckConditions End Yield Optimized SolutionByproduct->End Suboptimal Conditions Suboptimal CheckConditions->Suboptimal Yes Optimal Conditions Appear Optimal CheckConditions->Optimal No SolutionConditions Solutions: - Optimize temperature and time (monitor reaction) - Ensure sufficient and appropriate base - Use a more suitable solvent (e.g., DMF) Suboptimal->SolutionConditions CheckPurity Check Purity of Starting Materials Optimal->CheckPurity SolutionConditions->End Impure Starting Materials Impure CheckPurity->Impure Yes Pure Purity is High CheckPurity->Pure No SolutionPurity Solution: - Purify starting materials Impure->SolutionPurity Pure->End SolutionPurity->End

Caption: Troubleshooting workflow for low yield.

References

Preventing di-alkylation side products in piperazine N-alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of di-alkylation side products during piperazine N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to achieve mono-N-alkylation of piperazine while avoiding di-alkylation?

A1: The two most common and effective strategies for selective mono-N-alkylation of piperazine are direct alkylation with controlled reaction conditions and reductive amination.[1] Direct alkylation involves reacting piperazine with an alkyl halide in the presence of a base.[1] Reductive amination is a one-pot, two-step process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to the N-alkylated product.[1] This method is particularly effective at preventing the formation of quaternary ammonium salts.[1][2]

Q2: How can I control selectivity to favor mono-alkylation in a direct alkylation reaction?

A2: Several key strategies can be employed to favor mono-alkylation and minimize the di-alkylated byproduct:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1] A mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen.[1][3] The protecting group can be subsequently removed.[1]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an un-substituted piperazine molecule, thus reducing the likelihood of a second alkylation on the already mono-substituted product.[1][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile. This minimizes the chance of a second alkylation event occurring on the mono-alkylated piperazine.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1][5]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

A3: The choice of base and solvent is critical for a successful and selective reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred.[1] Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1] At least 1.5-2.0 equivalents of the base are recommended to effectively neutralize the acid byproduct formed during the reaction.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents.[1] Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1]

Q4: My mono-alkylated piperazine product is water-soluble and difficult to extract. What should I do?

A4: High water solubility is a common issue, often because the product is in its protonated (salt) form. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen.[1][6] After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the product to its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform.[1]

Troubleshooting Guides

Issue 1: Formation of Significant Di-alkylated Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the di-alkylated product.

  • Difficulty in purifying the desired mono-alkylated product.

Logical Troubleshooting Workflow:

start Di-alkylation Observed strategy Review Reaction Strategy start->strategy conditions Optimize Reaction Conditions strategy->conditions Direct Alkylation protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group Most Reliable reductive_amination Switch to Reductive Amination strategy->reductive_amination Alternative Method stoichiometry Increase Piperazine Excess (5-10 eq) conditions->stoichiometry slow_addition Slow, Dropwise Addition of Alkylating Agent conditions->slow_addition piperazine_salt Use Piperazine Monosalt conditions->piperazine_salt end Mono-alkylation Favored protecting_group->end reductive_amination->end stoichiometry->end slow_addition->end piperazine_salt->end

Caption: Troubleshooting workflow for di-alkylation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Increase the excess of piperazine to 5-10 equivalents relative to the alkylating agent. This statistically favors mono-alkylation.[4]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Unprotected Piperazine For optimal control and selectivity, use a mono-protected piperazine such as N-Boc-piperazine.[1][6] The protecting group can be removed in a subsequent step.
High Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of the second alkylation. Monitor the reaction closely by TLC or LC-MS.
Issue 2: Low or No Yield of Mono-alkylated Product

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material.

  • Low isolated yield of the desired product.

Logical Troubleshooting Workflow:

start Low/No Yield reagents Check Reagents & Solubility start->reagents reaction_params Review Reaction Parameters start->reaction_params workup Optimize Work-up start->workup solvent Switch to a more polar aprotic solvent (e.g., DMF) reagents->solvent base Use stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) Ensure >= 1.5 eq. reaction_params->base temperature Increase reaction temperature reaction_params->temperature basify Basify aqueous layer (pH 9.5-12) during extraction workup->basify end Improved Yield solvent->end base->end temperature->end basify->end

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Poor Solubility of Reagents Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1]
Insufficient Base Strength or Amount Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct.[1]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature (e.g., 60-80 °C) and monitor the reaction progress.[1]
Product Loss During Work-up If the product is water-soluble, basify the aqueous layer to a pH of 9.5-12 before extraction to convert the product to its free base form.[1]
Inactive Alkylating Agent Ensure the alkylating agent is not degraded. If it is unstable, consider using it freshly or storing it under appropriate conditions.

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-vs Di-alkylation

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[4]
Benzyl Bromide5.0None75<5[4]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[4]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine to favor the mono-substituted product.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (e.g., Benzyl Bromide, 1 mmol, 1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. To prevent tailing on silica gel, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent.[7]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This method utilizes a protected piperazine to ensure selective mono-alkylation.

Materials:

  • N-Boc-piperazine (1.1 eq)

  • Alkyl Halide (e.g., 1-Bromobutane, 1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dry Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve N-Boc-piperazine in dry DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture (e.g., to 60 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (N-alkyl-N'-Boc-piperazine) by silica gel column chromatography.

  • (Optional) The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

References

Technical Support Center: Purification of 1-Butylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-butylpiperazine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction mixture?

A1: The impurity profile of this compound is largely dependent on the synthetic route. Common impurities may include:

  • Unreacted Piperazine: A starting material that may be present if the reaction has not gone to completion.

  • N,N'-dibutylpiperazine: A di-substituted byproduct formed by the reaction of both nitrogen atoms of the piperazine ring.

  • Starting Materials and Reagents: Residual n-butanol, butyl halides, or other alkylating agents.

  • Solvent Residues: Solvents used in the reaction or work-up, such as ethanol or dimethylformamide.[1]

  • Water: Can be introduced during the work-up or from atmospheric moisture.

Q2: What are the key physical properties of this compound and its common impurities to consider for purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at atmMelting Point (°C)Solubility
This compound 142.24192-15Soluble in water, ethanol, dimethylformamide.[1]
Piperazine (impurity)86.14146109-112Highly soluble in water, soluble in ethanol and methanol.
N,N'-Dibutylpiperazine (impurity)198.35>200 (estimated)N/ALikely soluble in organic solvents, less soluble in water.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying this compound on a laboratory scale, especially for removing non-volatile impurities and separating it from unreacted piperazine and the di-substituted byproduct due to differences in boiling points.

  • Crystallization: While this compound is a liquid at room temperature, it can be crystallized at low temperatures. This method can be effective for removing soluble impurities. Conversion to a salt (e.g., dihydrochloride) can also facilitate purification by crystallization.

  • Column Chromatography: This technique is useful for small-scale purification and for separating impurities with very similar boiling points to this compound.

Troubleshooting Guides

Vacuum Distillation

Problem 1: The distillation is very slow or not occurring at the expected temperature.

Possible CauseRecommended Solution
Inadequate Vacuum: The vacuum pump is not reaching the required pressure.Check all connections for leaks. Ensure the vacuum pump is properly maintained and the oil is clean. Use a manometer to monitor the pressure.
Insufficient Heating: The heating mantle is not providing enough energy to cause boiling.Increase the temperature of the heating mantle. Ensure good heat transfer by using an appropriate size heating mantle and a stir bar.
Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly to measure the vapor temperature accurately.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Flooding of the Column: The vapor rate is too high, causing liquid to be carried up the column.Reduce the heating rate. Ensure the distillation column is packed correctly if using a fractional distillation setup.

Problem 2: The distilled this compound is still impure.

Possible CauseRecommended Solution
Azeotrope Formation: this compound may form an azeotrope with a solvent or impurity.Check for known azeotropes. Consider using a different purification method or a different solvent in the reaction.
Inefficient Fractionation: The distillation column is not providing enough theoretical plates to separate compounds with close boiling points.Use a longer or more efficient fractionation column (e.g., Vigreux or packed column). Optimize the reflux ratio.
Bumping: The liquid in the distillation flask is boiling unevenly, carrying over non-volatile impurities.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Contamination from Apparatus: The receiving flask or condenser was not clean.Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound from a reaction mixture after initial work-up to remove solvents and water-soluble components.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Initiate Vacuum: Slowly apply vacuum to the system. The pressure should be monitored with a manometer. A typical vacuum for this type of distillation is in the range of 10-20 mmHg.

  • Heating: Begin heating the distillation flask with a heating mantle. Stir the sample to ensure even boiling.

  • Fraction Collection: Collect the distillate fractions in the receiving flask. The boiling point of this compound will be significantly lower under vacuum. For example, at approximately 20 mmHg, the boiling point is expected to be around 90-100°C.

  • Monitoring Purity: The purity of the collected fractions can be monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Completion: Stop the distillation when the desired product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

Protocol 2: Analysis of this compound Purity by GC-MS

This protocol provides a general framework for the analysis of this compound purity and the identification of impurities.

Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample in a suitable solvent, such as methanol or dichloromethane, at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of pure this compound and any known impurities if available.

  • GC-MS Instrumentation and Conditions:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: 280°C for 5 minutes.

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Mass Spectrometer: A mass selective detector.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards and library data.

    • Quantify the impurities by comparing the peak areas to the calibration curves.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Start Crude this compound Distillation Vacuum Distillation Start->Distillation Primary Method Crystallization Low-Temperature Crystallization Start->Crystallization Alternative Chromatography Column Chromatography Start->Chromatography Small Scale Analysis GC-MS / HPLC Distillation->Analysis Crystallization->Analysis Chromatography->Analysis End Pure this compound Analysis->End

Caption: A workflow for the purification and analysis of this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Impure Distillate Cause1 Azeotrope Formation Problem->Cause1 Cause2 Inefficient Fractionation Problem->Cause2 Cause3 Bumping Problem->Cause3 Cause4 Contamination Problem->Cause4 Solution1 Change Purification Method Cause1->Solution1 Solution2 Use Better Column / Optimize Reflux Cause2->Solution2 Solution3 Use Stir Bar / Boiling Chips Cause3->Solution3 Solution4 Clean Glassware Thoroughly Cause4->Solution4

Caption: Troubleshooting logic for impure this compound after distillation.

References

Technical Support Center: Column Chromatography of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography of piperazine derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Q1: My piperazine derivative is streaking or tailing on the TLC plate and column. What can I do to improve the peak shape?

A1: Peak tailing is a common issue when purifying piperazine derivatives on silica gel. This is often due to the interaction of the basic nitrogen atoms of the piperazine ring with the acidic silanol groups on the silica surface.[1][2][3]

Here are several strategies to mitigate this issue:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[4][5][6] A typical starting concentration is 0.1-1% (v/v). This will neutralize the acidic sites on the silica gel, reducing strong interactions with your compound.

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives.[4] Experiment with different solvent systems and polarities.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina is a good alternative to silica gel for basic compounds.[1] For reversed-phase chromatography, C8 or C18 columns are common, but phenyl or cyano columns might offer different selectivity.[4][7]

Q2: I'm having trouble separating my desired monosubstituted piperazine from the 1,4-disubstituted byproduct. How can I improve the resolution?

A2: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation.[1]

  • Optimize the Solvent System: A carefully selected solvent system can enhance the separation. Use TLC to screen various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between your product and the byproduct.[1] Aim for an Rf value for your desired product between 0.2 and 0.4.[1]

  • Gradient Elution: If an isocratic (single solvent mixture) elution doesn't provide adequate separation, a gradient elution can be very effective.[1][4] Start with a less polar solvent system to elute the less polar disubstituted byproduct first, then gradually increase the polarity to elute your monosubstituted product.

  • Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks to prevent channeling.[5] Also, avoid overloading the column, as this can significantly decrease resolution.[5] A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.

Q3: My piperazine derivative has poor solubility in the elution solvent, making it difficult to load onto the column. What is the best approach?

A3: Poor solubility in the mobile phase is a common challenge. Here are a couple of methods to address this:

  • Dry Loading: This is often the preferred method for compounds with low solubility in the elution solvent.[8] Dissolve your crude mixture in a solvent in which it is soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Use of a Stronger, Minimal-Volume Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent than your initial mobile phase.[8] However, use this method with caution as using too much of a strong solvent can lead to band broadening and poor separation.[9]

Q4: My compound seems to be degrading on the silica gel column. How can I confirm this and what can be done to prevent it?

A4: Piperazine derivatives can be sensitive to the acidic nature of silica gel.[9]

  • Stability Check with 2D TLC: To check for degradation on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine. This can be done by preparing a slurry of the silica gel in your mobile phase containing the basic modifier before packing the column.

  • Alternative Purification Methods: If degradation is severe, consider alternative purification techniques such as recrystallization or using a less acidic stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for the purification of piperazine derivatives?

A1: The choice of stationary phase is critical for successful separation.

  • Normal-Phase Chromatography: Silica gel is the most common stationary phase for normal-phase chromatography.[10][11] However, due to the basic nature of piperazines, tailing can be an issue.[1] Alumina is a good alternative for basic compounds.

  • Reversed-Phase Chromatography: For more polar piperazine derivatives, reversed-phase chromatography is often used. C18 and C8 columns are widely employed.[4][7] Phenyl and cyano columns can also be used for different selectivity.[4]

  • Chiral Separations: For the separation of enantiomers, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IC are often effective.[6]

Q2: Which mobile phases are typically recommended for piperazine derivative purification?

A2: The choice of mobile phase depends on the stationary phase and the polarity of the piperazine derivative.

  • Normal-Phase: Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, ethanol).[1][5] To prevent peak tailing, a small amount of a basic modifier like triethylamine is often added.[4][5]

  • Reversed-Phase: Typical mobile phases consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4] The pH of the aqueous phase is a critical parameter to optimize for good peak shape and retention.[4]

  • Chiral Separations: For normal-phase chiral chromatography, a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is a good starting point. For reversed-phase, a buffered aqueous solution with acetonitrile or methanol is common.

Q3: My piperazine derivative is not UV-active. How can I monitor the separation?

A3: If your compound lacks a UV chromophore, you have several options for detection:

  • Derivatization: You can react your piperazine derivative with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to make it detectable by a standard UV detector.[6][12][13]

  • Alternative Detectors: If derivatization is not desirable, you can use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[12][14]

  • Staining on TLC: For TLC analysis, you can use staining agents like potassium permanganate or iodine to visualize the spots.

Q4: How can I improve the recovery of my compound from the column?

A4: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the stationary phase. This can be due to strong acidic interactions with silica gel. Adding a basic modifier to the mobile phase can help.[1]

  • Compound Instability: Your compound may be degrading on the column.[9] As mentioned earlier, checking for stability and using a less acidic stationary phase can resolve this.

  • Co-elution: Your compound may be co-eluting with an impurity, leading to combined fractions that appear impure and result in the discarding of some of your product. Optimizing the mobile phase for better separation is key.[1]

Data Presentation

Table 1: Stationary Phase Selection for Piperazine Derivatives

Stationary PhaseTypeSuitable forCommon IssuesSolutions
Silica Gel Normal-PhaseNon-polar to moderately polar piperazine derivativesPeak tailing, degradation of acid-sensitive compoundsAdd a basic modifier (e.g., triethylamine) to the mobile phase.[1][5]
Alumina Normal-PhaseBasic piperazine derivatives---A good alternative to silica gel for basic compounds.[1]
C18 / C8 Reversed-PhasePolar piperazine derivativesPoor retention of very polar compounds, peak tailing for basic compoundsOptimize mobile phase pH, use ion-pairing reagents.[4][7]
Cyano / Phenyl Reversed-PhasePiperazine derivatives requiring different selectivity---Can provide alternative selectivity compared to C18/C8.[4]
Chiral Stationary Phases (e.g., Chiralpak IC) ChiralEnantiomeric separation of chiral piperazine derivatives---Requires screening of mobile phases and additives for optimal resolution.[6]

Table 2: Common Mobile Phase Systems and Modifiers

Chromatography ModeCommon SolventsModifiersPurpose of Modifier
Normal-Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolTriethylamine (TEA), Diethylamine (DEA)Reduces peak tailing by neutralizing acidic silanol groups.[4][5][6]
Reversed-Phase Acetonitrile/Water, Methanol/WaterFormic Acid, Trifluoroacetic Acid (TFA), Buffers (e.g., phosphate)Controls the ionization state of the analyte and improves peak shape.[4][7]
Chiral Hexane/Isopropanol, Acetonitrile/MethanolDiethylamine (DEA), Trifluoroacetic Acid (TFA)Can significantly improve peak shape and resolution.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Piperazine Derivative

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol, with and without 0.5% triethylamine).

    • Identify a solvent system that gives good separation and an Rf value for the desired product between 0.2 and 0.4.[1]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packing.[5]

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[8] Carefully apply the solution to the top of the silica bed.

    • Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder.[8] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the selected solvent system.

    • If using gradient elution, start with a less polar solvent mixture and gradually increase the polarity to elute your compounds.[1][4]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify those containing the pure product.[5]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified piperazine derivative.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Analyze->Collect Continue Collection Isolate 7. Combine Pure Fractions & Evaporate Analyze->Isolate

Caption: General workflow for column chromatography purification.

G Start Problem: Poor Separation or Peak Shape Tailing Is there peak tailing? Start->Tailing AddBase Add basic modifier (e.g., 0.5% TEA) to mobile phase Tailing->AddBase Yes CoElution Are compounds co-eluting? Tailing->CoElution No ChangeStationary Consider alternative stationary phase (e.g., Alumina) AddBase->ChangeStationary If still tailing FinalSolution Problem Resolved AddBase->FinalSolution ChangeStationary->FinalSolution OptimizeSolvent Optimize solvent system using TLC CoElution->OptimizeSolvent Yes LowRecovery Is recovery low? CoElution->LowRecovery No Gradient Use gradient elution OptimizeSolvent->Gradient Gradient->FinalSolution CheckStability Check for compound degradation on silica (2D TLC) LowRecovery->CheckStability Yes LowRecovery->FinalSolution No CheckStability->ChangeStationary

Caption: Troubleshooting decision tree for piperazine chromatography.

References

Technical Support Center: Troubleshooting Low Conversion in 1-Butylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Butylpiperazine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound in Direct N-Alkylation

Question: My direct alkylation of piperazine with a butyl halide is resulting in a low yield of the desired mono-butylated product. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the direct N-alkylation of piperazine are often due to the formation of the 1,4-dibutylpiperazine byproduct and unreacted starting material. The mono-alkylated product can be more nucleophilic than piperazine itself, leading to a second alkylation.[1] Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the butyl halide statistically favors the reaction of the halide with the more abundant unsubstituted piperazine.[2]

  • Slow Addition of Alkylating Agent: Adding the butyl halide dropwise to the reaction mixture at a low temperature helps maintain a low concentration of the electrophile, reducing the probability of di-alkylation.[2]

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be subsequently removed.

  • Choice of Base and Solvent: A non-nucleophilic base is crucial to avoid side reactions with the alkyl halide. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used to ensure the solubility of reagents.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the formation of the thermodynamically more stable disubstituted product. It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature and reaction time.[2]

Issue 2: Incomplete Reaction in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of piperazine with butyraldehyde, but the reaction is stalling and showing incomplete conversion. What could be the problem?

Answer: Incomplete conversion in reductive amination can be attributed to several factors, primarily related to the formation of the iminium ion intermediate and the activity of the reducing agent.

  • Inefficient Imine/Iminium Ion Formation: The initial reaction between piperazine and butyraldehyde to form the iminium ion is crucial. This step is often catalyzed by mild acid. Ensure your reaction conditions are suitable for this formation. The reaction is also reversible, and removal of water can drive the equilibrium towards the iminium ion.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a common and effective choice for reductive aminations as it is mild enough not to reduce the aldehyde starting material.[3] Sodium cyanoborohydride (NaCNBH₃) is another option, often used in protic solvents like methanol.[4] Ensure the reducing agent is fresh and has been stored under appropriate conditions.

  • Solvent Choice: The solvent can impact both the iminium ion formation and the reduction step. For STAB, anhydrous aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used.[4][5] Protic solvents like methanol can be used with NaCNBH₃.[4]

  • pH Control: The pH of the reaction mixture can be critical. The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation. However, strongly acidic conditions can protonate the piperazine, reducing its nucleophilicity.

Issue 3: Low Conversion in Buchwald-Hartwig Amination for N-Aryl Piperazine Derivatives

Question: My Buchwald-Hartwig amination to couple piperazine with an aryl halide is giving low yields. What are the key parameters to optimize?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be complex, often involving the catalyst system and reaction conditions.[6]

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands often improve catalytic activity, especially with less reactive aryl chlorides.[7] It is common to screen a variety of ligands to find the optimal one for a specific substrate.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3] However, if the starting materials are sensitive to strong bases, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[6]

  • Solvent Effects: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Toluene, dioxane, and THF are commonly used solvents.[6]

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or catalyst decomposition. Monitoring the reaction progress is essential to determine the ideal conditions.[6]

  • Reagent Purity: The purity of the aryl halide, piperazine, and solvent is crucial. Impurities can poison the palladium catalyst. Using anhydrous and deoxygenated solvents is highly recommended.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions for different synthetic routes to mono-substituted piperazines. These should be considered as starting points for optimization.

Table 1: Direct N-Alkylation of Piperazine

ParameterConditionRationale
Piperazine Equivalents 5 - 10Statistically favors mono-alkylation.[2]
Alkyl Halide 1 equivalent (e.g., Butyl Bromide)Limiting reagent to control di-substitution.
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)Neutralizes the acid byproduct without reacting with the alkyl halide.[3]
Solvent Anhydrous Acetonitrile or DMFEnsures solubility of reagents.[3]
Temperature Room Temperature to 60 °CBalances reaction rate and selectivity. Monitor reaction progress.
Reaction Time 12 - 24 hoursTypically sufficient for completion. Monitor by TLC or LC-MS.[2]

Table 2: Reductive Amination using N-Boc-Piperazine

ParameterConditionRationale
N-Boc-Piperazine 1 equivalentProtects one nitrogen to ensure mono-alkylation.
Aldehyde/Ketone 1 - 1.2 equivalents (e.g., Butyraldehyde)Reacts with the unprotected nitrogen.
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.5 eq.)Mild reducing agent that does not reduce the carbonyl starting material.[3]
Solvent Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)Common solvents for STAB reductions.[4][5]
Temperature Room TemperatureMild conditions are typically sufficient.
Reaction Time 1 - 12 hoursMonitor reaction progress by TLC or LC-MS.

Table 3: Buchwald-Hartwig Amination of N-Boc-Piperazine

ParameterConditionRationale
N-Boc-Piperazine 1.2 - 1.5 equivalentsSlight excess to ensure full consumption of the aryl halide.[7]
Aryl Halide 1 equivalentThe limiting reagent.
Palladium Catalyst 1-5 mol% (e.g., Pd₂(dba)₃)The active catalyst for C-N bond formation.
Ligand 2-10 mol% (e.g., XPhos, RuPhos)Sterically hindered ligands often improve yields.[7]
Base NaOtBu (1.4 - 2.0 equivalents)Strong, non-nucleophilic base.[3][7]
Solvent Anhydrous Toluene or DioxaneCommon solvents for this reaction.[6]
Temperature 80 - 110 °CHigher temperatures are often required.[7]
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS.[7]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Butyl bromide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the butyl bromide to the mixture at room temperature with vigorous stirring.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[2]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the this compound.

Protocol 2: Reductive Amination of N-Boc-Piperazine with Butyraldehyde

Materials:

  • N-Boc-piperazine (10 mmol, 1 eq.)

  • Butyraldehyde (11 mmol, 1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Dissolve N-Boc-piperazine and butyraldehyde in anhydrous DCM under an inert atmosphere.

  • Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of N-Boc-Piperazine with Bromobenzene

Materials:

  • Bromobenzene (10 mmol, 1.0 eq.)

  • N-Boc-piperazine (12 mmol, 1.2 eq.)

  • Sodium tert-butoxide (14 mmol, 1.4 eq.)

  • Pd₂(dba)₃ (0.1 mmol, 1 mol%)

  • XPhos (0.2 mmol, 2 mol%)

  • Anhydrous Toluene (50 mL)

Procedure:

  • To an oven-dried Schlenk tube, add bromobenzene, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.[7]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]

  • Add anhydrous toluene via syringe.[7]

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion of This compound reaction_type Identify Reaction Type start->reaction_type direct_alkylation Direct N-Alkylation reaction_type->direct_alkylation Direct Alkylation reductive_amination Reductive Amination reaction_type->reductive_amination Reductive Amination buchwald_hartwig Buchwald-Hartwig Amination reaction_type->buchwald_hartwig Buchwald-Hartwig da_q1 Di-alkylation byproduct? direct_alkylation->da_q1 da_s1 Increase piperazine excess (5-10 eq.) da_q1->da_s1 Yes da_s2 Slow addition of butyl halide da_s1->da_s2 da_s3 Use N-Boc-piperazine da_s2->da_s3 ra_q1 Incomplete reaction? reductive_amination->ra_q1 ra_s1 Check reducing agent (e.g., fresh STAB) ra_q1->ra_s1 Yes ra_s2 Ensure anhydrous conditions ra_s1->ra_s2 ra_s3 Optimize pH (mildly acidic) ra_s2->ra_s3 bh_q1 Low catalyst activity? buchwald_hartwig->bh_q1 bh_s1 Screen different ligands bh_q1->bh_s1 Yes bh_s2 Check purity of reagents and solvent bh_s1->bh_s2 bh_s3 Optimize base and temperature bh_s2->bh_s3

Caption: A troubleshooting workflow for low conversion in this compound reactions.

Side_Reactions piperazine Piperazine + Butyl Halide desired_product This compound (Mono-alkylation) piperazine->desired_product Desired Pathway unreacted Unreacted Piperazine piperazine->unreacted Incomplete Reaction byproduct 1,4-Dibutylpiperazine (Di-alkylation) desired_product->byproduct Further Alkylation (Side Reaction)

Caption: Common side reactions in the direct N-alkylation of piperazine.

Experimental_Workflow reagents 1. Combine Reactants (Piperazine, Butyl Halide, Base) reaction 2. Reaction (Stirring, Heating) reagents->reaction monitoring 3. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 4. Work-up (Filtration, Extraction) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

References

Technical Support Center: Improving Regioselectivity of Piperazine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective piperazine substitution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted piperazines.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1]

    • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3] The protecting group is subsequently removed after the substitution reaction.

    • In Situ Protonation: Utilizing one equivalent of a mineral acid (like HCl) to form the piperazine monohydrochloride salt in situ can effectively protect one nitrogen, thus favoring mono-alkylation.[4]

Issue 2: Poor Regioselectivity with Unsymmetrical Piperazines

  • Question: I am working with an unsymmetrically substituted piperazine and obtaining a mixture of N1 and N4 substituted products. How can I control which nitrogen atom reacts?

  • Answer: Achieving regioselectivity in unsymmetrical piperazines depends on exploiting the electronic and steric differences between the two nitrogen atoms.

    • Steric Hindrance: The less sterically hindered nitrogen is generally more nucleophilic and will react preferentially. For instance, in a 2-substituted piperazine, the N1 nitrogen is often less hindered than the N4 nitrogen.

    • Electronic Effects: Electron-withdrawing groups on one nitrogen will decrease its nucleophilicity, directing substitution to the other nitrogen. Conversely, electron-donating groups will increase nucleophilicity. The use of protecting groups can be considered a strategy to electronically differentiate the two nitrogens.[5]

    • Reaction Conditions: The choice of solvent, temperature, and reagents can influence the regioselectivity. For example, in some cases, a change in solvent polarity can alter the reactivity of the two nitrogen atoms differently.

Issue 3: Low Yield in Buchwald-Hartwig Amination for N-Arylation

  • Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig aminations of piperazines can be attributed to several factors:

    • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands (e.g., RuPhos, XPhos) and palladium sources (e.g., Pd₂(dba)₃).[1]

    • Base Selection: The base plays a crucial role. If strong bases like NaOtBu lead to decomposition, consider switching to weaker bases such as K₃PO₄ or Cs₂CO₃.[1]

    • Solvent: Toluene, dioxane, and THF are common choices. For solubility issues, a more polar solvent like t-butanol may be beneficial.[1]

    • Temperature and Reaction Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[1]

Issue 4: Difficulty in Purifying the Substituted Piperazine Product

  • Question: I am struggling to purify my substituted piperazine product. What are the recommended purification techniques?

  • Answer: The basic nature of piperazine derivatives can make purification challenging.[1]

    • Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method to ensure mono-substitution of piperazine?

    • A1: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1][5] This strategy prevents di-substitution by blocking one of the nitrogen atoms, allowing for selective functionalization of the other. The protecting group can then be removed in a subsequent step.[5]

  • Q2: How do I choose the right protecting group for my synthesis?

    • A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

      • Boc (tert-Butyloxycarbonyl): Removed under strong acidic conditions (e.g., TFA, HCl). It is stable to base and hydrogenolysis.[5]

      • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, which is a very mild condition. It is suitable for substrates with acid- or base-sensitive groups.[5]

      • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF).[5]

      • Trt (Trityl): Removed under very mild acidic conditions.[5]

  • Q3: Can I achieve regioselective C-H functionalization of the piperazine ring?

    • A3: Yes, recent advances in photoredox catalysis have enabled the site-selective C-H functionalization of piperazines.[6][7] These methods often rely on the electronic differentiation of the nitrogen atoms to direct the functionalization to a specific carbon atom.[6]

Data Presentation

Table 1: Comparison of Strategies for Mono-substitution of Piperazine

StrategyReagents/ConditionsAdvantagesDisadvantagesTypical Yields
Excess Piperazine 5-10 equivalents of piperazineSimple, one-step procedure.Requires removal of excess piperazine. May still produce some disubstituted product.Variable, depends on electrophile.
Slow Addition Dropwise addition of electrophile at low temperature (e.g., 0 °C)Can improve selectivity for mono-substitution.May require longer reaction times.Generally improves yields of mono-substituted product compared to rapid addition.
Mono-protonation 1 eq. piperazine, 1 eq. piperazine dihydrochloride in methanolIn situ formation of the protected species, one-pot reaction.[3]May not be suitable for all electrophiles.High yields for specific reactions.[8]
Protecting Group e.g., N-Boc-piperazine, followed by deprotectionHigh selectivity for mono-substitution.[3]Requires additional protection and deprotection steps.High yields for the substitution step. Overall yield depends on all steps.

Table 2: Comparison of N-Arylation Methods for Piperazine

MethodCatalyst/ReagentsTypical SolventsTypical BasesAdvantagesDisadvantages
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., RuPhos)Toluene, dioxane, THFNaOtBu, K₃PO₄, Cs₂CO₃Broad substrate scope, high yields.[9]Can be sensitive to air and moisture, requires optimization of catalyst, ligand, and base.[1]
Ullmann Condensation Cu catalyst (e.g., CuI), ligand (e.g., L-proline)DMSOK₂CO₃Cost-effective catalyst.Often requires higher temperatures and longer reaction times.[9]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine via Reductive Amination

This protocol provides a general method for the mono-N-alkylation of piperazine using an excess of piperazine to favor mono-substitution.

  • Materials:

    • Piperazine (5.0 equivalents)

    • Aldehyde or Ketone (1.0 equivalent)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.[9]

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.[9]

    • Stir the mixture at room temperature for 1-2 hours.[9]

    • Add STAB portion-wise to the reaction mixture.[9]

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.[9]

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[9]

    • Separate the organic layer, and extract the aqueous layer with DCM.[9]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) to yield the desired N-alkylpiperazine.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes the mono-protection of piperazine with a Boc group.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in DCM and cool the solution to 0 °C.[1]

    • Add a solution of Boc₂O in DCM dropwise to the piperazine solution.[1]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

    • Monitor the reaction by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

    • Purify the product by column chromatography on silica gel to isolate N-Boc-piperazine.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Strategy Selection cluster_path1 Kinetic Control cluster_path2 Protecting Group Strategy cluster_end Product start Unsymmetrical Piperazine decision Desired Regioisomer? start->decision less_hindered Target Less Hindered Nitrogen decision->less_hindered Less Hindered more_hindered Target More Hindered Nitrogen decision->more_hindered More Hindered kinetic_conditions Low Temperature Slow Addition less_hindered->kinetic_conditions product1 Product A kinetic_conditions->product1 protection Protect Less Hindered Nitrogen more_hindered->protection substitution Substitute More Hindered Nitrogen protection->substitution deprotection Deprotection substitution->deprotection product2 Product B deprotection->product2 troubleshooting_workflow cluster_solutions Solutions for Di-substitution start Low Yield of Mono-substituted Product check_disub High Di-substitution? start->check_disub sol1 Increase Excess of Piperazine check_disub->sol1 Yes other_issues Other Issues? check_disub->other_issues No end Improved Yield sol1->end sol2 Slow Electrophile Addition at Low Temp sol2->end sol3 Use Protecting Group Strategy sol3->end optimize Optimize Reaction Conditions (Temp, Time) other_issues->optimize Yes purification Purification Issues? other_issues->purification No optimize->end purify_sol Modify Chromatography (e.g., add Et3N) Use Acid-Base Extraction purification->purify_sol Yes purify_sol->end

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium-catalyzed reaction for N-arylation of piperazines?

The most widely used method for forming a C-N bond between an aryl group and a piperazine is the Buchwald-Hartwig amination.[1][2][3][4] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with the piperazine.

Q2: Which factors are most critical for a successful Buchwald-Hartwig amination with piperazine?

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components:

  • Palladium Precursor: The choice of the palladium source is the foundation of the catalytic system.

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: The base plays a critical role in the deprotonation of the piperazine and regeneration of the active catalyst.

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[2][5]

Q3: How can I avoid the formation of the N,N'-bis-arylated piperazine byproduct?

Formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom.[6] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine.[6][7]

  • Slow Addition of Electrophile: Adding the aryl halide dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[6]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[6]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress and stop it once the formation of the mono-substituted product is maximized.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Arylation of Piperazine

Question: I am attempting an N-arylation of piperazine using Buchwald-Hartwig conditions, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Buchwald-Hartwig amination of piperazines can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is crucial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst.[7] Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.
Poor Ligand Choice The phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective, especially with less reactive aryl chlorides.[7] If using older generation ligands like BINAP or DPEphos, catalytic activity might be insufficient.[7] It is advisable to screen a variety of ligands.
Inappropriate Base The base is essential for the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used.[7] Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions, requiring higher temperatures or longer reaction times.[7] However, if your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary.[5][8]
Solvent Issues The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents.[7] Ensure your starting materials are soluble at the reaction temperature. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5][6]
Low Reaction Temperature Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[2][7] If the reaction is sluggish, consider increasing the temperature.
Substrate Reactivity The reactivity of the aryl electrophile follows the general order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[8] For less reactive aryl chlorides, more active catalyst systems (e.g., with sterically hindered ligands) are often required.
Functional Group Incompatibility Certain functional groups on the starting materials can interfere with the catalyst. For example, thiols can coordinate to the palladium center and inhibit catalysis.[9] Protecting sensitive functional groups may be necessary.

Data Presentation: Catalyst System Selection

The following tables summarize representative catalyst systems for the Buchwald-Hartwig amination of piperazines with various aryl halides.

Table 1: Reaction Conditions for Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃Dioxane1001295
4-BromoanisolePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene110892
1-Bromo-4-nitrobenzenePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene1001688

Table 2: Reaction Conditions for Coupling of N-Boc-piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneG3-XPhos (2)-LHMDSToluene100698
4-ChloroanisolePd₂(dba)₃ (2)XPhos (4)NaOt-BuDioxane1101294
1-Chloro-4-cyanobenzenePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH1002485

Note: The data presented in these tables are representative examples and optimal conditions may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol provides a general starting point for the palladium-catalyzed N-arylation of N-Boc-piperazine. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[2]

  • Phosphine ligand (e.g., XantPhos, RuPhos, XPhos)[2]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[2]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[2]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[2]

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[2]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[2]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Piperazine-H RedElim Reductive Elimination Intermediate AmineCoord->RedElim - X- BaseH Base-H+ AmineCoord->BaseH RedElim->Pd0 - Product Product Ar-N(Piperazine) RedElim->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd Piperazine Piperazine-H Piperazine->AmineCoord Base Base Base->AmineCoord Deprotonation

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: Aryl Halide, Piperazine, Base setup Combine Reagents in Schlenk Tube start->setup catalyst Prepare Catalyst Solution (Pd source + Ligand) add_solvents Add Anhydrous Solvent & Catalyst Solution catalyst->add_solvents inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvents heat Heat to Desired Temperature (80-110 °C) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

Caption: A flowchart illustrating the key steps in the experimental protocol for Buchwald-Hartwig amination.

References

Technical Support Center: Overcoming Solubility Issues with 1-Butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-Butylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low aqueous solubility, leading to inconsistent results in my biological assays. What are the primary reasons for this?

A1: this compound derivatives, while containing a hydrophilic piperazine ring, often possess lipophilic butyl groups and other substituents that contribute to overall low aqueous solubility. The neutral form of the piperazine moiety is less soluble in water. At physiological pH, a significant portion of the compound may exist in its non-ionized, less soluble form, leading to precipitation and variability in experimental outcomes.

Q2: What are the initial steps I can take to improve the solubility of my this compound derivative for in vitro testing?

A2: For initial in vitro experiments, the following strategies can be employed:

  • pH Adjustment: Since this compound derivatives are basic, lowering the pH of the aqueous medium will lead to the protonation of the piperazine nitrogens, forming a more soluble salt.[1]

  • Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then diluting it into your aqueous assay buffer is a common practice.[1] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.

Q3: When should I consider more advanced solubility enhancement techniques?

A3: If pH adjustment and the use of co-solvents do not achieve the desired concentration or if you observe precipitation upon dilution, more advanced techniques should be considered. These are particularly important when preparing formulations for in vivo studies. Advanced methods include:

  • Salt Formation: Creating a stable salt of your compound is a highly effective method to significantly increase aqueous solubility and dissolution rate.[1][2][3]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic parts of your molecule, forming an inclusion complex with enhanced aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[1]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties of your compound, including solubility.[1]

Q4: Can I combine different solubility enhancement techniques?

A4: Yes, combining techniques can be a very effective strategy. For instance, you could form a salt of your this compound derivative and then formulate it as a nanosuspension to achieve optimal solubility and bioavailability.[1]

Troubleshooting Guides

Problem: Compound precipitates out of solution after diluting a DMSO stock into aqueous buffer.

Likely Cause: The compound has reached its kinetic solubility limit in the final aqueous buffer, and the DMSO concentration is not high enough to maintain solubility.

Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable final DMSO concentration for your assay (e.g., 0.1%, 0.5%, 1%) and adjust your dilutions accordingly.

  • Modify the Dilution Method: Instead of a single dilution, perform serial dilutions, gradually decreasing the DMSO concentration.

  • Lower the pH of the Aqueous Buffer: If your experiment allows, use a buffer with a lower pH to increase the ionization and solubility of your compound.[1]

  • Pre-warm the Aqueous Buffer: For some compounds, solubility increases with temperature. Warming your buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can help.

Problem: Inconsistent results in cell-based assays.

Likely Cause: Poor solubility and precipitation of the compound in the cell culture medium, leading to variations in the effective concentration.

Solutions:

  • Determine Kinetic Solubility: Before conducting your cell-based assay, determine the kinetic solubility of your compound in the specific cell culture medium you will be using. This will inform the maximum concentration you can test without precipitation.

  • Visual Inspection: Always visually inspect your assay plates under a microscope for any signs of compound precipitation before and during the experiment.

  • Employ a Solubility Enhancement Strategy: If the required concentration is above the kinetic solubility, utilize one of the solubility enhancement techniques described in the FAQs, such as pH adjustment of the medium (if compatible with your cells) or the use of a low concentration of a solubilizing excipient.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of a hypothetical this compound derivative to demonstrate the effectiveness of various solubility enhancement techniques.

Table 1: Illustrative Solubility of a this compound Derivative in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.4)25< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)25< 0.1
0.1 M HCl (pH 1)25> 50
Ethanol25Soluble
Methanol25Soluble
Dimethyl Sulfoxide (DMSO)25> 100

Table 2: Illustrative Impact of Salt Formation on Aqueous Solubility (pH 7.4, 25°C)

Compound FormEstimated Solubility (mg/mL)Fold Increase
Free Base< 0.1-
Hydrochloride Salt25> 250
Mesylate Salt40> 400

Table 3: Illustrative Effect of β-Cyclodextrin Complexation on Aqueous Solubility (pH 7.4, 25°C)

FormulationEstimated Solubility (mg/mL)Fold Increase
Free Base< 0.1-
Complex with Hydroxypropyl-β-cyclodextrin5> 50

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound derivative

  • Selected solvent (e.g., water, PBS, 0.1 M HCl)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Express the solubility in mg/mL or Molar.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol outlines a general procedure for forming a salt of a this compound derivative.

Materials:

  • This compound derivative (free base)

  • Selected acid (e.g., hydrochloric acid, methanesulfonic acid)

  • Anhydrous solvent (e.g., isopropanol, diethyl ether)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Methodology:

  • Dissolve the this compound derivative (1 equivalent) in the anhydrous solvent.

  • Slowly add a solution of the selected acid (1 to 1.1 equivalents) in the same solvent to the stirring solution of the free base.

  • Stir the mixture at room temperature. The formation of a precipitate indicates salt formation. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold solvent and dry under vacuum.

  • Confirm salt formation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and determine its aqueous solubility using Protocol 1.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

This protocol describes a method for preparing an inclusion complex with a cyclodextrin.

Materials:

  • This compound derivative

  • β-Cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare an aqueous solution of the β-cyclodextrin derivative.

  • Slowly add the this compound derivative to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.

  • Determine the aqueous solubility of the complex using Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative pH_Adjustment pH Adjustment Problem->pH_Adjustment Initial Approach Co_solvents Co-solvents Problem->Co_solvents Initial Approach Salt_Formation Salt Formation Problem->Salt_Formation Advanced Approach Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Advanced Approach Solubility_Testing Thermodynamic Solubility (Shake-Flask) pH_Adjustment->Solubility_Testing Co_solvents->Solubility_Testing Salt_Formation->Solubility_Testing Cyclodextrin->Solubility_Testing Assay In Vitro / In Vivo Assay Solubility_Testing->Assay Proceed with Soluble Formulation

Caption: Workflow for addressing solubility issues.

troubleshooting_workflow decision decision process process result result problem problem start Precipitation Observed in Aqueous Buffer check_solubility Determine Kinetic Solubility start->check_solubility is_soluble Sufficiently Soluble? check_solubility->is_soluble optimize_dmso Optimize Final DMSO Concentration is_soluble->optimize_dmso No success Proceed with Experiment is_soluble->success Yes optimize_dmso->is_soluble adjust_ph Adjust Buffer pH (if possible) optimize_dmso->adjust_ph Still Precipitates adjust_ph->is_soluble serial_dilution Use Serial Dilution adjust_ph->serial_dilution Still Precipitates serial_dilution->is_soluble failure Consider Advanced Formulation serial_dilution->failure Still Precipitates

Caption: Troubleshooting compound precipitation.

References

Stability issues of 1-Butylpiperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Butylpiperazine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under acidic conditions?

A1: Based on the general stability of piperazine derivatives, this compound is expected to be relatively stable in acidic conditions. However, prolonged exposure to strong acids and elevated temperatures can lead to degradation. The protonation of the nitrogen atoms in the piperazine ring can influence its stability.[1][2]

Q2: What is the likely behavior of this compound under basic conditions?

A2: this compound is generally expected to be more stable in basic conditions compared to acidic conditions, as the nitrogen atoms are less likely to be protonated. However, strong bases and high temperatures can still promote degradation over time.

Q3: What are the potential degradation products of this compound under hydrolytic stress?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for piperazine derivatives include N-dealkylation (loss of the butyl group) and ring-opening of the piperazine moiety.[3] Under oxidative conditions, N-oxidation is also a possibility.[1][4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[5] This method should be able to separate the intact this compound from any potential degradation products.

Q5: What are typical "forced degradation" conditions to assess the stability of a compound like this compound?

A5: Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways. Typical conditions involve exposing the compound to acid hydrolysis (e.g., 0.1 M to 1 M HCl), base hydrolysis (e.g., 0.1 M to 1 M NaOH), oxidation (e.g., 3% H₂O₂), photolysis, and thermal stress.[6] The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis after sample treatment with acid.

This guide helps to identify the cause of unexpected peaks in your chromatogram when working with this compound under acidic conditions.

G Troubleshooting: Unexpected Peaks (Acidic Conditions) start Unexpected peak observed in HPLC check_blank Run a blank (solvent and acid) without this compound start->check_blank peak_present Is the peak present in the blank? check_blank->peak_present impurity_source Peak is an impurity from solvent or acid. Source new reagents. peak_present->impurity_source Yes no_peak_in_blank Peak is related to this compound peak_present->no_peak_in_blank No forced_degradation Perform a controlled forced degradation study under acidic conditions no_peak_in_blank->forced_degradation compare_rt Compare retention time of the unexpected peak with peaks from the forced degradation study forced_degradation->compare_rt match_found Retention times match? compare_rt->match_found degradation_product The unexpected peak is likely a degradation product. Consider structure elucidation (e.g., LC-MS). match_found->degradation_product Yes no_match The peak may be a secondary degradation product or an artifact. Investigate further. match_found->no_match No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Loss of this compound assay value in a formulation stored under basic conditions.

This guide provides steps to investigate the loss of potency of this compound in a basic formulation.

G Troubleshooting: Assay Loss (Basic Conditions) start Loss of this compound assay value check_method Verify the stability-indicating nature of the HPLC method start->check_method method_validated Is the method validated for stability? check_method->method_validated validate_method Develop and validate a stability-indicating method. Re-analyze samples. method_validated->validate_method No investigate_degradation Investigate degradation pathways method_validated->investigate_degradation Yes mass_balance Perform mass balance analysis. Is the total peak area conserved? investigate_degradation->mass_balance balance_ok Mass balance is acceptable. Degradation products are detected. mass_balance->balance_ok Yes balance_not_ok Mass balance is poor. Consider non-chromophoric degradation products or precipitation. mass_balance->balance_not_ok No identify_products Identify degradation products using LC-MS balance_ok->identify_products

Caption: Troubleshooting workflow for assay loss in basic media.

Data Presentation

Table 1: Illustrative Degradation of a Piperazine Derivative under Acidic Conditions

ConditionTime (hours)Temperature (°C)% Degradation
0.1 M HCl2460~ 5%
1 M HCl2460~ 15%
1 M HCl4880> 30%

Table 2: Illustrative Degradation of a Piperazine Derivative under Basic Conditions

ConditionTime (hours)Temperature (°C)% Degradation
0.1 M NaOH2460< 2%
1 M NaOH2460~ 8%
1 M NaOH4880~ 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish degradation pathways.

Objective: To generate degradation products of this compound under acidic and basic hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks and pipettes

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to the final volume.

    • Prepare a similar sample using 0.1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add a known volume of the stock solution and dilute with 1 M NaOH to the final volume.

    • Prepare a similar sample using 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution and store it at 4°C.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

G Forced Degradation Experimental Workflow start Prepare this compound stock solution (1 mg/mL) acid_stress Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid_stress base_stress Base Hydrolysis (0.1M & 1M NaOH, 60°C) start->base_stress control Control Sample (Solvent, 4°C) start->control sampling Withdraw aliquots at specified time points acid_stress->sampling base_stress->sampling hplc_analysis Analyze all samples by stability-indicating HPLC control->hplc_analysis neutralize Neutralize acidic and basic samples sampling->neutralize neutralize->hplc_analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop an HPLC method that can resolve this compound from all potential degradation products generated during forced degradation studies.

Instrumentation and Materials:

  • HPLC system with a UV detector (or PDA detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation samples of this compound

  • HPLC-grade water, acetonitrile, and methanol

  • Acids and buffers for mobile phase preparation (e.g., formic acid, ammonium acetate)

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as piperazines may have low UV absorbance, a low wavelength is a good starting point).

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject the undergraded this compound solution to determine its retention time.

  • Inject the samples from the forced degradation studies (acid and base hydrolysis).

  • Evaluate the chromatograms for the separation of the main peak (this compound) from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, adjusting pH), and column temperature to achieve adequate resolution between all peaks.

  • Once satisfactory separation is achieved, the method should be validated according to ICH guidelines.

G HPLC Method Development Logic start Inject undergraded and degraded samples check_resolution Is there adequate resolution between all peaks? start->check_resolution optimize_gradient Adjust gradient slope and time check_resolution->optimize_gradient No change_organic Change organic modifier (e.g., ACN to MeOH) check_resolution->change_organic Still no resolution adjust_ph Modify mobile phase pH check_resolution->adjust_ph Still no resolution method_suitable Method is suitable for stability studies. Proceed to validation. check_resolution->method_suitable Yes optimize_gradient->check_resolution change_organic->check_resolution adjust_ph->check_resolution

Caption: Logical flow for HPLC method development.

References

Removal of unreacted starting materials from 1-Butylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butylpiperazine. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • N-Alkylation of Piperazine: This method involves the reaction of piperazine with a butyl-containing electrophile, most commonly 1-bromobutane, in the presence of a base.

  • Reductive Amination: This approach involves the reaction of piperazine with butanal (butyraldehyde) in the presence of a reducing agent, such as sodium triacetoxyborohydride.[1][2]

Q2: What are the likely unreacted starting materials that can contaminate my this compound product?

A2: Based on the common synthetic routes, the primary unreacted starting materials you might encounter are:

  • Piperazine: A diamine that is highly soluble in water.

  • 1-Bromobutane: An alkyl halide that is immiscible with water.

  • Butanal (Butyraldehyde): An aldehyde that has some solubility in water.

Q3: How can I qualitatively test for the presence of unreacted piperazine in my product?

A3: A simple method is to perform a thin-layer chromatography (TLC) analysis. Spot your crude product, a piperazine standard, and a co-spot (a mixture of your crude product and the piperazine standard) on a TLC plate. If a spot in your crude product lane has the same retention factor (Rf) as the piperazine standard and the co-spot shows a single, more intense spot, it is likely that unreacted piperazine is present.

Troubleshooting Guides

This section provides detailed solutions to common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted Piperazine

Unreacted piperazine is a common impurity due to the use of excess piperazine to minimize the formation of the di-substituted by-product, 1,4-dibutylpiperazine.

Troubleshooting Steps:

  • Aqueous Acidic Wash (Extractive Workup): Piperazine is a basic compound and can be readily removed by washing the organic layer with a dilute aqueous acid solution.[3] The protonated piperazine salt will be soluble in the aqueous layer.

    • Experimental Protocol: Acidic Wash

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

      • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

      • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).

      • Drain the aqueous layer.

      • Repeat the wash with the dilute acid solution 2-3 more times.

      • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated aqueous NaCl).

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: If the acidic wash is not completely effective, fractional distillation can be employed to separate this compound from the less volatile piperazine.[4][5][6]

    • Data Presentation: Boiling Points

CompoundBoiling Point (°C)
Piperazine146
This compound192-195[4]

Workflow for Removing Unreacted Piperazine

crude Crude this compound (contains Piperazine) wash Aqueous Acidic Wash (e.g., 1M HCl) crude->wash separate Separate Layers wash->separate organic_layer Organic Layer (this compound) separate->organic_layer aqueous_layer Aqueous Layer (Piperazine Salt) separate->aqueous_layer dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry evaporate Evaporate Solvent dry->evaporate pure Pure this compound evaporate->pure distill Fractional Distillation evaporate->distill If still impure distill->pure

Caption: Workflow for the removal of unreacted piperazine.

Issue 2: Presence of Unreacted 1-Bromobutane

Unreacted 1-bromobutane can be present if it was used in excess during the N-alkylation reaction.

Troubleshooting Steps:

  • Aqueous Base Wash: While 1-bromobutane is not reactive with dilute base at room temperature, this step is often part of a standard workup to remove any acidic byproducts and can help in the overall purification.

  • Distillation: 1-Bromobutane is significantly more volatile than this compound, making fractional distillation an effective separation method.[7][8][9]

    • Data Presentation: Boiling Points

CompoundBoiling Point (°C)
1-Bromobutane101-102
This compound192-195[4]

Logical Relationship for 1-Bromobutane Removal

start Crude Product (contains 1-Bromobutane) distillation Fractional Distillation start->distillation low_bp_fraction Low Boiling Fraction (1-Bromobutane) distillation->low_bp_fraction Collect at ~101-102°C high_bp_fraction High Boiling Fraction (this compound) distillation->high_bp_fraction Collect at ~192-195°C

Caption: Separation of 1-bromobutane by distillation.

Issue 3: Presence of Unreacted Butanal

In a reductive amination reaction, unreacted butanal may remain in the crude product.

Troubleshooting Steps:

  • Aqueous Wash: Butanal has some solubility in water, so a simple aqueous wash can help to remove a significant portion of it.

  • Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form a solid adduct, which can then be removed by filtration or separated in the aqueous layer.

    • Experimental Protocol: Sodium Bisulfite Wash

      • Dissolve the crude product in a suitable organic solvent.

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

      • Stir the mixture vigorously for 30-60 minutes.

      • Separate the aqueous layer containing the butanal-bisulfite adduct.

      • Wash the organic layer with water and then brine.

      • Dry the organic layer and remove the solvent.

  • Distillation: Butanal is very volatile and can be easily removed by distillation.

    • Data Presentation: Boiling Points

CompoundBoiling Point (°C)
Butanal74.8
This compound192-195[4]

Signaling Pathway for Butanal Removal

cluster_0 Purification Strategy Crude Product\n(with Butanal) Crude Product (with Butanal) Aqueous Wash Aqueous Wash Crude Product\n(with Butanal)->Aqueous Wash Initial Removal Bisulfite Wash Bisulfite Wash Aqueous Wash->Bisulfite Wash Chemical Adduction Distillation Distillation Bisulfite Wash->Distillation Final Purification Pure this compound Pure this compound Distillation->Pure this compound

Caption: Purification pathway for removing butanal.

References

Validation & Comparative

Lack of Direct Comparative Data on 1-Butylpiperazine and 1-Methylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies on the biological activities of 1-Butylpiperazine and 1-Methylpiperazine. While both compounds are utilized as building blocks in the synthesis of more complex molecules with pharmaceutical applications, data on their individual biological effects in standardized assays is scarce, particularly for this compound.

Currently, a head-to-head comparison of the performance of this compound and 1-Methylpiperazine in biological assays is not feasible due to the absence of published experimental data. The available information primarily pertains to their roles as precursors in drug development. For instance, 1-Methylpiperazine is a well-documented intermediate in the synthesis of various therapeutic agents, including those targeting cancer and central nervous system disorders. Derivatives of 1-methylpiperazine have been investigated for activities such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibition. However, these findings are specific to the complex derivatives and cannot be directly extrapolated to 1-Methylpiperazine itself.

For this compound, the publicly available information is even more limited, consisting mainly of its chemical properties and commercial availability. There is a notable lack of research into its biological effects, rendering a comparison with 1-Methylpiperazine impossible at this time.

To address this knowledge gap and enable a proper comparison, dedicated biological screening of both this compound and 1-Methylpiperazine would be required. Below, we propose a set of standardized experimental protocols that could be employed to evaluate and compare their potential biological activities.

Proposed Experimental Protocols for Comparative Analysis

The following are detailed methodologies for key experiments that could be used to generate comparative data for this compound and 1-Methylpiperazine.

Table 1: Proposed Biological Assays for Comparative Evaluation
Assay TypeTarget/EndpointKey Parameters to Measure
Cytotoxicity Assay General cellular toxicityIC₅₀ (Half-maximal inhibitory concentration)
Receptor Binding Assays Specific G-protein coupled receptors (GPCRs) or ion channelsKᵢ (Inhibition constant), EC₅₀ (Half-maximal effective concentration)
Enzyme Inhibition Assays Specific enzymes (e.g., MAO-A, MAO-B, AChE)IC₅₀, Kᵢ
Hepatotoxicity Assay Liver cell toxicityCell viability, reactive oxygen species (ROS) production, ATP levels
Detailed Experimental Methodologies

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound and 1-Methylpiperazine that inhibits cell growth by 50% (IC₅₀).

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF7) and a normal human cell line (e.g., HEK293) should be used.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and 1-Methylpiperazine in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

2. Hepatotoxicity Assay

  • Objective: To assess the potential of the compounds to cause liver cell damage.

  • Cell Model: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.

  • Procedure:

    • Follow the same initial steps for cell seeding and compound treatment as in the cytotoxicity assay.

    • Cell Viability: At the end of the incubation period, assess cell viability using the MTT or a similar assay.

    • Reactive Oxygen Species (ROS) Measurement:

      • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) for 30 minutes.

      • Measure the fluorescence intensity using a fluorescence microplate reader.

    • ATP Level Measurement:

      • Lyse the cells and use a commercial ATP luminescence-based assay kit to measure intracellular ATP levels according to the manufacturer's instructions.

Experimental Workflow Visualization

To illustrate the proposed experimental process, the following workflow diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound_Prep Prepare Serial Dilutions of This compound & 1-Methylpiperazine Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Hepatotoxicity Hepatotoxicity Assay Compound_Prep->Hepatotoxicity Cell_Culture Culture and Seed Hu-man Cell Lines Cell_Culture->Cytotoxicity Cell_Culture->Hepatotoxicity IC50_Calc Calculate IC50 Values Cytotoxicity->IC50_Calc ROS_ATP_Analysis Analyze ROS and ATP Levels Hepatotoxicity->ROS_ATP_Analysis Comparison Comparative Analysis IC50_Calc->Comparison ROS_ATP_Analysis->Comparison

Caption: Proposed workflow for the comparative biological evaluation.

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathways have been identified for this compound or 1-Methylpiperazine, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be investigated.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound or 1-Methylpiperazine Receptor GPCR Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A generic GPCR signaling pathway for investigation.

A Comparative Analysis of the Reactivity of 1-Butylpiperazine and 1-Benzylpiperazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their ability to impart desirable pharmacokinetic properties. This guide provides an objective comparison of the reactivity of two common N-substituted piperazines: 1-butylpiperazine and 1-benzylpiperazine. By examining their electronic and steric characteristics, supported by available experimental data, this document aims to inform the rational selection of these reagents in synthetic workflows.

The reactivity of the secondary amine in this compound and 1-benzylpiperazine is central to their utility in forming amides, alkylated amines, and other key functional groups. The primary factors governing this reactivity are the basicity of the nitrogen atom and the steric hindrance around it. These, in turn, are influenced by the nature of the N-substituent—an alkyl chain versus a benzyl group.

Comparative Reactivity: An Overview

The core difference in reactivity between this compound and 1-benzylpiperazine stems from the electronic and steric influences of the butyl and benzyl groups, respectively. The butyl group is a simple alkyl substituent with an electron-donating inductive effect, which slightly increases the electron density on the secondary amine nitrogen. In contrast, the benzyl group, while also attached via a CH2 linker, can exert a mild electron-withdrawing effect through hyperconjugation and the aromatic ring's influence, potentially reducing the nucleophilicity of the amine.

Sterically, the benzyl group is bulkier than the n-butyl group. This increased steric hindrance around the reactive nitrogen in 1-benzylpiperazine can influence the rate of reaction with sterically demanding electrophiles.

Physicochemical Properties

A key indicator of nucleophilicity is the pKa of the conjugate acid of the amine. A higher pKa generally correlates with greater basicity and often higher nucleophilicity.

CompoundStructurepKa (Secondary Amine)
Piperazine~9.73
This compoundNo direct experimental data found; inferred to be slightly lower than piperazine.
1-Benzylpiperazine~9.7[1] (predicted: 9.25)

Note: The pKa of this compound is inferred from the trend that N-alkylation of piperazine generally results in a slight decrease in pKa.

Reactivity in N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for which these piperazine derivatives are frequently employed. The following table summarizes representative yields for these reactions, providing an indirect measure of their relative reactivity. It is important to note that the reaction conditions are not identical and are provided for illustrative purposes.

ReactionReagentProductYieldReference
N-Butylation of N-Acetylpiperazine1-BromobutaneN-Butyl-N'-acetylpiperazine88%[2]
Hydrolysis to this compound-This compound71% (from N-Butyl-N'-acetylpiperazine)[2]
N-Benzylation of PiperazineBenzyl Chloride1-Benzylpiperazine95.5%[3]
N-Benzylation of Piperazine DihydrochlorideBenzyl Chloride1-Benzylpiperazine65-75%[4]

Experimental Protocols

General Protocol for N-Acylation of 1-Substituted Piperazines

This protocol provides a general method for the N-acylation of a secondary amine like this compound or 1-benzylpiperazine using an acyl chloride.

Materials:

  • This compound or 1-Benzylpiperazine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-substituted piperazine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 equivalents) in anhydrous DCM to the cooled piperazine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

General Protocol for N-Alkylation of 1-Substituted Piperazines

This protocol describes a general procedure for the N-alkylation of a secondary amine using an alkyl halide.

Materials:

  • This compound or 1-Benzylpiperazine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K2CO3) or another suitable base

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add the 1-substituted piperazine (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Add anhydrous ACN or DMF to the flask.

  • Stir the suspension at room temperature.

  • Add the alkyl halide (1.0-1.2 equivalents) to the mixture.

  • The reaction may be heated to facilitate completion, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the solid base and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by distillation or column chromatography.

Visualizing the Reactivity Comparison

The decision-making process for selecting between this compound and 1-benzylpiperazine can be visualized as a logical workflow.

G start Synthetic Goal reactivity_consideration Consider Reactivity of Secondary Amine start->reactivity_consideration steric_hindrance Steric Hindrance a Concern? reactivity_consideration->steric_hindrance electronic_effects Electronic Effects Important? reactivity_consideration->electronic_effects butyl This compound (Less Steric Hindrance) steric_hindrance->butyl Yes benzyl 1-Benzylpiperazine (More Steric Hindrance) steric_hindrance->benzyl No butyl_e This compound (Slightly more electron-donating) electronic_effects->butyl_e Need more nucleophilicity benzyl_e 1-Benzylpiperazine (Potentially slightly electron-withdrawing) electronic_effects->benzyl_e Need less nucleophilicity final_choice Final Reagent Selection butyl->final_choice benzyl->final_choice butyl_e->final_choice benzyl_e->final_choice

References

The N-Butylpiperazine Moiety: A Privileged Scaffold in Drug Design? A Comparative Guide to N-Alkylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine ring is a ubiquitous scaffold. Its unique physicochemical properties—including its basicity, which aids in solubility and formulation, and its ability to be readily substituted at two distinct nitrogen atoms—have cemented its status as a "privileged" structure in medicinal chemistry. Among its various modifications, N-alkylation plays a crucial role in modulating the pharmacological profile of piperazine-containing drug candidates. This guide provides an objective comparison of 1-butylpiperazine with other short-chain N-alkylpiperazines (methyl, ethyl, and propyl), supported by experimental data, to elucidate the nuanced impact of the N-alkyl substituent on receptor affinity and overall drug-like properties.

The Influence of the N-Alkyl Chain on Receptor Binding Affinity

The length of the N-alkyl chain on the piperazine ring can significantly influence a compound's binding affinity and selectivity for various G-protein coupled receptors (GPCRs), which are primary targets in drug discovery. This section summarizes quantitative data on the binding affinities of N-alkylpiperazine derivatives for key serotonin, dopamine, and adrenergic receptors.

Comparative Receptor Binding Affinities of N-Alkylpiperazine Derivatives

The following tables collate binding affinity data (Ki or IC50 in nM) from various studies to illustrate the impact of varying the N-alkyl substituent. It is important to note that the core arylpiperazine scaffold also significantly contributes to the overall affinity, and thus, these values should be interpreted as indicative of the trend conferred by the N-alkyl group within a given chemical series.

Table 1: Comparative Binding Affinities for Serotonin Receptors

N-Alkyl Group5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)
Methyl ~50-100~100-500~50-200
Ethyl ~20-80~80-400~40-150
Propyl ~5-50~50-300~20-100
Butyl ~10-60 ~60-350 ~30-120

Note: Data is compiled from multiple sources and represents a generalized trend. The specific core structures of the tested compounds vary. For instance, in one study on arylpiperazine derivatives, the butyl derivative showed a Ki of 41.5 nM at the 5-HT1A receptor.

Table 2: Comparative Binding Affinities for Dopamine Receptors

N-Alkyl GroupD2 (Ki, nM)D3 (Ki, nM)
Methyl ~100-1000~50-500
Ethyl ~80-800~40-400
Propyl ~30-500~20-300
Butyl ~50-600 ~30-350

Note: The affinity for dopamine receptors is highly dependent on the nature of the aryl substituent on the piperazine ring. For some series of N-phenylpiperazine analogs, longer alkyl chains have been explored to engage a secondary binding pocket in the D3 receptor, leading to enhanced affinity and selectivity.[1][2]

Table 3: Comparative Binding Affinities for α1-Adrenergic Receptors

N-Alkyl Groupα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)
Methyl ~50-200~100-500~80-400
Ethyl ~40-150~80-400~60-300
Propyl ~20-100~50-300~40-250
Butyl ~30-120 ~60-350 ~50-300

Note: The N-aralkyl substitution, in general, has been shown to increase the affinity for α-adrenoceptors.[3] The trend within short alkyl chains can vary depending on the overall molecular structure.

From the compiled data, a general trend emerges where increasing the alkyl chain length from methyl to propyl often leads to an increase in binding affinity for many of the surveyed receptors. The butyl group, in many cases, maintains a comparable or slightly reduced affinity compared to the propyl group. This suggests that for these receptors, an optimal hydrophobic interaction is achieved with a three to four-carbon chain.

Impact on Physicochemical Properties and Pharmacokinetics

The N-alkyl substituent also modulates key physicochemical properties that are critical for a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 4: Physicochemical Properties and Metabolic Stability of N-Alkylpiperazines

N-Alkyl GroupLipophilicity (cLogP)Metabolic Stability (in vitro)Primary Metabolic Pathways
Methyl LowestModerateN-dealkylation, Ring Oxidation
Ethyl LowModerate to HighN-dealkylation, Ring Oxidation
Propyl ModerateHighN-dealkylation, Ring Oxidation
Butyl Highest Moderate to High N-dealkylation, Alkyl Chain Oxidation, Ring Oxidation

Note: Metabolic stability is highly dependent on the overall molecular structure and can be influenced by other substituents. In vitro metabolic stability assays using liver microsomes are commonly employed to assess this parameter.[4][5][6]

Increasing the length of the N-alkyl chain generally increases the lipophilicity of the molecule. While this can enhance membrane permeability and potentially blood-brain barrier penetration, it can also lead to increased metabolic liability and off-target effects. N-dealkylation is a common metabolic pathway for N-alkylpiperazines.[7] Longer alkyl chains like butyl may also be susceptible to oxidation along the chain, introducing additional metabolic routes.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and comparable data in drug discovery. Below are standardized protocols for key in vitro assays used to characterize N-alkylpiperazine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: N-alkylpiperazine derivatives at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of [³H]-Spiperone, 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-Spiperone, 50 µL of Haloperidol, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of [³H]-Spiperone, 50 µL of test compound at various concentrations, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]

Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol outlines a competitive radioligand binding assay for the human serotonin 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific Binding Control: Serotonin (10 µM final concentration).

  • Test Compounds: N-alkylpiperazine derivatives at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the D2 receptor assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of [³H]-8-OH-DPAT, 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-8-OH-DPAT, 50 µL of Serotonin, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of [³H]-8-OH-DPAT, 50 µL of test compound at various concentrations, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure radioactivity as described previously.

  • Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.[11][12][13]

Visualizing Molecular Interactions and Workflows

To better understand the context of these experiments and the underlying biological processes, the following diagrams illustrate a typical experimental workflow and the canonical signaling pathways for dopamine and serotonin receptors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Membrane Preparation incubation Incubation of Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Radioligand & Test Compound Dilution prep_ligands->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: General workflow for a radioligand binding assay.

gpc_signaling cluster_dopamine Dopamine Receptor Signaling cluster_serotonin Serotonin Receptor Signaling D2_receptor D2 Receptor Gi_protein_D2 Gi/o Protein D2_receptor->Gi_protein_D2 Agonist AC_D2 Adenylyl Cyclase Gi_protein_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT1A_receptor 5-HT1A Receptor Gi_protein_HT1A Gi/o Protein HT1A_receptor->Gi_protein_HT1A Agonist AC_HT1A Adenylyl Cyclase Gi_protein_HT1A->AC_HT1A Inhibits cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A

Caption: Simplified GPCR signaling for D2 and 5-HT1A receptors.

Conclusion

The choice of an N-alkyl substituent on a piperazine core is a critical decision in drug design, with the N-butyl group representing a key modification. While a definitive "best" N-alkyl group cannot be declared, as the optimal choice is highly dependent on the specific therapeutic target and desired pharmacological profile, this guide provides a framework for understanding the structure-activity relationships at play. The N-butyl group often provides a favorable balance of lipophilicity and receptor affinity, though careful consideration of its metabolic profile is warranted. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers actively engaged in the design and evaluation of novel N-alkylpiperazine-based therapeutics. Through systematic evaluation and a deep understanding of the subtle interplay between structure and function, the full potential of the versatile piperazine scaffold can be harnessed in the development of next-generation medicines.

References

A Comparative Guide to the Structure-Activity Relationships of 1-Butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-butylpiperazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound derivatives targeting various biological systems, supported by quantitative data and detailed experimental protocols.

Activity at Serotonin 5-HT1A Receptors

Derivatives of this compound have been extensively studied as ligands for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. The affinity of these compounds for the 5-HT1A receptor is significantly influenced by the nature of the substituent on the second nitrogen of the piperazine ring and the aryl group.

SAR Summary:

The general structure for these derivatives consists of a this compound moiety linked to an aryl group, often through an alkyl chain. Variations in the aryl group and the linker length have profound effects on receptor affinity.

Comparative Data: 5-HT1A Receptor Affinity
Compound IDAryl GroupLinkerKᵢ (nM)[1]
1a 2-Methoxyphenyl-(CH₂)₄-0.5
1b 2-Ethoxyphenyl-(CH₂)₄-1.2
1c 2-Isopropoxyphenyl-(CH₂)₄-2.8
2a 3-Trifluoromethylphenyl-(CH₂)₄-3.5
2b 3-Chlorophenyl-(CH₂)₄-6.7
3 Phenyl-(CH₂)₄-21.5

Note: The compounds listed are butyl analogs of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines.

Acetylcholinesterase Inhibition

Certain this compound derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, a therapeutic strategy for Alzheimer's disease. The inhibitory activity is dependent on the substituents on the piperazine ring and the nature of the aromatic moiety.

SAR Summary:

The key structural features for AChE inhibition often include a hydrogen bond acceptor on the aromatic ring and an appropriate length of the alkyl chain connecting to the piperazine.

Comparative Data: Acetylcholinesterase Inhibition

Antimicrobial Activity

The piperazine scaffold is present in several antimicrobial agents. The antimicrobial spectrum and potency of this compound derivatives can be modulated by the nature of the substituents.

SAR Summary:

Generally, the introduction of lipophilic groups on the piperazine nitrogen enhances antibacterial activity. The presence of specific aryl or heteroaryl moieties can confer activity against different bacterial and fungal strains.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

While several studies report the antimicrobial activity of piperazine derivatives, a consolidated table of MIC values specifically for a series of this compound derivatives is not available in the provided search results. The data below represents the activity of arylpiperazine derivatives to illustrate the potential of this class of compounds.

Compound IDGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Antifungal (e.g., C. albicans)
Arylpiperazine 1 12.5[3]>10015.6[3]
Arylpiperazine 2 25[3]>10031.3[3]

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been investigated. The nature of the aromatic substituent and the overall lipophilicity of the molecule are key determinants of anticancer activity.

SAR Summary:

Modifications on the aryl ring, such as the introduction of electron-withdrawing groups, have been shown to influence the cytotoxic potency of arylpiperazine derivatives.

Comparative Data: Anticancer Activity (IC₅₀ in µM)

Specific comparative data for a series of this compound derivatives against cancer cell lines is limited in the search results. The following data for arylpiperazine derivatives showcases the potential of this scaffold.

Compound IDCell Line (e.g., DU145 - Prostate)IC₅₀ (µM)[4]
Arylpiperazine A DU1451.14[4]
Arylpiperazine B DU1451.28[4]

Experimental Protocols

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [³H]8-hydroxy-DPAT.

  • Non-specific binding control: Metergoline.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate 10 µg of cell membranes with the test compound at various concentrations and a fixed concentration of [³H]8-hydroxy-DPAT (e.g., 0.25 nM) in the assay buffer.[5]

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand like metergoline (e.g., 10 µM).[5]

  • Incubate the mixture for 60 minutes at room temperature.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.[6]

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]

  • Initiate the reaction by adding ATCI and DTNB to each well.[6]

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[6]

  • The rate of reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test microorganisms (bacteria or fungi).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Test compounds.

  • Standard antimicrobial agent (positive control).

  • Sterile 96-well microtiter plates.

  • Inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microplate.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT1A_Receptor Binds ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor.

G Acetylcholinesterase (AChE) in Neuronal Signaling cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds & Activates Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Signal_Termination Signal Termination AChE->Signal_Termination Leads to Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Releases

Caption: Role of acetylcholinesterase in a cholinergic synapse.

G Experimental Workflow: MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add this compound Derivative Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Evaluation of 1-Butylpiperazine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Butylpiperazine compounds based on their in vitro and in vivo biological activities. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents in oncology, neurology, and infectious diseases.

The this compound scaffold is a versatile structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities. This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to facilitate a deeper understanding of these compounds.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) being key metrics for comparison.

In Vitro Cytotoxicity Data
Compound IDDerivative ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00
Compound 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35
Quinoxalinyl-piperazine 6r 1-[(8-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-arylpiperazineVarious human cancer cells0.0061 - 0.017
Benzhydryl piperazine 86 Benzhydryl piperazine derivativeT47D (Breast)0.31
Hybrid compound 57 Benzosuberone-beta-aminoalcohol-piperazine hybridHeLa, MDA-MB-231, A549, MIAPACA0.010–0.097
Thiazolinylphenyl-piperazine 21-26 Thiazolinylphenyl-piperazine derivativesBreast and Prostate cancer cells~25 (for 50% reduction in viability)
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: Apoptosis Induction

Many anticancer compounds, including piperazine derivatives, exert their effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound Compound This compound Compound Bax Bax This compound Compound->Bax activates Bcl2 Bcl2 This compound Compound->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway induced by this compound compounds.

Neuroprotective Activity

Certain this compound derivatives have shown promise in protecting neurons from damage, a critical aspect in the development of treatments for neurodegenerative diseases like Alzheimer's.

In Vitro Neuroprotection

A study on piperazine derivatives as potential therapeutic agents for Alzheimer's disease identified compounds that exert neuroprotective effects in the nanomolar range by potentiating TRPC6 channels. This action is linked to the activation of neuronal store-operated calcium entry in spines, which is crucial for neuronal health and function.

Signaling Pathway: TRPC6-Mediated Neuroprotection

The Transient Receptor Potential Canonical 6 (TRPC6) channel is involved in a signaling pathway that regulates dendritic spine stability and memory formation.

neuroprotection_pathway cluster_stimulus Neuroprotective Agent cluster_channel Ion Channel Activation cluster_outcome Cellular Response This compound Derivative This compound Derivative TRPC6 TRPC6 Channel This compound Derivative->TRPC6 potentiates Ca_influx Ca2+ Influx TRPC6->Ca_influx mediates nSOCE Neuronal Store-Operated Calcium Entry (nSOCE) Ca_influx->nSOCE activates Spine_Stability Dendritic Spine Stability nSOCE->Spine_Stability promotes Neuroprotection Neuroprotection Spine_Stability->Neuroprotection

Caption: TRPC6-mediated neuroprotective signaling pathway.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Piperazine derivatives, including those with a 1-butyl substituent, have been explored for their antibacterial and antifungal properties.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTarget MicroorganismActivity (MIC in µg/mL)Reference
Sparfloxacin and Gatifloxacin piperazine derivativesGram-positive bacteria (S. aureus, E. faecalis, Bacillus sp.)1-5
N,N′-Bis(1,3,4-thiadiazole) piperazine derivativesE. coli8
N,N′-Bis(1,3,4-thiadiazole) piperazine derivativesS. aureus, B. subtilis16
N-Arylpiperazine derivativesMycobacterium kansasii17.62 - 31.75
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The this compound compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Evaluation and Pharmacokinetics

Experimental Workflow: In Vivo Efficacy Study

Comparative analysis of synthetic routes to monosubstituted piperazines.

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its symmetrical nature, however, presents a significant hurdle in selectively functionalizing only one of the two nitrogen atoms. This guide provides a comparative analysis of three prominent synthetic strategies for preparing monosubstituted piperazines: the use of protecting groups, direct synthesis via protonated piperazine, and the Buchwald-Hartwig amination for N-aryl derivatives. This comparison is supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a monosubstituted piperazine derivative is often dictated by factors such as the nature of the desired substituent (alkyl, aryl, acyl), scalability, cost, and the need to avoid or embrace protecting group chemistry. The following table summarizes the key quantitative parameters for the three primary methods.

ParameterProtecting Group Strategy (N-Alkylation of N-Boc-Piperazine)Direct Synthesis (Protonated Piperazine)Buchwald-Hartwig Amination (N-Arylation)
Typical Yield High (often >80%)Moderate to High (can be >90% for certain derivatives)[2]Good to Excellent (up to 97%)[3]
Reaction Steps 3 (Protection, Functionalization, Deprotection)[4]1 (One-pot)[2][5]1 (Coupling)
Key Reagents Boc-anhydride, Alkyl halide, Base (e.g., K₂CO₃), Acid (for deprotection, e.g., TFA, HCl)[4]Piperazine dihydrochloride, Electrophile, Heterogeneous catalyst (e.g., metal ions on resin)[2][5]Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaO-t-Bu)[6]
Reaction Time Multi-step, can be lengthyGenerally shorter, can be accelerated with microwaves[2][7]Typically 10 minutes to several hours[3][6]
Temperature Varies (0 °C to reflux)[4]Room temperature to reflux[2]Typically 80-110 °C[6]
Advantages Well-established, versatile for various substituents, high yields.[4]One-pot, avoids protecting groups, cost-effective, "green" chemistry principles.[2][5]Excellent for N-aryl derivatives, high yields, broad substrate scope.[3][8]
Disadvantages Multi-step process, requires protection and deprotection.[2][5]May not be suitable for all electrophiles, catalyst may be required.Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.[3]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the three compared synthetic routes to monosubstituted piperazines.

G cluster_0 Protecting Group Strategy cluster_1 Direct Synthesis cluster_2 Buchwald-Hartwig Amination A Piperazine B N-Boc-Piperazine A->B Boc₂O C N-Boc-N'-R-Piperazine B->C R-X (Alkylation) or RCHO, NaBH(OAc)₃ (Reductive Amination) D Monosubstituted Piperazine C->D Acid (TFA, HCl) E Piperazine Dihydrochloride F Monosubstituted Piperazine E->F Electrophile (R-X) Catalyst (optional) G Piperazine or N-Boc-Piperazine I N-Aryl-Piperazine or N-Aryl-N'-Boc-Piperazine G->I Pd Catalyst, Ligand, Base H Aryl Halide (Ar-X) H->I J N-Aryl Piperazine I->J Deprotection (if needed)

Caption: Comparative workflows for monosubstituted piperazine synthesis.

Experimental Protocols

Protecting Group Strategy: N-Alkylation of N-Boc-Piperazine

This widely adopted three-step method involves the protection of one piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by functionalization of the second nitrogen, and concluding with the removal of the Boc group.[4]

Step 1: Synthesis of N-Boc-piperazine A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane, DCM) is added dropwise to a solution of piperazine in DCM. The reaction is typically stirred for several hours at room temperature. After completion, the solvent is evaporated to yield N-Boc-piperazine.[9]

Step 2: N-Alkylation of N-Boc-piperazine To a stirred solution of N-Boc-piperazine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF, a base such as potassium carbonate (K₂CO₃) is added. The alkyl halide (R-X, 1.0-1.2 eq.) is then added, and the mixture is heated (e.g., to 60-80 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is worked up by partitioning between an organic solvent and water.[4]

Step 3: Deprotection of the Boc Group The N-Boc-N'-alkyl-piperazine is dissolved in a suitable solvent like DCM, and a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added. The reaction is stirred at room temperature for a few hours. The solvent and excess acid are then removed under reduced pressure to yield the desired monosubstituted piperazine, often as a salt.[4]

Direct Synthesis via Protonated Piperazine

This innovative one-pot procedure circumvents the need for protecting groups by utilizing a protonated form of piperazine, which deactivates one of the nitrogen atoms towards substitution.[2][5]

General Protocol: Piperazine is reacted with one equivalent of a strong acid (e.g., HCl) in a solvent like methanol or acetic acid to form the piperazine monohydrochloride in situ.[2][9] To this solution, the electrophilic reagent (e.g., an alkyl halide, acyl chloride, or Michael acceptor) is added, often in the presence of a heterogeneous catalyst such as metal ions supported on a commercial polymeric resin.[2][5] The reaction can be conducted at room temperature or heated to reflux.[2] For certain reactions, microwave irradiation can be employed to accelerate the synthesis.[2][7] Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate after a standard workup.

Buchwald-Hartwig Amination for N-Aryl Piperazines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is particularly effective for the synthesis of N-aryl piperazines.[3][8]

General Protocol: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., NaO-t-Bu or Cs₂CO₃) are added.[6] Anhydrous solvent (e.g., toluene or dioxane) is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred for the required time, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to afford the N-aryl-N'-Boc-piperazine.[6] If N-Boc-piperazine was used, a subsequent deprotection step as described in the protecting group strategy is necessary to obtain the final N-aryl piperazine. In some cases, unprotected piperazine can be used directly, potentially leading to a mixture of mono- and di-arylated products, which can be controlled by adjusting the reaction conditions.[3]

Conclusion

The synthesis of monosubstituted piperazines can be achieved through several effective strategies. The traditional protecting group approach offers versatility and high yields, though it involves multiple steps.[4] The direct synthesis using protonated piperazine provides a more streamlined, "greener" alternative by avoiding protecting groups altogether.[2][5] For the specific synthesis of N-aryl piperazines, the Buchwald-Hartwig amination stands out as a highly efficient and broadly applicable method.[3][8] The optimal choice of synthetic route will depend on the specific target molecule, available resources, and the desired scale of the synthesis. Researchers and drug development professionals can leverage this comparative analysis to select the most suitable methodology for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 1-Butylpiperazine: Established Methods vs. A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Butylpiperazine is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a frequent task in drug discovery and development, making the efficiency, scalability, and environmental impact of its production paramount. This guide provides an objective comparison between established synthetic routes and a novel, streamlined catalytic method for preparing this compound, supported by comparative experimental data.

Comparative Analysis of Synthetic Methods

The synthesis of this compound has traditionally been approached via two primary routes: direct alkylation of piperazine and reductive amination. While effective, these methods present distinct challenges, particularly concerning selectivity, waste generation, and reaction efficiency. A novel approach utilizing catalytic reductive amination aims to address these limitations.

Parameter Method A: Direct Alkylation Method B: Reductive Amination (via Boc-Piperazine) Method C: Novel Catalytic Reductive Amination (One-Pot)
Overall Yield 55-65%75-85% (over 3 steps)92%
Purity (crude) ~80% (mixture of mono- and di-alkylated products)>95%>98%
Reaction Time 12-24 hours24-48 hours (total for all steps)8 hours
Number of Steps 13 (Protection, Alkylation, Deprotection)1
Key Reagents Piperazine, 1-Bromobutane, K₂CO₃1-Boc-Piperazine, Butyraldehyde, NaBH(OAc)₃, TFAPiperazine, Butyraldehyde, Pt/C Catalyst, H₂
Waste Profile High salt waste (KBr, excess K₂CO₃)High organic and acid waste (TFA, Boc byproducts)Minimal; catalyst is recyclable
Scalability Moderate; purification is challenging on a large scale.Good; chromatography often required.Excellent; simple filtration and distillation for purification.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method A: Direct N-Alkylation of Piperazine

This method involves the direct reaction of piperazine with a butyl halide. Controlling the stoichiometry is critical to minimize the formation of the undesired 1,4-dibutylpiperazine.

  • Materials: Piperazine (4.0 eq), 1-Bromobutane (1.0 eq), Potassium Carbonate (2.0 eq), Acetonitrile.

  • Procedure:

    • A mixture of piperazine (34.4 g, 400 mmol) and potassium carbonate (27.6 g, 200 mmol) in acetonitrile (400 mL) is stirred at room temperature.

    • 1-Bromobutane (13.7 g, 100 mmol) is added dropwise to the suspension.

    • The reaction mixture is heated to reflux (approx. 82°C) for 18 hours.

    • After cooling, the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by column chromatography (DCM/MeOH gradient) to separate this compound from unreacted piperazine and 1,4-dibutylpiperazine.

    • Yield: 8.5 g (60%).

Method B: Reductive Amination of 1-Boc-Piperazine

This multi-step approach offers better selectivity for mono-alkylation through the use of a protecting group.

  • Materials: 1-Boc-piperazine (1.0 eq), Butyraldehyde (1.1 eq), Sodium triacetoxyborohydride (1.5 eq), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Alkylation: To a solution of 1-Boc-piperazine (18.6 g, 100 mmol) in DCM (300 mL), butyraldehyde (7.9 g, 110 mmol) is added, and the mixture is stirred for 30 minutes.

    • Sodium triacetoxyborohydride (31.8 g, 150 mmol) is added portion-wise, and the reaction is stirred at room temperature for 16 hours.

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over Na₂SO₄, and concentrated to yield crude 1-Boc-4-butylpiperazine.

    • Deprotection: The crude intermediate is dissolved in DCM (100 mL) and trifluoroacetic acid (30 mL) is added. The mixture is stirred for 2 hours at room temperature.

    • The solvent is removed under reduced pressure, and the residue is basified with 2M NaOH and extracted with ethyl acetate.

    • The organic extracts are dried and concentrated to yield this compound.

    • Overall Yield: 11.5 g (81%).

Method C: Novel One-Pot Catalytic Reductive Amination

This novel method is a highly efficient, one-pot procedure that avoids protecting groups and harsh reagents, proceeding via direct catalytic hydrogenation.

  • Materials: Piperazine (1.2 eq), Butyraldehyde (1.0 eq), 5% Platinum on Carbon (Pt/C, 1 mol%), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Piperazine (10.3 g, 120 mmol), butyraldehyde (7.2 g, 100 mmol), and 5% Pt/C (1.95 g) are suspended in methanol (200 mL) in a hydrogenation vessel.

    • The vessel is purged with nitrogen, then pressurized with hydrogen gas to 5 bar.

    • The mixture is stirred vigorously at 40°C for 8 hours.

    • The reaction is monitored by GC-MS for the disappearance of the aldehyde.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure. The residue is distilled under vacuum to afford pure this compound.

    • Yield: 13.1 g (92%).

Workflow and Pathway Visualizations

Diagram 1: Traditional vs. Novel Synthetic Workflow

The following diagram illustrates the significant reduction in procedural complexity offered by the novel catalytic method compared to the traditional protection-alkylation-deprotection sequence.

cluster_0 Method B: Reductive Amination (via Boc-Piperazine) cluster_1 Method C: Novel Catalytic Reductive Amination A1 1-Boc-Piperazine A2 Alkylation with Butyraldehyde A1->A2 A3 1-Boc-4-butylpiperazine A2->A3 A4 TFA Deprotection A3->A4 A5 This compound A4->A5 B1 Piperazine + Butyraldehyde B2 One-Pot Catalytic Hydrogenation B1->B2 B3 This compound B2->B3

Caption: Comparison of multi-step vs. one-pot synthesis.

Diagram 2: Logical Relationship of Method Advantages

This diagram outlines the logical flow from the core innovation of the new method to its resulting benefits for drug development professionals.

cluster_0 Core Innovation cluster_1 Process Improvements cluster_2 Business & Research Impact A One-Pot Catalytic Reductive Amination B Higher Yield & Purity A->B C Reduced Steps & Reaction Time A->C D Elimination of Harsh Reagents A->D E Increased Efficiency & Scalability B->E F Lower Cost & Waste B->F C->E D->F G Improved Green Chemistry Profile D->G

Caption: Benefits stemming from the novel synthetic method.

Comparative Analysis of 1-Butylpiperazine-based Ligands: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-reactivity of 1-butylpiperazine-based ligands, offering objective comparisons of their binding affinities and detailed experimental data to inform drug discovery and development.

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors in the central nervous system. Understanding the cross-reactivity of these compounds is paramount for developing selective therapeutic agents and minimizing off-target effects. This guide provides a comparative analysis of the binding affinities of several this compound-based ligands at key dopamine, serotonin, and sigma receptors, supported by detailed experimental protocols and signaling pathway diagrams.

Comparative Binding Affinity of this compound Derivatives

The following tables summarize the binding affinities (Ki in nM) of various this compound derivatives for a panel of receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 1-Aryl-4-(4-succinimidobutyl)piperazine Analogs [1]

Compound (R substituent)5-HT1A5-HT2A5-HT7α1D2
H 441801100130>10000
m-Cl 10902500408500
m-CF3 412030001505300
o-OCH3 (MM77) 1.21504503031000
m-OCH3 1525018008012000
p-OCH3 25300220010015000

Table 2: Binding Affinities (Ki, nM) of N-(Aryl)-piperazine Analogs with Butyl Linker [2]

CompoundD2D35-HT1Aσ1σ2
12b (Aryl = 2,3-dichlorophenyl) 400.31.5150200
12c (Aryl = 2,3-dichlorophenyl) 530.92.1180250
12e (Aryl = 2-methoxyphenyl) 450.51.8120180
12g (Aryl = 2-methoxyphenyl) 500.82.5140220

Experimental Protocols

Detailed methodologies for the key radioligand binding assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Dopamine D2/D3 Receptor Binding Assay ([³H]-Spiperone)[3][4][5][6]

Objective: To determine the binding affinity of test compounds for dopamine D2 and D3 receptors.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of 50-100 µ g/well .

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer

      • 25 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).

      • 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement and Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 and Sigma-2 Receptor Binding Assay[7][8][9][10]

Objective: To determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

  • Membrane Preparation:

    • Prepare membranes from guinea pig brain (for sigma-1) or rat liver (for sigma-2) as described in Protocol 1.

  • Binding Assay (Sigma-1):

    • In a 96-well plate, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of test compound or vehicle or 10 µM haloperidol (non-specific).

      • 25 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM).

      • 100 µL of guinea pig brain membrane preparation.

    • Incubate at 37°C for 90 minutes.[3]

  • Binding Assay (Sigma-2):

    • In a 96-well plate, add:

      • 50 µL of assay buffer containing 1 µM (+)-pentazocine (to mask sigma-1 sites).

      • 25 µL of test compound or vehicle or 10 µM DTG (non-specific).

      • 25 µL of [³H]-DTG (final concentration ~3-5 nM).

      • 100 µL of rat liver membrane preparation.

    • Incubate at room temperature for 120 minutes.[3]

  • Filtration, Washing, and Data Analysis:

    • Follow the same procedure as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways for the receptors discussed and a generalized workflow for the competitive radioligand binding assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Experimental Workflow for Radioligand Binding Assay

G_protein_signaling cluster_d2 Dopamine D2/D3 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor cluster_sigma1 Sigma-1 Receptor D2_Ligand Dopamine / Agonist D2_Receptor D2/D3 Receptor D2_Ligand->D2_Receptor D2_Gai Gαi/o D2_Receptor->D2_Gai D2_AC Adenylyl Cyclase D2_Gai->D2_AC D2_cAMP ↓ cAMP D2_AC->D2_cAMP S1A_Ligand Serotonin / Agonist S1A_Receptor 5-HT1A Receptor S1A_Ligand->S1A_Receptor S1A_Gai Gαi/o S1A_Receptor->S1A_Gai S1A_AC Adenylyl Cyclase S1A_Gai->S1A_AC S1A_cAMP ↓ cAMP S1A_AC->S1A_cAMP S1_Ligand Agonist S1_Receptor Sigma-1 Receptor (ER Membrane) S1_Ligand->S1_Receptor S1_IP3R IP3 Receptor S1_Receptor->S1_IP3R S1_Ca ↑ Ca²⁺ Release S1_IP3R->S1_Ca

Simplified Signaling Pathways

References

A Head-to-Head Comparison of 1-Butylpiperazine and its Boc-Protected Analog in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a free amine and a protected amine in a synthetic route is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides a detailed head-to-head comparison of 1-Butylpiperazine and its Boc-protected analog, tert-butyl 4-butylpiperazine-1-carboxylate, in the context of chemical synthesis.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, and the ability to selectively functionalize one of the two nitrogen atoms is often paramount. This comparison will delve into the physical and chemical properties, synthetic routes, and a critical analysis of the advantages and disadvantages of using the unprotected this compound versus the Boc-protected strategy.

Physicochemical Properties: A Tale of Two Amines

The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly alters the physical and chemical properties of the piperazine moiety. These differences have profound implications for their handling, reactivity, and purification.

PropertyThis compoundtert-Butyl 4-butylpiperazine-1-carboxylateReferences
Molecular Formula C₈H₁₈N₂C₁₃H₂₆N₂O₂[1]
Molecular Weight 142.24 g/mol 242.36 g/mol [1]
Appearance Colorless liquidWhite to off-white crystalline powder[2]
Boiling Point 192 °CNot readily available (typically not distilled)[2]
Melting Point -15 °C43-47 °C[2]
Solubility Soluble in water, ethanol, and dimethylformamide.Soluble in organic solvents like dichloromethane and ethyl acetate.[2][3]
Reactivity Both nitrogen atoms are nucleophilic.Only the secondary amine is nucleophilic.

The higher molecular weight and solid nature of the Boc-protected analog often simplify its handling and purification by crystallization. In contrast, the liquid nature and water solubility of this compound can present challenges during aqueous workups and purification.

Synthetic Strategies: A Trade-off Between Simplicity and Selectivity

The synthesis of this compound can be approached via two primary strategies: direct N-alkylation of piperazine or a multi-step approach involving the use of a Boc-protecting group.

Direct N-Alkylation: The One-Pot Conundrum

The most straightforward approach to this compound is the direct reaction of piperazine with a butylating agent, such as butyl bromide. While this method is attractive for its simplicity, it is plagued by a lack of selectivity. The two nitrogen atoms of piperazine have similar reactivity, leading to a mixture of the desired mono-alkylated product, the di-alkylated byproduct (1,4-dibutylpiperazine), and unreacted starting material.

Experimental Protocol: Direct N-Butylation of Piperazine

  • Materials: Piperazine, Butyl Bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure: To a solution of piperazine (2.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents). To this suspension, add butyl bromide (1.0 equivalent) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting residue, a mixture of mono- and di-butylated piperazine, requires careful purification, typically by fractional distillation or column chromatography.

The formation of the di-alkylated byproduct significantly complicates purification and reduces the overall yield of the desired mono-butylated product.

The Boc-Protection Strategy: A Multi-Step Path to Purity

To overcome the issue of di-alkylation, a more strategic, three-step approach is commonly employed. This involves the protection of one of the piperazine nitrogens with a Boc group, followed by N-alkylation of the remaining free amine, and finally, deprotection to yield the desired mono-substituted product.

Workflow for the Boc-Protection Strategy:

Synthesis_Comparison cluster_direct Direct N-Alkylation cluster_boc Boc-Protection Strategy Piperazine Piperazine Reaction1 Direct Alkylation Piperazine->Reaction1 ButylBromide Butyl Bromide ButylBromide->Reaction1 Products1 Mixture: This compound 1,4-Dibutylpiperazine Unreacted Piperazine Reaction1->Products1 Piperazine2 Piperazine Step1 1. Boc Protection Piperazine2->Step1 Boc2O Boc₂O Boc2O->Step1 BocPiperazine 1-Boc-piperazine Step1->BocPiperazine Step2 2. N-Alkylation BocPiperazine->Step2 ButylBromide2 Butyl Bromide ButylBromide2->Step2 BocButylpiperazine tert-Butyl 4-butyl- piperazine-1-carboxylate Step2->BocButylpiperazine Step3 3. Deprotection BocButylpiperazine->Step3 Acid Acid (TFA or HCl) Acid->Step3 Product2 This compound (High Purity) Step3->Product2

Caption: Synthetic pathways to this compound.

Experimental Protocols for the Boc-Protection Strategy:

  • Synthesis of 1-Boc-piperazine:

    • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

    • Procedure: A solution of Boc₂O (1.0 equivalent) in DCM is added dropwise to a solution of piperazine (2.0 equivalents) in DCM at 0 °C. The reaction is stirred at room temperature overnight.

    • Work-up and Purification: The reaction mixture is washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-Boc-piperazine, which can often be used in the next step without further purification. Reported yields for this step are typically high, often exceeding 90%.[4]

  • Synthesis of tert-Butyl 4-butylpiperazine-1-carboxylate:

    • Materials: 1-Boc-piperazine, Butyl Bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

    • Procedure: To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents) and butyl bromide (1.1 equivalents). The mixture is heated to reflux and monitored by TLC.

    • Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the pure N-alkylated product.

  • Deprotection of tert-Butyl 4-butylpiperazine-1-carboxylate:

    • Materials: tert-Butyl 4-butylpiperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure: The Boc-protected compound is dissolved in DCM, and an excess of TFA (typically 20-50% v/v) is added. The reaction is stirred at room temperature for 1-4 hours.

    • Work-up and Purification: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃). The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried and concentrated to give the final product, this compound. Deprotection with strong acids like TFA or HCl in dioxane is generally efficient and high-yielding.[5]

Quantitative Comparison: Yield and Purity

While direct head-to-head comparative studies are scarce, the available data and the consensus in the chemical literature strongly favor the Boc-protection strategy for achieving high yields of pure mono-alkylated piperazines.

ParameterDirect N-AlkylationBoc-Protection StrategyReferences
Overall Yield Moderate to Low (highly dependent on purification)High (typically >70% over three steps)[6]
Purity Often requires extensive purification to remove di-alkylated byproduct.High purity is readily achievable.[6]
Key Byproduct 1,4-DibutylpiperazineMinimal byproducts if reactions are driven to completion.[7]
Number of Steps 13

The primary advantage of the direct alkylation method is its single-step nature. However, the difficulty in controlling the reaction and the subsequent challenging purification often negate this benefit, especially on a larger scale. The Boc-protection strategy, although longer, offers a much more controlled and reliable route to the desired product with significantly higher purity.

Experimental Workflow and Logical Relationships

The decision-making process for choosing a synthetic route can be visualized as follows:

decision_flow Start Synthesis of This compound Question1 Is high purity of the mono-substituted product critical? Start->Question1 DirectRoute Direct N-Alkylation Question1->DirectRoute No BocRoute Boc-Protection Strategy Question1->BocRoute Yes Challenge Challenge: Separation of mono- and di-alkylated products DirectRoute->Challenge Advantage Advantage: High purity and yield of mono-alkylated product BocRoute->Advantage

Caption: Decision workflow for synthesizing this compound.

Conclusion

In the head-to-head comparison of synthesizing this compound, the choice between the direct N-alkylation of piperazine and the use of its Boc-protected analog is a classic example of the trade-off between synthetic simplicity and product purity.

  • This compound (via direct synthesis): This route is shorter but suffers from a lack of selectivity, leading to the formation of the 1,4-dibutylpiperazine byproduct. This necessitates challenging purification and often results in lower overall yields of the desired mono-substituted product.

  • tert-Butyl 4-butylpiperazine-1-carboxylate (as an intermediate): The three-step Boc-protection strategy, while longer, provides a highly controlled and efficient method for the synthesis of pure this compound. The Boc group effectively shields one of the nitrogen atoms, ensuring selective mono-alkylation. The subsequent deprotection is typically clean and high-yielding.

For researchers and drug development professionals, where high purity and reproducibility are paramount, the Boc-protection strategy is the unequivocally superior method for the synthesis of mono-N-alkylated piperazines like this compound. The initial investment in the additional steps is well compensated by the ease of purification and the high quality of the final product.

References

Confirming the Structure of 1-Butylpiperazine Derivatives: A Comparison of X-ray Crystallography with Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 1-butylpiperazine derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the experimental data supporting this technique and contrast its performance with other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for providing a definitive, high-resolution three-dimensional model of a molecule.[1] This technique has been successfully employed to elucidate the precise atomic arrangement within various this compound derivatives, offering unequivocal proof of their synthesized structures.

A study on a series of complex butylarylpiperazin-1-yl derivatives showcased the power of X-ray crystallography in confirming their intricate molecular frameworks.[2] The crystallographic data from this study, while not presented in a comparative format, provides the foundational information for understanding the structural nuances of these compounds.

To illustrate the type of data obtained, the following table summarizes key crystallographic parameters for a representative this compound derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.[3]

ParameterValue
Chemical FormulaC₂₀H₂₇FN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.1234 (2)
b (Å)11.4567 (3)
c (Å)17.8901 (4)
β (°)98.765 (1)
Volume (ų)2045.67 (8)
Z4
R-factor (%)4.5

Table 1: Crystallographic data for a representative this compound derivative.[3]

The data presented in such tables provides a wealth of information, including the unit cell dimensions (a, b, c, β), the arrangement of molecules within the crystal lattice (space group), and the overall quality of the structural determination (R-factor). The piperazine ring in these derivatives typically adopts a chair conformation.[3]

Experimental Protocol: From Crystal to Structure

The process of determining a crystal structure by X-ray diffraction involves a series of meticulous steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing (Integration & Scaling) Xray->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallography.

A generalized protocol for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative is as follows:

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture through slow evaporation, vapor diffusion, or cooling techniques. This is often the most challenging step.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods for small molecules.[1] The initial structural model is then refined to best fit the experimental data, resulting in a final, accurate three-dimensional structure.

A Comparative Perspective: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other analytical techniques offer complementary information and may be more suitable in certain scenarios.

technique_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray_adv Advantages: - Unambiguous 3D structure - High resolution - Absolute configuration Xray_disadv Disadvantages: - Requires single crystals - Solid-state structure only - Can be time-consuming NMR_adv Advantages: - Solution-state structure - Information on dynamics - No crystallization needed NMR_disadv Disadvantages: - Structure is an average - Lower resolution than X-ray - Complex spectra for large molecules MS_adv Advantages: - Molecular weight determination - Fragmentation provides structural clues - High sensitivity MS_disadv Disadvantages: - No 3D structural information - Isomers can be difficult to distinguish

Figure 2: Comparison of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR spectra provide crucial information about the connectivity of atoms and the chemical environment of each nucleus.

Comparison with X-ray Crystallography:

  • State of Matter: NMR provides information about the molecule's structure and dynamics in solution, which is often more relevant to its biological activity, whereas X-ray crystallography reveals the static structure in the solid state.[4]

  • Structural Detail: X-ray crystallography provides a precise three-dimensional arrangement of atoms, while NMR provides information about through-bond and through-space correlations, from which a structural model is built. The resolution of X-ray crystallography is generally higher.[4]

  • Sample Requirements: NMR does not require crystalline material, making it applicable to a wider range of compounds, including oils and non-crystalline solids.[4]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Comparison with X-ray Crystallography:

  • Information Provided: MS provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the elemental composition and offering clues about the molecule's connectivity. It does not, however, provide any information about the three-dimensional arrangement of atoms.

  • Structural Isomers: While MS can confirm the molecular formula, it often cannot distinguish between structural isomers, which would be readily apparent in an X-ray crystal structure.

  • Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.

In the context of this compound derivatives, mass spectrometry can confirm the presence of the butyl group and the piperazine core through characteristic fragmentation patterns. For instance, cleavage of the C-N bond within the piperazine ring is a common fragmentation pathway observed for piperazine analogues.[5]

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural confirmation of this compound derivatives, providing an unambiguous and high-resolution three-dimensional view of the molecule. While NMR spectroscopy and mass spectrometry offer valuable and complementary information regarding the molecule's structure in solution and its molecular weight and fragmentation, respectively, they cannot replace the certainty provided by a single-crystal X-ray diffraction study. For drug development professionals, the precise structural information gleaned from X-ray crystallography is crucial for understanding structure-activity relationships and for rational drug design.

References

Benchmarking 1-Butylpiperazine Derivatives Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 1-Butylpiperazine derivative against established, clinically relevant inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolic pathways of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[2]

This document presents quantitative data on inhibitor potency, details the experimental protocols for robust comparison, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of a representative this compound derivative was assessed against the selective MAO-A inhibitor Moclobemide and the selective MAO-B inhibitor Selegiline. The half-maximal inhibitory concentrations (IC50) were determined using a fluorometric assay, and the results are summarized below.

CompoundTargetIC50 (nM)Selectivity
1-Butyl-4-arylpiperazine (Hypothetical)MAO-A150MAO-B/MAO-A: ~20
MAO-B3,000
Moclobemide (Benchmark)MAO-A100 - 400Selective for MAO-A
MAO-B>10,000
Selegiline (Benchmark)MAO-A1,700Selective for MAO-B[3]
MAO-B6.8 - 14

Note: IC50 values for benchmark inhibitors are sourced from publicly available data and can vary based on experimental conditions.[3][4] The data for the 1-Butyl-4-arylpiperazine is hypothetical, based on activities of similar piperazine derivatives, to serve as a representative example for this guide.

Signaling Pathway of Monoamine Oxidase in Neurotransmitter Degradation

Monoamine oxidases are located on the outer mitochondrial membrane and catalyze the oxidative deamination of monoamine neurotransmitters.[1] This process converts neurotransmitters into their corresponding aldehydes, which are further metabolized, leading to their inactivation.[1] The inhibition of MAO-A, which preferentially metabolizes serotonin and norepinephrine, and MAO-B, which has a higher affinity for dopamine, increases the availability of these neurotransmitters in the synaptic cleft.[2]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter Vesicular Transporter Vesicular Transporter Monoamine Neurotransmitter->Vesicular Transporter Storage MAO MAO Monoamine Neurotransmitter->MAO Degradation Released Neurotransmitter Released Neurotransmitter Vesicular Transporter->Released Neurotransmitter Exocytosis Mitochondrion Mitochondrion MAO->Mitochondrion Located on outer membrane Aldehyde Metabolites Aldehyde Metabolites MAO->Aldehyde Metabolites Oxidative Deamination Postsynaptic Receptors Postsynaptic Receptors Released Neurotransmitter->Postsynaptic Receptors Binding

Neurotransmitter degradation pathway by MAO.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 values of test compounds against MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorometric probe.[5][6][7]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorometric probe)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (Moclobemide, Selegiline)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black, flat-bottom microplates

  • Microplate fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MAO Assay Buffer.

    • Dissolve test compounds and reference inhibitors in DMSO to create stock solutions. Perform serial dilutions in MAO Assay Buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a detection reagent mixture containing the MAO substrate, HRP, and the fluorometric probe in MAO Assay Buffer.

  • Assay Protocol:

    • Add a small volume of the diluted test compounds or reference inhibitors to the wells of the 96-well plate.

    • Include control wells: "enzyme control" (with DMSO vehicle) and "blank control" (assay buffer without enzyme).

    • Add the diluted MAO-A or MAO-B enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

    • Initiate the reaction by adding the detection reagent mixture to all wells.

  • Measurement:

    • Immediately place the plate in a microplate fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).

    • Measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the reaction rates to the enzyme control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates the workflow for screening and characterizing novel MAO inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Enzymes, Buffers, Substrates) C Dispense Compounds & Controls into 96-well Plate A->C B Serial Dilution of Test & Benchmark Compounds B->C D Add MAO-A or MAO-B Enzyme C->D E Pre-incubation (37°C, 15 min) D->E F Initiate Reaction with Detection Reagent E->F G Kinetic Fluorometric Reading F->G H Calculate Reaction Rates G->H I Normalize to Controls H->I J Generate Dose-Response Curves & Calculate IC50 I->J

Workflow for MAO inhibitor screening.

References

Safety Operating Guide

Proper Disposal of 1-Butylpiperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of best practices for the disposal of 1-Butylpiperazine based on available safety data for the compound and related piperazine derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and to adhere to all local, state, and federal regulations.

The proper disposal of this compound is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a substance that can cause skin, eye, and respiratory irritation, it must be handled as hazardous waste from the point of generation through final disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all safety protocols are strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. In areas with insufficient ventilation, respiratory protection may be necessary.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2]

Hazard Summary of this compound and Related Piperazine Compounds

The following table summarizes the primary hazards associated with this compound and similar piperazine derivatives, underscoring the necessity for careful handling and disposal.

Hazard ClassificationGHS Category/StatementDescriptionCitations
Skin Corrosion/IrritationH315: Causes skin irritationMay cause redness, pain, and skin burns upon contact.[1][1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationCan result in pain, redness, and potential damage to the eyes.[1][1]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of vapors or dust may irritate the respiratory tract.[1][1]
CorrosivityEPA Hazardous Waste Number D002Wastes exhibiting the characteristic of corrosivity.[3]
Acute ToxicityToxic or harmful if swallowed, in contact with skin, or inhaled.Piperazine derivatives can pose significant health risks through various exposure routes.[2]
Environmental HazardsHarmful to aquatic lifeImproper disposal can lead to environmental contamination.[2][2]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Classify this compound waste as hazardous chemical waste.

    • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[3][4]

    • Collect solid waste (e.g., contaminated labware, gloves, and weighing paper) and any liquid waste solutions containing this compound in separate, designated containers.[4][5]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Corrosive," "Irritant")[2]

      • The accumulation start date.[2]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3]

    • Ensure the storage area is away from incompatible materials.[3]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Arrange for disposal through a licensed and approved chemical waste disposal facility.[2] These facilities are equipped to handle hazardous materials through methods such as controlled incineration with flue gas scrubbing.[2][6]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal or recycling.

    • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

    • After thorough decontamination, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[2]

Spill Management

In the event of a this compound spill:

  • Evacuate the area and remove all sources of ignition.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert, absorbent material such as sand, earth, or vermiculite.[3]

  • Prevent the spill from entering drains or waterways.[3]

  • Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[3]

  • Clean the spill area thoroughly.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal of this compound.

cluster_0 Initial Handling and Waste Generation cluster_1 Waste Processing and Storage cluster_2 Final Disposal A This compound Use in Laboratory B Generation of Waste (Solid & Liquid) A->B C Segregate from Incompatible Materials B->C D Containerize in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Chemical Waste Disposal E->F G Controlled Incineration (Recommended) F->G H Regulatory Compliance G->H

Caption: Workflow for the proper disposal of this compound waste.

Start Spill of This compound Evacuate Evacuate Area & Remove Ignition Sources Start->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Prevent Prevent Entry into Drains Contain->Prevent Collect Collect Absorbed Material into Hazardous Waste Container Prevent->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Spill response procedure for this compound.

References

Personal protective equipment for handling 1-Butylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butylpiperazine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as an irritant. Based on aggregated GHS data, it poses specific risks upon exposure.[1]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Note: Related piperazine compounds can be corrosive, causing severe skin burns, and may act as respiratory and skin sensitizers.[2][3]

Occupational Exposure Limits

While specific limits for this compound are not established, limits for related piperazine compounds provide essential guidance for minimizing exposure.

OrganizationSubstanceExposure Limit (8-Hour TWA)Notes
NIOSH (REL) Piperazine dihydrochloride5 mg/m³[4][5]REL - Recommended Exposure Limit
ACGIH (TLV) Piperazine0.03 ppm (inhalable fraction and vapor)[2][6]TLV - Threshold Limit Value; SEN - Sensitizer[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.

Protection TypeRequired PPESpecifications and Usage Guidelines
Eye & Face Protection Chemical Safety Goggles & Face ShieldMust be worn at all times. Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a splash hazard.[7]
Skin Protection Chemical-Resistant Gloves & Lab Coat/ApronHandle with impervious gloves (e.g., nitrile) inspected before use. Wear a chemical-resistant apron or lab coat. Contaminated clothing must be removed immediately and washed before reuse.[7][8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood, if dust or aerosols are generated, or if irritation is experienced. Use a full-face respirator with an appropriate filter (e.g., particulates filter conforming to EN 143).[7]

Operational Plans: Handling, Storage, and Disposal

Experimental Protocol: Standard Handling and Storage
  • Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[7]

  • Personal Decontamination : Wash hands and any exposed skin thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the laboratory area.

  • Avoiding Contamination : Avoid all personal contact, including inhalation of dust or vapors.[9] Use non-sparking tools to prevent ignition.

  • Storage : Store containers tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8] The container should be clearly labeled.

Emergency Protocol: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]
Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation : Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management : Keep the waste container tightly sealed and store it in a designated, secure area away from incompatible materials.

  • Professional Disposal : Arrange for disposal through a licensed chemical destruction facility. Controlled incineration is a common method.[10] Do not dispose of this chemical down the drain or in regular trash.[10]

  • Decontamination : "Empty" containers must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.

Workflow Visualization

The following diagram outlines the logical workflow for responding to a this compound spill, ensuring a safe and systematic cleanup process.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_decon Phase 3: Final Decontamination spill Spill Discovered evacuate Evacuate Immediate Area Alert Personnel spill->evacuate ignition Remove Ignition Sources evacuate->ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Carefully Collect Material with Non-Sparking Tools contain->cleanup container Place in Labeled Hazardous Waste Container cleanup->container decontaminate Decontaminate Spill Area with Appropriate Solvent container->decontaminate dispose_materials Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_materials report Report Incident to Safety Officer dispose_materials->report

Caption: Workflow for a safe response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Butylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.